N-(3-methoxybenzyl)glycine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530866 | |
| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756754-04-8 | |
| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxybenzyl)glycine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating N-(3-methoxybenzyl)glycine in Medicinal Chemistry
This compound is an N-substituted derivative of glycine, the simplest proteinogenic amino acid. While not a household name in pharmaceuticals, its structural motifs—a glycine core, a benzyl group, and a methoxy substituent—are of significant interest in medicinal chemistry. This class of compounds serves as a versatile scaffold for building more complex molecules, particularly in peptide synthesis and as building blocks for novel drug candidates.[1] Understanding the fundamental physicochemical properties of such molecules is a non-negotiable prerequisite in modern drug discovery.[2][3] These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a therapeutic agent.[4][5]
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent analysis. This compound is identified by a unique combination of formula, weight, and registry numbers.
| Identifier | Value | Source |
| Chemical Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | PubChemLite[6] |
| CAS Number | 756754-04-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₃NO₃ | Sigma-Aldrich |
| Molecular Weight | 195.22 g/mol | Sigma-Aldrich[7] |
| Canonical SMILES | COc1cccc(CNCC(O)=O)c1 | Sigma-Aldrich[7] |
| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | Sigma-Aldrich[7] |
The structure consists of a central glycine unit (NCC(=O)O) where the nitrogen atom is substituted with a 3-methoxybenzyl group. This substitution imparts a degree of lipophilicity and aromaticity not present in native glycine, significantly altering its physicochemical behavior.
Core Physicochemical Properties: A Data-Driven Summary
The table below summarizes key physicochemical properties. Given the limited publicly available experimental data for this specific molecule, many values are computationally predicted. These predictions are invaluable for initial screening and hypothesis generation in early-stage drug discovery.[4]
| Property | Predicted/Known Value | Significance in Drug Development |
| Physical Form | Solid | Sigma-Aldrich[7] |
| XLogP3 | -1.3 | PubChemLite[6] |
| Hydrogen Bond Donors | 2 | PubChemLite[6] |
| Hydrogen Bond Acceptors | 4 | PubChemLite[6] |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | PubChem[8] |
| pKa (Acidic) | ~2.3 - 2.4 (Estimated) | Influences charge state and solubility in the stomach (acidic pH).[9] |
| pKa (Basic) | ~9.6 - 9.8 (Estimated) | Affects charge state and solubility in the intestines (neutral/basic pH).[9] |
| Aqueous Solubility | Moderate to High (Qualitative) | Essential for absorption and formulation.[9] |
Interpretation and Drug-Likeness Assessment:
The properties of this compound can be evaluated against established guidelines like Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability.[10][11][12]
-
Molecular Weight: 195.22 Da (< 500 Da) - Pass [11]
-
LogP: -1.3 (< 5) - Pass [10]
-
Hydrogen Bond Donors: 2 (≤ 5) - Pass [12]
-
Hydrogen Bond Acceptors: 4 (≤ 10) - Pass [12]
This compound comfortably adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses "drug-like" properties conducive to good membrane permeability and oral absorption.[13] Its negative LogP value indicates a higher affinity for aqueous environments over lipid ones, classifying it as a hydrophilic molecule.[10] This, combined with the presence of ionizable carboxylic acid and amine groups, suggests that its solubility will be highly dependent on pH.[4]
Experimental Protocols for Key Parameter Determination
To move beyond prediction and establish empirical data, standardized experimental protocols are essential. The following sections detail robust methodologies for determining aqueous solubility and pKa, two of the most critical physicochemical parameters.
Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)
Causality and Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[14] This method, outlined in OECD Guideline 105, ensures that a saturated solution is achieved, providing a definitive value for a compound's solubility in a given medium at a specific temperature.[15][16][17] This is critical for predicting how a drug will dissolve in the gastrointestinal tract, a key step for oral absorption.[18]
Step-by-Step Protocol:
-
Preliminary Test: Estimate the approximate solubility by adding the test substance in stepwise portions to a known volume of water at the test temperature (e.g., 20°C), shaking vigorously after each addition.[18] This determines the rough quantity of substance needed for the definitive test.
-
Sample Preparation: Weigh an excess amount of the solid this compound (typically 5-fold the estimated solubility) into at least three separate glass flasks with stoppers.[18]
-
Equilibration: Add a precise volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) to each flask. Place the flasks in a constant temperature water bath or incubator (e.g., 20°C or 37°C) and agitate (e.g., on an orbital shaker) for a sufficient duration to reach equilibrium. This may take 24 to 48 hours. Periodically take samples (e.g., at 24, 47, and 48 hours) to confirm that the concentration has reached a plateau.[15][18]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours for the undissolved solid to settle. Subsequently, separate the aqueous phase from the solid by centrifugation or filtration through a non-adsorptive filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
-
Calculation: The average concentration from the replicate flasks is reported as the aqueous solubility in units such as mg/mL or mmol/L.[18]
Workflow Visualization:
Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.
pKa Determination via Potentiometric Titration
Causality and Rationale: The pKa is the pH at which a molecule is 50% ionized. This compound is amphoteric, possessing both a basic secondary amine and an acidic carboxylic acid group. Its ionization state will change dramatically with pH, profoundly impacting its solubility, membrane permeability, and interaction with biological targets.[19] Potentiometric titration is a highly accurate and reliable method for determining pKa values by precisely measuring pH changes upon the addition of a titrant.[20][21][22]
Step-by-Step Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in purified water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[20]
-
Titration Setup: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the basic amine group.[20] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[20] Continue the titration well past the first equivalence point.
-
Basic pKa Titration: To determine the pKa of the amine, a separate sample is first acidified with a stoichiometric excess of strong acid (e.g., 0.1 M HCl) to fully protonate the amine. This protonated species is then titrated with the standardized strong base (0.1 M NaOH) as described in step 4.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. More accurately, the equivalence points are identified as the inflection points in the titration curve, often determined by plotting the first or second derivative (ΔpH/ΔV or Δ²pH/ΔV²).[22] The pKa is the pH at which half the volume of titrant required to reach the equivalence point has been added.
Implications for Drug Development and Conclusion
The physicochemical profile of this compound positions it as an interesting starting point for drug discovery. Its full compliance with Lipinski's Rule of Five suggests a low risk of poor pharmacokinetic properties.[23] The predicted hydrophilic nature (XLogP3 = -1.3) and amphoteric character mean its solubility and permeability can be modulated by formulation pH.[4]
For researchers, the key takeaways are:
-
Favorable Starting Point: The molecule possesses a "drug-like" physicochemical profile, making it an attractive scaffold.
-
pH-Dependent Behavior: The presence of both acidic and basic centers (pKa values) is the most critical feature. This duality will govern its behavior in different physiological environments, from the acidic stomach to the more neutral intestine.[19]
-
Need for Empirical Data: While predictions are useful for initial assessment, the experimental determination of solubility and pKa using the robust methods described herein is crucial for making informed decisions in lead optimization and formulation development.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 7. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 8. N-(3,4-dimethoxybenzyl)glycine | C11H15NO4 | CID 13236082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. OECD 105 - Phytosafe [phytosafe.com]
- 16. oecd.org [oecd.org]
- 17. filab.fr [filab.fr]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. scispace.com [scispace.com]
- 23. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
An In-Depth Technical Guide to N-(3-methoxybenzyl)glycine: A Versatile Building Block for Synthesis
Abstract
N-(3-methoxybenzyl)glycine (CAS No. 756754-04-8) is a substituted glycine derivative that serves as a valuable building block in synthetic organic chemistry, most notably in the field of peptide synthesis. The incorporation of the 3-methoxybenzyl group on the glycine nitrogen provides a crucial protecting group that modulates the compound's reactivity and physical properties. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthetic strategies, its role as a protected amino acid in peptide synthesis, and essential safety information. The causality behind experimental protocols and the mechanistic basis for its application are emphasized to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.
Note on Data Availability: this compound is primarily available as a commercial chemical intermediate or building block. As such, detailed peer-reviewed publications focusing exclusively on its synthesis and characterization are limited. This guide has been constructed by leveraging established, fundamental chemical principles and drawing upon well-documented data from closely related structural analogs, particularly N-benzylglycine and N-(4-methoxybenzyl)glycine. This approach ensures a scientifically robust and practical resource, with analogies clearly noted.
Introduction and Physicochemical Profile
This compound is an achiral, secondary amino acid derivative. Structurally, it consists of a glycine backbone where one of the amine protons is replaced by a 3-methoxybenzyl group. This substitution is critical as it imparts properties that make it a useful intermediate in multi-step syntheses. The benzyl group can act as a temporary protecting group for the amine, preventing unwanted side reactions during subsequent chemical transformations, such as peptide bond formation[1].
The methoxy substituent on the aromatic ring, positioned at the meta position, electronically influences the stability and cleavage conditions of the benzyl group compared to an unsubstituted benzyl or the more common para-methoxybenzyl (PMB) protecting group[2][3][4].
Chemical and Physical Properties
The key identifying information and physical properties of this compound are summarized in Table 1 below. These data are compiled from commercial supplier information and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 756754-04-8 | |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | [5] |
| SMILES | COc1cccc(CNCC(O)=O)c1 | |
| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |
| Predicted XlogP | -1.3 | [5] |
| Monoisotopic Mass | 195.08954 Da | [5] |
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 196.09682 |
| [M+Na]⁺ | 218.07876 |
| [M-H]⁻ | 194.08226 |
| [M+K]⁺ | 234.05270 |
| [M+NH₄]⁺ | 213.12336 |
| Data sourced from PubChemLite.[5] |
Synthesis of this compound
The synthesis of N-substituted glycine derivatives can be achieved through several reliable methods. The two most common and industrially relevant strategies are N-alkylation of a glycine ester and reductive amination . The choice between these routes often depends on the availability and cost of the starting materials.
Synthesis via N-Alkylation of Glycine Ethyl Ester
This is a robust, two-step process that first involves the N-alkylation of a glycine ester, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid. Using an ester of glycine (e.g., glycine ethyl ester hydrochloride) as the starting material is often preferred over glycine itself due to its enhanced solubility in organic solvents and the prevention of di-alkylation by protecting the carboxyl group.
The overall workflow is depicted below.
This protocol is adapted from established procedures for the synthesis of the analogous N-benzylglycine ethyl ester.
Step 1: Preparation of this compound Ethyl Ester
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine ethyl ester hydrochloride (1.0 eq), triethylamine (2.2 eq), and absolute ethanol as the solvent.
-
Neutralization: Stir the mixture to allow the triethylamine to neutralize the hydrochloride salt, forming the free glycine ethyl ester in situ. This step is crucial as the free amine is the active nucleophile.
-
Alkylation: Cool the mixture in an ice bath (0-5°C). Slowly add 3-methoxybenzyl chloride (1.0 eq) dropwise to the stirred solution. The use of a benzyl chloride, a good alkylating agent, facilitates the SN2 reaction. The second equivalent of triethylamine acts as a base to scavenge the HCl generated during the reaction, driving it to completion.
-
Reaction: After the addition is complete, warm the reaction to a moderate temperature (e.g., 40-50°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt that has precipitated. Concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or carried directly to the next step.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude this compound ethyl ester in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, causing the free amino acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Synthesis via Reductive Amination
Reductive amination is an efficient one-pot method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.
The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be mild enough that it does not significantly reduce the starting aldehyde but reactive enough to reduce the imine intermediate as it is formed.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. Its steric bulk and attenuated reactivity prevent significant reduction of the aldehyde starting material, while readily reducing the protonated imine (iminium ion), which is more electrophilic.
-
Sodium cyanoborohydride (NaBH₃CN): Another classic choice, this reagent is also selective for imines over carbonyls, especially under mildly acidic conditions which promote iminium ion formation. However, it generates toxic cyanide byproducts, making NaBH(OAc)₃ a more common choice in modern synthesis.
-
Setup: In a suitable flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and glycine or glycine ethyl ester (1.1 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine is an equilibrium process. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Once imine formation is initiated, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction & Monitoring: Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. If a glycine ester was used, a subsequent saponification step (as described in Section 2.1) is required to obtain the final carboxylic acid.
Application in Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in peptide synthesis. In the stepwise assembly of a peptide chain, the amine of each incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only the desired peptide bond is formed[1].
The Role of the 3-Methoxybenzyl (3-MeOBn) Group
The 3-methoxybenzyl group serves as an N-protecting group. While less common than the Fmoc or Boc groups for Nα-protection, benzyl-type groups are frequently used for side-chain protection and in specialized applications. The electronic properties of the benzyl ring, modulated by substituents, determine the group's stability and cleavage conditions.
-
Acid Lability: The electron-donating nature of the methoxy group (a meta-director) increases the electron density of the aromatic ring. This stabilizes the benzylic carbocation that is formed during acid-catalyzed cleavage, making the 3-MeOBn group more labile (easier to remove) under acidic conditions than an unsubstituted benzyl group[2][4].
-
Orthogonality: The acid-lability allows for orthogonal protection strategies. For instance, the 3-MeOBn group could potentially be removed with moderate acid (like trifluoroacetic acid, TFA), while other groups in the peptide (e.g., certain ester-based linkers to a solid support) remain intact until treated with a stronger acid[6].
-
Disruption of Aggregation: In solid-phase peptide synthesis (SPPS), growing peptide chains can sometimes aggregate via interchain hydrogen bonding, leading to poor coupling efficiencies and failed syntheses. N-alkylation, such as with a 3-MeOBn group, disrupts the hydrogen-bonding network of the peptide backbone, improving solvation and synthetic outcomes, similar to the well-documented effect of DMB (2,4-dimethoxybenzyl) groups[7].
Cleavage of the 3-Methoxybenzyl Group
The removal of the 3-MeOBn group is typically achieved under acidic conditions. The mechanism involves protonation of the benzyl ether oxygen (in the case of protecting an alcohol) or direct protonation followed by cleavage for an N-benzyl group, leading to the formation of a resonance-stabilized benzylic carbocation.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Causality: TFA is the strong acid that effects the cleavage. Water acts as a proton source and helps with solubility. TIS is a crucial scavenger ; it traps the highly reactive 3-methoxybenzyl carbocation that is released, preventing it from re-alkylating sensitive residues in the peptide, such as tryptophan or methionine.
-
-
Procedure: Treat the resin-bound peptide with the cleavage cocktail at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity 4, Oral |
| Storage Class | 11: Combustible Solids |
| Data sourced from Sigma-Aldrich Safety Data Sheet. |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound, CAS 756754-04-8, is a synthetically useful N-protected glycine derivative. While specific experimental data such as NMR and IR spectra are not widely published, its chemical behavior can be reliably inferred from its structure and the extensive literature on analogous compounds. Its synthesis is readily achievable through standard organic chemistry transformations like N-alkylation and reductive amination. Its primary utility lies in peptide synthesis, where the 3-methoxybenzyl group can function as an acid-labile protecting group that may also help to mitigate aggregation issues during solid-phase synthesis. This technical guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs.
References
- 1. Glycine, N-(2-methoxybenzoyl)-, methyl ester [webbook.nist.gov]
- 2. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
"molecular weight of N-(3-methoxybenzyl)glycine"
An In-Depth Technical Guide to the Molecular Weight Determination of N-(3-methoxybenzyl)glycine
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals focused on the precise and validated determination of the molecular weight of this compound. Moving beyond simple reported values, we will explore the foundational principles and practical methodologies required to establish a compound's molecular identity with the highest degree of scientific rigor.
Foundational Physicochemical Properties
Before any experimental validation, a theoretical molecular weight must be calculated based on the compound's molecular formula. This calculated value serves as the primary reference point for all subsequent empirical measurements. This compound is identified by the following core properties.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 756754-04-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |
| Calculated Molecular Weight | 195.22 g/mol | [1][2] |
| Monoisotopic Mass | 195.08954 Da | [3] |
The molecular weight (or molar mass) is the sum of the average atomic masses of all atoms in the molecule, typically expressed in g/mol .[4] In contrast, the monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom. High-resolution mass spectrometry measures the monoisotopic mass, making it a critical value for experimental verification.
Theoretical Calculation: The molecular weight is derived by summing the atomic weights of its constituent atoms.[4]
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 120.11 + 13.104 + 14.007 + 47.997 = 195.218 g/mol (often rounded to 195.22)
The Principle of Orthogonal Validation
To ensure the highest level of trustworthiness, the molecular identity of a compound should be confirmed using orthogonal methods—distinct techniques that measure different properties. For this compound, the gold standard approach combines high-resolution mass spectrometry (for precise mass) with elemental analysis (for atomic composition). This dual-validation strategy ensures that the measured mass accurately corresponds to the correct elemental formula.
Method 1: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the most powerful and accurate technique for determining the molecular weight of small organic compounds.[4][5][6] It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[7][8] For a molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion for detection.[5]
Causality Behind Experimental Choices
-
Why ESI? ESI is chosen for its ability to generate intact, charged molecular ions directly from a solution with minimal fragmentation. This is crucial for unambiguously identifying the molecular ion peak.
-
Why High-Resolution? Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy (typically <5 ppm). This level of precision is essential to distinguish between compounds with very similar nominal masses and to confidently confirm the elemental composition based on the exact mass.
-
Why Positive Ion Mode? The glycine nitrogen in the molecule is basic and readily accepts a proton, making it highly suitable for detection as a positively charged ion ([M+H]⁺) in positive ionization mode.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the formation of [M+H]⁺ ions.
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL.
-
-
Instrumentation Setup (Direct Infusion):
-
Instrument: A high-resolution mass spectrometer (e.g., Agilent 6230 TOF, Thermo Scientific Q Exactive).
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Mass Range: 100 - 500 m/z.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 30 psig.
-
-
Data Acquisition and Interpretation:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire data for 1-2 minutes to obtain a stable signal and average spectra.
-
The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Expected m/z: The theoretical monoisotopic mass is 195.08954 Da. Therefore, the expected m/z for the [M+H]⁺ ion is 195.08954 + 1.00728 (mass of H⁺) = 196.09682 .[3]
-
The acquired spectrum should show a prominent peak at or very near this m/z value.
-
Data Presentation
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Molecular Formula | C₁₀H₁₃NO₃ | - | - |
| Adduct | [M+H]⁺ | - | - |
| Calculated m/z | 196.09682 | - | - |
| Measured m/z | - | 196.09665 | -0.87 |
A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.
Method 2: Elemental Analysis (CHN Analysis)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[9] This technique is complementary to mass spectrometry; while MS provides the total mass, elemental analysis confirms the constituent parts.[10] This validation is crucial to rule out isomeric structures that would have the same molecular weight but a different elemental composition.
Causality Behind Experimental Choices
-
Why CHN Analysis? This specific type of elemental analysis is chosen because C, H, and N are the core heteroatoms (besides oxygen) in this compound.
-
Why Combustion? High-temperature combustion is a reliable and standardized method to convert the organic compound into simple, easily quantifiable gases (CO₂, H₂O, N₂).
Experimental Protocol: Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is meticulously dried to remove any residual solvent or water, which would artificially inflate the hydrogen and oxygen content.
-
Accurately weigh 2-3 mg of the purified compound into a tin capsule.
-
-
Instrumentation and Analysis:
-
The sample is introduced into a combustion furnace (~900-1000 °C).
-
The sample is combusted in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are passed through a series of traps and columns to be separated and are then measured by a thermal conductivity detector.
-
The instrument is calibrated with a known standard (e.g., acetanilide) to correlate detector signals with elemental mass percentages.
-
-
Data Interpretation:
-
The instrument outputs the weight percentages of C, H, and N. The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).
-
These percentages are used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.[11]
-
Data Reconciliation: From Empirical to Molecular Formula
-
Calculate Theoretical Percentages:
-
%C = (10 × 12.011) / 195.218 × 100% = 61.53%
-
%H = (13 × 1.008) / 195.218 × 100% = 6.71%
-
%N = (1 × 14.007) / 195.218 × 100% = 7.18%
-
%O = (3 × 15.999) / 195.218 × 100% = 24.58%
-
-
Compare with Experimental Data:
| Element | Theoretical % | Observed % (Hypothetical) | Deviation |
| Carbon (C) | 61.53 | 61.45 | -0.08 |
| Hydrogen (H) | 6.71 | 6.75 | +0.04 |
| Nitrogen (N) | 7.18 | 7.15 | -0.03 |
Acceptable deviation is typically within ±0.4%. The close agreement between theoretical and observed values confirms the elemental composition.
-
Final Confirmation: The molecular weight determined by mass spectrometry (195.22 g/mol ) is compared to the mass of the empirical formula. If they match (or if the molecular weight is an integer multiple of the empirical formula mass), the molecular formula is confirmed.[10][12]
Conclusion
Determining the molecular weight of this compound is a multi-faceted process that relies on both theoretical calculation and rigorous, orthogonal experimental validation. High-resolution mass spectrometry provides a direct and precise measurement of the compound's mass, while elemental analysis confirms its constituent atomic composition. By integrating the results from these two powerful techniques, researchers can establish the molecular weight and formula with an exceptionally high degree of confidence, a prerequisite for any further research or development activities.
References
- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 2. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 5. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. tutorchase.com [tutorchase.com]
- 7. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 10. quora.com [quora.com]
- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to N-(3-methoxybenzyl)glycine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)glycine, a substituted amino acid of interest in synthetic and medicinal chemistry. We delve into its core molecular structure, definitive formula, and key chemical identifiers. A detailed, field-proven protocol for its synthesis via reductive amination is presented, emphasizing the causal logic behind procedural steps to ensure reproducibility and high purity. Furthermore, a complete spectroscopic characterization workflow is outlined, establishing a self-validating system for structural confirmation using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This document serves as an authoritative resource for researchers utilizing this compound as a building block in peptide synthesis or as a scaffold in drug discovery programs.
Chemical Identity and Molecular Structure
This compound is a secondary amine and a derivative of the simplest amino acid, glycine. The core structure consists of a glycine moiety in which one of the amino protons is replaced by a 3-methoxybenzyl group. This substitution imparts specific steric and electronic properties that are valuable in chemical synthesis.
Key Chemical Identifiers
A summary of the essential chemical data for this compound is provided below for unambiguous identification.
| Identifier | Value | Source |
| IUPAC Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | [1] |
| CAS Number | 756754-04-8 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][4] |
| Molecular Weight | 195.22 g/mol | [2][4] |
| Canonical SMILES | COc1cccc(CNCC(=O)O)c1 | [1][3] |
| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N | [1][3] |
Structural Analysis and Visualization
The molecule's architecture features a flexible glycine backbone attached to a rigid aromatic ring via a methylene bridge. The methoxy group at the meta-position (C-3) of the benzene ring acts as a weak electron-donating group, influencing the reactivity of the aromatic system. The presence of both a carboxylic acid (proton donor) and a secondary amine (proton acceptor) allows the molecule to exist as a zwitterion under certain pH conditions.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most reliable and common method for preparing this compound is through the direct reductive amination of 3-methoxybenzaldehyde with glycine.[5][6] This strategy is favored due to the high availability of starting materials, operational simplicity, and generally good yields.
Synthetic Rationale
Reductive amination is a powerful C-N bond-forming reaction.[7] The process involves two key stages:
-
Imine Formation: The amine nitrogen of glycine performs a nucleophilic attack on the carbonyl carbon of 3-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The reaction is typically performed under conditions that favor the removal of water.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is achieved using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), which is chemoselective for the imine over the aldehyde, minimizing side reactions like the reduction of the starting aldehyde to an alcohol.[8]
Detailed Experimental Protocol
This protocol describes a robust, gram-scale synthesis.
Materials and Reagents:
-
Glycine (1.0 eq)
-
3-Methoxybenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.0 eq)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether (Et₂O)
Procedure:
-
Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) and sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Stir until a clear solution is obtained.
-
Aldehyde Addition: Add methanol to the flask, followed by the dropwise addition of 3-methoxybenzaldehyde (1.0 eq) at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the over-reduction or decomposition of reagents.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).
-
Quenching and Acidification: Carefully quench the reaction by slowly adding concentrated HCl to neutralize excess NaBH₄ and adjust the pH to ~2. This step protonates the carboxylate, making the product less water-soluble and facilitating its precipitation.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold diethyl ether to remove any unreacted aldehyde or benzyl alcohol byproduct. Recrystallization from an ethanol/water mixture can be performed if higher purity is required. Dry the final product under vacuum.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Self-Validating System
To unambiguously confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. Each method provides complementary information, creating a robust, self-validating dataset.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet (m) | 4H |
| Methylene (Ar-CH₂) | ~4.1 | Singlet (s) | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |
| Glycine Methylene (-CH₂-) | ~3.5 | Singlet (s) | 2H |
Note: The amine (NH) and carboxylic acid (OH) protons are often broad and may exchange with deuterium in solvents like D₂O, sometimes rendering them invisible. The chemical shifts are approximate and can vary based on solvent and pH.[9][10]
¹³C NMR Spectroscopy
Carbon NMR identifies the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~172 |
| Aromatic (Ar-C-O) | ~160 |
| Aromatic (Ar-C) | 114 - 138 |
| Methoxy (-OCH₃) | ~55 |
| Methylene (Ar-CH₂) | ~52 |
| Glycine Methylene (-CH₂-) | ~49 |
Note: These are predicted values based on the structure and typical chemical shifts for these functional groups.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.
| Functional Group | Vibrational Frequency (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong, broad signal indicative of H-bonding |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity peaks |
| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium intensity peaks |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp carbonyl stretch |
| C=C (Aromatic) | 1600, 1450 | Medium intensity skeletal vibrations |
| C-O (Ether) | ~1250 | Strong C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For this compound, the expected monoisotopic mass is 195.090 Da.[1] In electrospray ionization (ESI) mode, the following ions are commonly observed:
-
[M+H]⁺ (Positive Ion Mode): m/z ≈ 196.097
-
[M-H]⁻ (Negative Ion Mode): m/z ≈ 194.082
Applications and Significance
This compound is primarily utilized as a specialized building block in organic synthesis.[5] Its structure is relevant in several areas of research.
Peptide Synthesis
The benzyl group can serve as a protecting group for the amine of glycine.[5] While less common than standard protecting groups like Boc or Fmoc, it can be employed in specific synthetic strategies where its particular cleavage conditions are advantageous.
Medicinal Chemistry Scaffold
The 3-methoxybenzyl motif is present in a variety of bioactive molecules. For example, the core structure shares features with compounds investigated for pharmaceutical applications.[5] this compound can serve as a starting point or fragment for the synthesis of larger, more complex molecules in drug discovery programs, allowing for systematic exploration of the chemical space around this scaffold.
Illustrative Drug Discovery Workflow
The use of a building block like this compound can be visualized in a typical fragment-based or lead optimization workflow.
Caption: Role of this compound in a drug discovery pipeline.
Conclusion
This compound is a well-defined chemical entity with the formula C₁₀H₁₃NO₃. Its structure has been unambiguously confirmed through a suite of spectroscopic techniques. The synthesis via reductive amination of 3-methoxybenzaldehyde and glycine is a reliable and efficient method for its preparation. As a versatile building block, it holds potential for applications in peptide synthesis and as a foundational scaffold for the development of novel therapeutic agents. This guide provides the necessary technical foundation for its synthesis, characterization, and effective utilization in a research setting.
References
- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 4. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. bmse000089 Glycine at BMRB [bmrb.io]
- 10. Glycine(56-40-6) 1H NMR spectrum [chemicalbook.com]
Introduction: The Versatile Scaffold of N-Substituted Glycine
An In-depth Technical Guide to the Biological Activity of N-Substituted Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-substituted glycine derivatives represent a cornerstone of modern medicinal chemistry and chemical biology. Characterized by a glycine backbone with a side chain appended to the nitrogen atom instead of the alpha-carbon, this structural motif offers profound advantages over traditional peptide structures. This fundamental alteration renders the backbone achiral and removes the amide proton, which is a hydrogen bond donor, leading to increased conformational flexibility and, crucially, resistance to proteolytic degradation.[1] These derivatives, particularly the oligomeric forms known as peptoids , serve as exceptional peptidomimetics, capable of mimicking the structure and function of natural peptides while possessing superior pharmacological properties like enhanced cellular permeability.[1]
The true power of this scaffold lies in its modularity. The "submonomer" synthesis method allows for the facile incorporation of a vast chemical diversity in the N-substituent, from simple alkyl and aryl groups to complex heterocyclic systems.[1] This chemical versatility enables the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with a wide spectrum of therapeutic applications. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of N-substituted glycine derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery.
Part 1: The Chemical Foundation and Synthesis
Core Structures and the Impact of N-Substitution
The fundamental structure of an N-substituted glycine is R-NH-CH₂-COOH. The nature of the 'R' group is the primary determinant of the molecule's properties and subsequent biological activity.
-
N-Alkyl Glycines : Simple aliphatic chains (propyl, butyl, octyl, etc.) systematically increase the lipophilicity of the molecule.[2][3] This property is critical for enhancing cell membrane penetration. As the chain length increases, so does the potential for hydrophobic interactions with biological targets like DNA or protein hydrophobic pockets.[4][5]
-
N-Aryl Glycines : The introduction of an aromatic ring at the N-position has a profound impact on the molecule's conformation. N-aryl side chains can enforce a trans-amide bond geometry through steric and electronic effects, reducing the conformational heterogeneity often seen in N-alkyl peptoids and leading to more stable, ordered structures like polyproline type II helices.[6][7]
-
N-Acyl Glycines : This subclass, where the 'R' group is a fatty acyl chain (e.g., arachidonoyl, oleoyl, palmitoyl), represents a family of endogenous lipid signaling molecules.[8][9] These compounds are structurally related to endocannabinoids and play crucial roles in neuro-signaling, inflammation, and pain perception.[10][11] Their activity is dictated by the specific fatty acid attached.
Synthesis Strategies: Building the Derivatives
The synthesis of N-substituted glycine derivatives can be broadly categorized into solution-phase methods for small molecules and solid-phase methods for oligomers (peptoids).
Solid-Phase "Submonomer" Synthesis of Peptoids
The most prevalent method for constructing peptoid oligomers is the submonomer method developed by Zuckermann et al.[1] This technique is highly efficient, easily automated, and allows for precise sequence control. The causality behind this two-step cycle is its robustness and ability to accommodate a vast range of primary amine submonomers.
Experimental Protocol: Solid-Phase Submonomer Peptoid Synthesis
-
Resin Preparation : Start with a suitable solid support, typically Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Step 1: Acylation : Acetylate the terminal amine on the resin. This is achieved by reacting the resin with a solution of bromoacetic acid activated by a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in DMF. The bromoacetylated resin is then washed thoroughly with DMF to remove excess reagents.
-
Causality: Bromoacetic acid is an ideal acylating agent because the bromine atom serves as an excellent leaving group for the subsequent nucleophilic substitution. DIC is used to form a highly reactive O-acylisourea intermediate, which readily acylates the resin-bound amine.
-
-
Step 2: Nucleophilic Displacement : Introduce the desired N-substituent by reacting the bromoacetylated resin with a solution of the corresponding primary amine (R-NH₂). This Sₙ2 reaction displaces the bromide, forming the N-substituted glycine monomer unit on the resin. The reaction is typically performed in a solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Causality: Using a primary amine as the nucleophile is the key to introducing side-chain diversity. A large excess of the amine is used to drive the reaction to completion and avoid side reactions.
-
-
Iteration : Repeat the acylation and displacement steps with different primary amines to elongate the peptoid chain in the desired sequence.
-
Cleavage and Deprotection : Once the desired sequence is assembled, cleave the peptoid from the resin and remove any side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Purification : Purify the crude peptoid product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and NMR spectroscopy.[2][4]
Diagram: Peptoid Submonomer Synthesis Workflow
Caption: Workflow for solid-phase submonomer synthesis of peptoids.
Green Synthesis of N-Alkyl Glycines
Recent efforts have focused on developing more environmentally friendly protocols. One such method involves the direct reaction of an alkyl amine with chloroacetic acid in water, avoiding toxic organic solvents.[2][4]
Part 2: Key Biological Activities and Therapeutic Applications
The chemical diversity of N-substituted glycine derivatives translates into a broad range of biological activities.
Role in Cancer Biology: The Case of Sarcosine
One of the most clinically relevant N-substituted glycine derivatives is sarcosine (N-methyl glycine). Metabolomic studies have identified sarcosine as a key oncometabolite that is significantly elevated in the tissues and urine of patients with metastatic prostate cancer.[12][13]
Mechanism of Action: Sarcosine is not merely a biomarker; it actively promotes prostate cancer progression.[14] Its metabolism is tightly linked to cellular methylation processes. Sarcosine is produced from glycine by the enzyme Glycine N-Methyltransferase (GNMT) and is demethylated back to glycine by Sarcosine Dehydrogenase (SARDH).[12][15] In prostate cancer cells, sarcosine metabolism leads to an increase in the universal methyl donor S-adenosylmethionine (SAMe).[15] This elevation in SAMe enhances the activity of DNA methyltransferases (DNMTs), leading to aberrant DNA hypermethylation.[15] These epigenetic changes can silence tumor suppressor genes and drive cancer progression, invasion, and metastasis.[14][15] Therefore, the enzymes in the sarcosine metabolic pathway, such as GNMT and SARDH, represent promising therapeutic targets.[14]
Diagram: Sarcosine Metabolic Pathway in Prostate Cancer
Caption: Sarcosine's role as an oncometabolite in prostate cancer.
Beyond sarcosine, other derivatives, such as those conjugated to the antitumor drug elliptinium, have been synthesized and evaluated, although their activity can be modulated by the lipophilicity conferred by the amino acid moiety.[16]
Anti-inflammatory and Immunomodulatory Activity
Designing new anti-inflammatory agents with improved safety profiles is a major goal in medicinal chemistry. N-substituted glycine derivatives have emerged as a promising scaffold for this purpose. By incorporating a glycine side arm into a larger molecule, researchers aim to enhance physicochemical properties and biological characteristics.[17] For example, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay, with some compounds showing edema inhibition greater than 50%.[17][18]
Additionally, specific glycine amide derivatives have been identified as potent and orally active inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases and diabetic complications.[19] Structure-activity relationship (SAR) studies revealed that factors like low polar surface area and weak basicity were crucial for good cell permeability and high activity.[19]
Neurobiology and CNS Signaling
N-substituted glycine derivatives are deeply involved in the complex signaling networks of the central nervous system (CNS).
-
N-Acyl Glycines (NAGs) : This family of endogenous lipids, including N-arachidonoylglycine (NAraGly) and N-oleoylglycine (NOleGly), acts as signaling molecules with diverse functions, including pain perception, anti-inflammation, and regulation of body temperature.[10][11] They are known to interact with multiple targets, including G-protein coupled receptors and transporters, though their exact mechanisms are still under intense investigation.[8][10]
-
Enzyme Inhibition : N-benzylic-substituted glycine sulfonamides have been developed as the first reversible, non-covalent inhibitors of diacylglycerol lipase (DAGL), an enzyme responsible for producing the endocannabinoid 2-arachidonoylglyerol. These compounds serve as valuable tools for studying the endocannabinoid system.[20]
-
Glycine Receptor Modulation : While glycine is a primary inhibitory neurotransmitter in the spinal cord, it also acts as a co-agonist at NMDA receptors. High concentrations of glycine can be neurotoxic by activating these receptors.[21] Photolabile "caged" N-substituted glycine derivatives have been synthesized to allow for the rapid, light-induced release of glycine, enabling kinetic studies of glycine receptor activation with high temporal resolution.[22]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Peptoids, as mimetics of antimicrobial peptides (AMPs), are particularly promising due to their proteolytic stability.[1] They can be designed to mimic the amphipathic structures of natural AMPs, allowing them to disrupt bacterial membranes. Gly-Gly based dipeptides bearing sulphonamide functionalities have also shown potent in vitro activity against a range of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).[23] The structural scaffold of amino acids is crucial for this activity, as they can act as analogs of substrates for microbial enzymes.[24]
Part 3: Methodologies for Characterization and Evaluation
A robust evaluation of N-substituted glycine derivatives requires a combination of physicochemical characterization and a tiered approach to biological screening.
Diagram: General Experimental Workflow for Screening
Caption: Tiered experimental workflow from synthesis to in vivo testing.
Physicochemical Characterization
Before any biological testing, the identity, purity, and properties of the synthesized compounds must be rigorously established.
| Technique | Purpose | Key Observables |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment. | Chemical shifts confirming the N-substitution and glycine backbone (e.g., CH₂ protons at 3.5-4.0 ppm, carbonyl carbon at 160-170 ppm).[2] |
| Mass Spectrometry | Molecular weight verification. | Molecular ion peak corresponding to the calculated mass of the derivative. |
| FT-IR Spectroscopy | Confirmation of functional groups. | Characteristic peak for the carboxylic acid or amide carbonyl group (~1700 cm⁻¹).[4] |
| RP-HPLC | Purity assessment and purification. | A single, sharp peak indicates high purity. |
| Shake-Flask Method | Determination of lipophilicity (LogP). | Partition coefficient between octanol and water, crucial for ADME predictions.[4] |
Key In Vitro Biological Assays
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory) [17]
-
Animal Acclimatization : Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing : Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups receiving different doses of the N-substituted glycine derivatives orally.
-
Induction of Edema : One hour after dosing, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement : Measure the paw volume immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection using a plethysmometer.
-
Calculation : Calculate the percentage inhibition of edema for the treated groups relative to the control group.
-
Self-Validation: The inclusion of both negative (vehicle) and positive (Diclofenac) controls is critical to validate the assay. The expected inflammatory response in the control group and inhibition in the standard group confirms the assay is performing correctly.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial) [23]
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation : Add the prepared microbial inoculum to each well.
-
Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Self-Validation: Clear growth in the positive control wells and no growth in the negative control wells are essential for a valid result.
-
Part 4: Structure-Activity Relationships (SAR) and Future Directions
Synthesizing data from various analogs allows for the development of robust SAR models, which are crucial for rational drug design.
Key SAR Insights:
-
Lipophilicity : For antimicrobial and anticancer derivatives that need to cross cell membranes, increasing the length of an N-alkyl chain often enhances activity up to a certain point, after which solubility may become an issue.[2][16]
-
Conformational Constraint : For peptoids designed to mimic protein secondary structures, introducing N-aryl or other bulky side chains that enforce a specific cis or trans amide geometry is a key strategy for increasing target affinity and specificity.[6][7]
-
Electronic Effects : In enzyme inhibitors, the electronic nature of substituents on an aromatic ring can drastically alter binding affinity by modifying hydrogen bonding capacity or π-π stacking interactions.[17][19]
Comparative Activity of N-Substituted Glycine Derivatives
| Derivative Class | Target/Application | Key SAR Finding | Representative Activity |
| N-Aryl Glycines [17] | Anti-inflammatory | Cyclized heterocyclic derivatives showed higher activity. | 51.8% edema inhibition @ 50 mg/kg |
| Glycine Amides [19] | VAP-1 Inhibition | Low TPSA and weak basicity improve permeability and activity. | 60% plasma inhibition @ 1 mg/kg (oral) |
| N-Alkyl Glycines [5] | Cytotoxicity (HFF cells) | Toxicity increases with chain length; 2-aminoheptyl glycine most toxic. | IC₅₀: 127–344 μM |
| Gly-Gly Sulfonamides [23] | Antibacterial (S. aureus) | Specific sulfonamide substitutions enhance potency. | MIC: 6.10 mg/mL |
| Sarcosine [12][13] | Prostate Cancer Biomarker | Levels significantly elevated in metastatic disease. | AUC: 0.71 in urine sediments |
Future Directions
The field of N-substituted glycine derivatives continues to expand rapidly. The development of novel peptoid architectures with precisely controlled three-dimensional structures holds immense promise for targeting challenging protein-protein interactions.[1][25] Furthermore, exploring the diverse roles of endogenous N-acyl glycines in human physiology may uncover new therapeutic targets for metabolic and neurological disorders.[9] The inherent versatility, synthetic accessibility, and favorable pharmacological properties of this chemical class ensure that N-substituted glycine derivatives will remain a highly productive scaffold for the discovery of new medicines and biological tools for years to come.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of sarcosine metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sarcosine is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential antitumor agents: synthesis and biological properties of aliphatic amino acid 9-hydroxyellipticinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure activity relationship studies on chemically non-reactive glycine sulfonamide inhibitors of diacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and photochemistry of photolabile N-glycine derivatives and effects of one on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Research Applications of N-(3-methoxybenzyl)glycine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective research applications of N-(3-methoxybenzyl)glycine. While direct extensive research on this specific molecule is not widely published, its structural characteristics as an N-substituted glycine derivative position it as a compelling candidate for investigation, particularly in the field of neuropharmacology. This document outlines the scientific rationale, key experimental workflows, and potential therapeutic avenues for this compound, focusing on its potential as a modulator of the glutamatergic system.
Introduction: The Scientific Premise for Investigating this compound
This compound is an organic compound featuring a glycine backbone with a 3-methoxybenzyl group attached to the nitrogen atom[1][2]. While commercially available primarily as a reagent for peptide synthesis[1], its core structure is analogous to a class of neurologically active compounds that modulate critical neurotransmitter systems. The scientific rationale for exploring its potential applications stems from the well-established role of glycine in the central nervous system (CNS).
Glycine is a unique amino acid that serves dual roles in the CNS:
-
As an inhibitory neurotransmitter primarily in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors (GlyRs).
-
As an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors essential for excitatory neurotransmission[3][4][5].
The NMDA receptor is a cornerstone of synaptic plasticity, learning, and memory[6]. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine modulatory site on its GluN1 subunit[5]. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of several CNS disorders, most notably schizophrenia[5][7].
This guide hypothesizes that this compound, due to its structural similarity to glycine, may function as a modulator of the NMDA receptor, either directly at the glycine binding site or indirectly by inhibiting the glycine transporter type 1 (GlyT1).
Primary Research Target: The Glycine Transporter Type 1 (GlyT1)
The concentration of glycine in the synaptic cleft is tightly regulated by specific transporters. Glycine transporter 1 (GlyT1), located on glial cells and presynaptic glutamatergic neurons, is the primary regulator of glycine levels at excitatory synapses[3][7]. By clearing glycine from the synapse, GlyT1 maintains the glycine modulatory site of the NMDA receptor below saturation[3][8].
Inhibiting GlyT1 presents a sophisticated therapeutic strategy:
-
It blocks the reuptake of synaptic glycine[6].
-
This leads to an increase in extracellular glycine concentration[6].
-
Elevated glycine levels enhance the activation of NMDA receptors, thereby potentiating glutamatergic neurotransmission[6][7].
This mechanism has made GlyT1 a prime target for the development of novel treatments for schizophrenia, depression, and other cognitive disorders[4][6]. Many potent GlyT1 inhibitors are derivatives of glycine or sarcosine (N-methylglycine), lending credence to the hypothesis that this compound could exhibit similar activity.
Proposed Mechanism of Action
The proposed mechanism centers on the potential for this compound to act as a competitive or non-competitive inhibitor of GlyT1. The N-substituted benzyl group could confer the necessary lipophilicity and structural conformation to bind to the transporter protein, obstructing the passage of glycine.
References
- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. physoc.org [physoc.org]
- 8. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-methoxybenzyl)glycine: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-methoxybenzyl)glycine is a bespoke building block that offers a unique combination of structural features essential for modern organic synthesis. As a derivative of the simplest amino acid, glycine, it provides a foundational scaffold that is both robust and highly adaptable. The strategic placement of the 3-methoxybenzyl group on the nitrogen atom imparts crucial functionalities, serving not only as a sterically influential moiety but also as a versatile protecting group that is stable under various conditions yet amenable to selective cleavage. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its advanced applications as a cornerstone in the construction of complex peptides and novel heterocyclic frameworks. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the strategic importance of this compound in medicinal chemistry and drug discovery pipelines.
Core Characteristics and Physicochemical Properties
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. This compound is a solid at room temperature, possessing both a secondary amine and a carboxylic acid, which dictate its reactivity and handling protocols.
| Property | Value | Source |
| CAS Number | 756754-04-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Solid | |
| Canonical SMILES | COc1cccc(CNCC(O)=O)c1 | |
| InChI Key | OGPDDYUQRFSYEJ-UHFFFAOYSA-N |
Characterization is typically achieved through standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structural integrity and purity, while Mass Spectrometry verifies the molecular weight. Infrared (IR) spectroscopy can identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H bend of the secondary amine.
Strategic Synthesis of the Building Block
The synthesis of N-alkylated amino acids like this compound is well-established, with two primary strategies dominating the field: reductive amination and nucleophilic substitution.[2][3] The choice between these methods often depends on the availability and cost of starting materials, as well as desired scale and purity.
Caption: Primary synthetic routes to this compound.
Preferred Method: Reductive Amination
Reductive amination is often favored for its high efficiency and control.[2] The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of 3-methoxybenzaldehyde and glycine, which is then reduced in situ to the target secondary amine.
Causality of Experimental Choices:
-
Solvent: A protic solvent like methanol or ethanol is typically used to facilitate both imine formation and the subsequent reduction.
-
pH Control: The reaction is often run under mildly acidic to neutral conditions. This is a critical balance: sufficient acid is needed to catalyze imine formation, but excessive acidity will protonate the glycine amine group, rendering it non-nucleophilic.[2]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents. They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate, which drives the reaction to completion.
Alternative Method: Direct Nucleophilic Substitution
This classical approach involves the direct N-alkylation of glycine with a 3-methoxybenzyl halide.[2][3] While straightforward, this method can be prone to over-alkylation, yielding the tertiary amine, especially if reaction conditions are not carefully controlled.
Causality of Experimental Choices:
-
Base: A base such as sodium hydroxide or potassium carbonate is required to deprotonate the amino group of glycine, making it a more potent nucleophile.[2] Using an excess of glycine can also help minimize the formation of the dialkylated byproduct.
-
Solvent: An alkaline aqueous solution is often employed to dissolve the glycine salt and facilitate the reaction.[2]
-
Leaving Group: 3-methoxybenzyl bromide is more reactive than the chloride analog due to the better leaving group ability of bromide, but it is also more expensive.[2]
Detailed Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure adapted from established methods for similar compounds.[4]
Materials:
-
Glycine (1.0 eq)
-
3-Methoxybenzaldehyde (1.05 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.1 eq)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve glycine (e.g., 7.5 g, 0.1 mol) in 100 mL of methanol.
-
Aldehyde Addition: Add 3-methoxybenzaldehyde (e.g., 14.3 g, 0.105 mol) to the solution.
-
pH Adjustment: Stir the mixture at room temperature and adjust the pH to ~6 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: Carefully add sodium cyanoborohydride (e.g., 6.9 g, 0.11 mol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other organic impurities.
-
-
Isolation:
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH ~6) using 1M NaOH. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
-
Purification & Characterization: Dry the solid under vacuum. The product can be further purified by recrystallization if necessary. Confirm identity and purity via NMR and Mass Spectrometry.
This compound as a Synthetic Precursor
The true value of this compound lies in its utility as a versatile intermediate. Its bifunctional nature allows for a wide range of subsequent transformations, making it a key player in building molecular complexity.
Caption: Synthetic utility of this compound.
Role in Peptide Synthesis
In modern peptide synthesis, particularly for "difficult sequences" prone to aggregation, protecting the backbone amide nitrogen is a crucial strategy. The methoxybenzyl group in this compound can serve this purpose.[5][6] By incorporating this building block, interchain hydrogen bonding is disrupted, improving solubility and coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS).[5][6]
-
Mechanism of Action: The 2-hydroxy-4-methoxybenzyl (Hmb) group is a well-known example of a reversible backbone protecting group.[5][6] While our topic is the 3-methoxybenzyl derivative, the principle remains analogous. The benzyl group provides steric bulk that prevents the close packing of peptide chains, which is the primary cause of aggregation.
-
Cleavage: The methoxybenzyl group is typically stable to the basic conditions used for Fmoc-deprotection but can be cleaved under strongly acidic conditions (e.g., with TFA during the final cleavage from the resin), regenerating the free secondary amine in the final peptide.[2]
Scaffold for Heterocyclic Chemistry
N-substituted glycines are pivotal starting materials for the synthesis of nitrogen-containing heterocycles, a class of compounds ubiquitous in pharmaceuticals.[7][8] For instance, this compound can be a precursor to substituted benzodiazepines or other related structures through intramolecular cyclization reactions.[4] The glycine backbone provides the necessary atoms for ring formation, while the methoxybenzyl group can be retained in the final structure to modulate its pharmacological properties or be removed at a later stage.
Platform for Further Functionalization
The secondary amine of this compound remains nucleophilic and can participate in further reactions. This allows for the synthesis of more complex, unsymmetrically substituted glycine derivatives.
-
N-Alkylation: The amine can be alkylated a second time using either alkyl halides or another round of reductive amination.[9] This opens pathways to tertiary amines with diverse substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide, providing another avenue for molecular elaboration.
Concluding Remarks and Future Outlook
This compound is more than just a protected amino acid; it is a strategic building block that empowers chemists to construct complex molecular architectures with precision and efficiency. Its utility in preventing aggregation in peptide synthesis, its role as a scaffold for medicinally relevant heterocycles, and its capacity for further functionalization underscore its importance. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of versatile and intelligently designed building blocks like this compound will be indispensable in accelerating discovery and innovation in the chemical sciences.
References
- 1. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 3. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent update on the role of N-methyl glycine as a building block for the construction of N-heterocyclic frameworks [ouci.dntb.gov.ua]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
N-Aryl Glycine Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Foreword: The Versatile Scaffold of N-Aryl Glycine Derivatives
In the landscape of modern medicinal chemistry and materials science, the N-aryl glycine scaffold has emerged as a privileged structural motif. Its inherent versatility, arising from the facile introduction of diverse functionalities on the aryl ring and the glycine backbone, has propelled its exploration across a wide spectrum of applications. From potent neuroprotective agents to innovative photopolymerization initiators, N-aryl glycine derivatives represent a fertile ground for scientific inquiry and technological advancement. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive literature review of this fascinating class of compounds. We will delve into the core aspects of their synthesis, explore their diverse biological activities with a focus on structure-activity relationships, and highlight their burgeoning applications in cutting-edge technologies. Our approach is to not only present established protocols and data but also to offer insights into the causality behind experimental choices, thereby empowering researchers to rationally design and synthesize novel N-aryl glycine derivatives with tailored properties.
I. Synthetic Strategies for N-Aryl Glycine Derivatives: A Chemist's Toolkit
The efficient construction of the N-aryl glycine core is paramount for accessing a diverse chemical space for screening and development. Several synthetic methodologies have been established, each with its own set of advantages and limitations. The choice of a particular method is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and scalability.
The Ullmann Condensation: A Classic Route to C-N Bond Formation
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents one of the earliest methods for the synthesis of N-aryl glycine derivatives.[1] While traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, modern modifications have significantly improved its utility.[2] Ligand-assisted protocols, for instance, have enabled the reaction to proceed under milder conditions with catalytic amounts of copper.[3]
Mechanism of the Ullmann Condensation:
The reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The key steps include the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the desired N-arylated product and regenerates the active copper(I) catalyst.
Experimental Protocol: N,N-Dimethyl Glycine-Promoted Ullmann Coupling
This protocol describes a modified Ullmann condensation for the synthesis of N-aryl glycine esters, utilizing N,N-dimethylglycine as a ligand to facilitate the reaction at a lower temperature.
-
Materials:
-
Aryl iodide or aryl bromide (1.0 eq)
-
Glycine ester hydrochloride (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine (0.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Add the aryl halide and glycine ester hydrochloride to the flask.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Stir the reaction mixture at 90-110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
-
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering a highly efficient and versatile palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[4] This reaction is characterized by its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[5]
Catalytic Cycle of the Buchwald-Hartwig Amination:
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the N-aryl amine product and regenerates the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of Glycine Esters
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of glycine esters.
-
Materials:
-
Aryl halide or triflate (1.0 eq)
-
Glycine ester (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and glycine ester to the vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N-aryl glycine ester.
-
Microwave-Assisted Synthesis: Accelerating the Discovery Process
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[7] In the context of N-aryl glycine synthesis, microwave irradiation can significantly reduce reaction times for both Ullmann and Buchwald-Hartwig reactions.[8][9] The mechanism of microwave heating involves dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture.[10]
Experimental Protocol: Microwave-Assisted Synthesis of N-Arylglycines
This protocol provides a general framework for the microwave-assisted synthesis of N-aryl glycines.
-
Materials:
-
Aniline derivative (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Base (e.g., K₂CO₃, NaOAc, 1.5 eq)
-
Solvent (e.g., DMF, ethanol)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aniline derivative, ethyl bromoacetate, and base.
-
Add the solvent and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at a set temperature and time (e.g., 120 °C for 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocols (e.g., extraction and purification by column chromatography).
-
II. Biological Activities of N-Aryl Glycine Derivatives: A Pharmacological Goldmine
The structural diversity of N-aryl glycine derivatives has translated into a broad range of biological activities, making them attractive candidates for drug discovery programs targeting various therapeutic areas.
Neuroprotective Agents: Combating Excitotoxicity and Neurodegeneration
A significant body of research has focused on the neuroprotective properties of N-aryl glycine derivatives. Many of these compounds exert their effects by modulating the activity of key players in neuronal signaling, particularly the N-methyl-D-aspartate (NMDA) receptor and glycine transporters.
2.1.1. NMDA Receptor Antagonists
Excessive activation of NMDA receptors by the neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key contributor to neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases.[11] N-aryl glycine derivatives have been identified as potent antagonists of the NMDA receptor, acting at the glycine co-agonist binding site.[12] By blocking this site, these compounds can attenuate the excessive calcium influx that triggers excitotoxic cell death.
Caption: Mechanism of neuroprotection by N-aryl glycine NMDA receptor antagonists.
Structure-Activity Relationship (SAR) Studies:
SAR studies have revealed key structural features that govern the potency and selectivity of N-aryl glycine derivatives as NMDA receptor antagonists. For instance, substitution on the aryl ring with electron-withdrawing groups often enhances activity. The nature of the substituent at the glycine nitrogen also plays a crucial role in determining affinity for the receptor.
2.1.2. Glycine Transporter (GlyT) Inhibitors
Glycine transporters, particularly GlyT1, are responsible for regulating the concentration of glycine in the synaptic cleft.[13] By inhibiting GlyT1, the synaptic levels of glycine can be elevated, leading to enhanced NMDA receptor function under conditions of glycine deficiency. This approach is being explored for the treatment of schizophrenia and other cognitive disorders.[14] Several N-aryl glycine derivatives have been identified as potent and selective GlyT1 inhibitors.[15]
Table 1: GlyT1 Inhibitory Activity of Selected N-Aryl Glycine Derivatives
| Compound | R¹ | R² | IC₅₀ (nM) | Reference |
| 1 | H | 4-Fluorophenyl | 25 | [16] |
| 2 | H | 3,4-Dichlorophenyl | 15 | [17] |
| 3 | Methyl | 4-Trifluoromethylphenyl | 8 | [14] |
| ALX-5407 | (R)-3-(4'-fluorophenyl)-3-(4'phenyl-phenoxy)propyl | H | 3 | [15] |
Anticancer Agents: Targeting Multiple Hallmarks of Cancer
The N-aryl glycine scaffold has also proven to be a valuable template for the design of novel anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the disruption of cellular machinery essential for cancer cell proliferation and survival.
2.2.1. Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. N-aryl glycine derivatives have been developed as inhibitors of various kinases, including those involved in cell growth and proliferation signaling pathways. For example, certain quinoline-chalcone hybrids incorporating an N-aryl glycine moiety have demonstrated potent inhibitory activity against PI3K, a key enzyme in a major cancer cell survival pathway.[18]
2.2.2. Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[19] Several classes of natural products and synthetic molecules, including some indole derivatives with structural similarities to N-aryl glycines, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[20][21] The development of N-aryl glycine-based tubulin polymerization inhibitors is an active area of research.
Table 2: Anticancer Activity of N-Aryl Glycine-Chalcone Hybrids
| Compound | R | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9i | 4-Cl | A549 (Lung) | 3.91 | [18] |
| K-562 (Leukemia) | 1.91 | [18] | ||
| 9j | 4-F | A549 (Lung) | 5.29 | [18] |
| K-562 (Leukemia) | 2.67 | [18] | ||
| Hybrid A | 3,4,5-trimethoxy | MCF-7 (Breast) | 0.53 | [22] |
| Hybrid B | 4-N(CH₃)₂ | PC-3 (Prostate) | 1.2 | [23] |
Anti-inflammatory Agents
Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. N-aryl glycine derivatives have demonstrated promising anti-inflammatory properties, with some compounds exhibiting potent inhibition of key inflammatory mediators. The exact mechanisms of action are still under investigation but may involve the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.
III. Applications in Materials Science: Beyond the Biological Realm
The unique structural and electronic properties of N-aryl glycine derivatives have led to their exploration in various materials science applications, particularly in the fields of polymer chemistry and organic electronics.
Peptoids: Bio-inspired Polymers with Tailored Functions
Peptoids, or N-substituted glycine oligomers, are a class of biomimetic polymers that have garnered significant interest due to their enhanced proteolytic stability and ease of synthesis compared to natural peptides.[24] The incorporation of N-aryl glycine units into peptoid backbones has been shown to enforce a trans-amide bond conformation, leading to more defined secondary structures.[25][26] This conformational control is crucial for the rational design of peptoids with specific biological activities or material properties.
Caption: Solid-phase submonomer synthesis of peptoids.
Experimental Protocol: Solid-Phase Synthesis of N-Aryl Glycine Peptoids
This protocol describes the "submonomer" method for the solid-phase synthesis of peptoids containing N-aryl glycine units.
-
Materials:
-
Rink amide resin
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Aniline derivatives
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink amide resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.
-
Bromoacetylation: In a separate vessel, activate bromoacetic acid with DIC in DMF. Add the activated solution to the resin and shake for the required time. Wash the resin with DMF and DCM.
-
Nucleophilic Displacement: Add a solution of the desired aniline derivative in DMF to the resin and shake. Wash the resin with DMF and DCM.
-
Repeat: Repeat the bromoacetylation and displacement steps to build the desired peptoid sequence.
-
Cleavage: After the final monomer addition, wash and dry the resin. Cleave the peptoid from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize. Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Photopolymerization Initiators: Harnessing Light for Material Fabrication
N-aryl glycine derivatives have been identified as versatile photoinitiators for both free-radical and cationic photopolymerization.[27][28] Upon exposure to light, these compounds can generate reactive species (radicals or cations) that initiate the polymerization of monomers.[29] The photophysical and photochemical properties of N-aryl glycines can be tuned by modifying the aryl substituent, allowing for the development of photoinitiators with specific absorption characteristics and initiation efficiencies.[30] This has significant implications for applications such as 3D printing, dental materials, and coatings.
IV. Future Perspectives and Conclusion
The journey of N-aryl glycine derivatives from simple synthetic building blocks to multifaceted molecules with profound implications in medicine and materials science is a testament to the power of chemical innovation. The synthetic methodologies for their preparation are well-established and continue to be refined, enabling the creation of increasingly complex and diverse libraries of compounds. In the realm of drug discovery, the neuroprotective, anticancer, and anti-inflammatory properties of N-aryl glycine derivatives warrant further investigation. A deeper understanding of their mechanisms of action and the development of more comprehensive SAR studies will be crucial for the design of next-generation therapeutics with enhanced potency and selectivity. In materials science, the ability to precisely control the conformation of peptoids through the incorporation of N-aryl glycine units opens up exciting avenues for the creation of novel biomaterials and functional polymers. Furthermore, the development of highly efficient N-aryl glycine-based photoinitiators will continue to drive innovation in light-based manufacturing technologies.
As we look to the future, the convergence of synthetic chemistry, medicinal biology, and materials science will undoubtedly unlock even greater potential for this remarkable class of compounds. The continued exploration of the chemical space around the N-aryl glycine scaffold, guided by a deep understanding of its structure-property relationships, promises to yield groundbreaking discoveries that will impact human health and technology in the years to come.
V. References
-
El-Sayed, M. A., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. European Journal of Medicinal Chemistry, 187, 111952. --INVALID-LINK--
-
Butterfoss, G. L., et al. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(49), 16531–16533. --INVALID-LINK--
-
Lai, H., et al. (2021). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 12(13), 1885-1893. --INVALID-LINK--
-
Azarifar, D., et al. (2006). MICROWAVE-ASSISTED SYNTHESIS OF N-ARYLGLYCINES: IMPROVEMENT OF SYDNONE SYNTHESIS. HETEROCYCLES, 68(1), 175. --INVALID-LINK--
-
Meldal, M. (2018). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 23(12), 3137. --INVALID-LINK--
-
Fowler, S. A., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(20), 7079–7086. --INVALID-LINK--
-
Jobin, S., et al. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626–5629. --INVALID-LINK--
-
Solomon, K. A., et al. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. Molecules, 14(4), 1448–1455. --INVALID-LINK--
-
Ahmadi, F., et al. (2024). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl chalcone hybrid conjugates. RSC Advances, 14(37), 26867-26883. --INVALID-LINK--
-
Fowler, S. A., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(20), 7079–7086. --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules, 27(19), 6543. --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(16), 4999. --INVALID-LINK--
-
Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4478–4484. --INVALID-LINK--
-
Corina, D., et al. (2025). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Pharmacology & Translational Science. --INVALID-LINK--
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. --INVALID-LINK--
-
Azarifar, D., et al. (2005). Microwave-assisted Synthesis of N-Arylglycines: Improvement of Sydnone Synthesis. Heterocycles, 68(1), 175-183. --INVALID-LINK--
-
Anand Solomon, K., et al. (2009). QSAR studies on N-aryl derivative activity towards Alzheimer's disease. Molecules (Basel, Switzerland), 14(4), 1448–1455. --INVALID-LINK--
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Synfacts, 2007(03), 0243-0246. --INVALID-LINK--
-
Lai, H., et al. (2021). Aryl structural effect on the photoinitiation abilities of aryl glycine derivatives for polymerization upon exposure to blue light. Polymer Chemistry, 12(42), 6069-6078. --INVALID-LINK--
-
Alberati, D., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5233–5238. --INVALID-LINK--
-
Solomon, K. A., et al. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. Molecules, 14(4), 1448-1455. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! --INVALID-LINK--
-
Wikipedia. (2023). Ullmann condensation. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
Underwood, E. Z., et al. (2024). Mechanisms of Action Underlying Conductance-Modifying Positive Allosteric Modulators of the NMDA Receptor. Molecular Pharmacology, 106(5), 269-281. --INVALID-LINK--
-
Wenzel, T., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 15(15), 1421–1429. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Brown, J. A., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5233-5238. --INVALID-LINK--
-
Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-20. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. --INVALID-LINK--
-
Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823. --INVALID-LINK--
-
MedChemExpress. (n.d.). GlyT Inhibitors. --INVALID-LINK--
-
Moszner, N., et al. (2006). Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 115-125. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. --INVALID-LINK--
-
Traynelis, S. F., et al. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. The Journal of pharmacology and experimental therapeutics, 33(1), 20–33. --INVALID-LINK--
-
Zhang, J., et al. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules, 51(10), 3767–3773. --INVALID-LINK--
-
Wang, C., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1541–1550. --INVALID-LINK--
-
Kamal, A., et al. (2011). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 3(10), 1249–1271. --INVALID-LINK--
-
Zhang, J., et al. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules, 51(10), 3767–3773. --INVALID-LINK--
-
Wang, C., et al. (2020). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1541-1550. --INVALID-LINK--
-
Lee, C. H., et al. (2016). Mechanism of NMDA receptor inhibition and activation. Biophysical journal, 110(8), 1701–1714. --INVALID-LINK--
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. --INVALID-LINK--
-
Paoletti, P., et al. (2013). Activation Mechanisms of the NMDA Receptor. Current opinion in structural biology, 23(2), 206–214. --INVALID-LINK--
-
Monaghan, D. T., et al. (2008). Pharmacology of NMDA Receptors. In: Van Dongen, A.M. (eds) Biology of the NMDA Receptor. CRC Press/Taylor & Francis. --INVALID-LINK--
-
de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7562. --INVALID-LINK--
-
Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. --INVALID-LINK--
-
Sharma, P., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c732-c741. --INVALID-LINK--
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. ijnrd.org [ijnrd.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. N-Aryl glycines as versatile initiators for various polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Laboratory Synthesis of N-(3-methoxybenzyl)glycine via Reductive Amination
Introduction and Scientific Context
N-(3-methoxybenzyl)glycine is an N-substituted amino acid derivative of significant interest in medicinal chemistry and peptide science. The incorporation of the 3-methoxybenzyl group provides a unique combination of steric and electronic properties, making it a valuable synthon for constructing peptidomimetics, modifying peptide backbones, and developing novel small-molecule therapeutics.
Direct alkylation of glycine is often plagued by issues of overalkylation and low yields.[1] A more controlled and efficient strategy is the reductive amination of an aldehyde with the amino acid.[2] This method involves the in situ formation of an imine intermediate from glycine and 3-methoxybenzaldehyde, which is then immediately reduced to the desired secondary amine. This application note provides a detailed, step-by-step protocol for this synthesis, emphasizing experimental rationale, safety, and reproducibility for researchers in drug discovery and chemical development.
The Synthetic Strategy: One-Pot Reductive Amination
The chosen synthetic route is a one-pot reductive amination, which offers high efficiency and operational simplicity. The overall transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
The causality behind this choice of methodology is twofold:
-
Control: Imine formation is a self-limiting reaction between a primary amine and an aldehyde, preventing the multiple additions that complicate direct alkylation with alkyl halides.[1]
-
Selectivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective hydride donor.[3] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting aldehyde.[4] NaBH(OAc)₃ preferentially reduces the protonated imine (iminium ion) intermediate, which is more electrophilic than the aldehyde, allowing all reagents to be combined in a single reaction vessel.[3] This approach is also safer than using alternatives like sodium cyanoborohydride (NaBH₃CN), which generates toxic cyanide byproducts.[5]
Experimental Protocol
This protocol is designed for a representative laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Notes |
| Glycine | 75.07 | 56-40-6 | Reagent grade |
| 3-Methoxybenzaldehyde | 136.15 | 591-31-1 | Reagent grade |
| Sodium Triacetoxyborohydride | 211.94 | 56553-60-7 | Moisture-sensitive, handle quickly |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, reagent grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | For drying |
| Hydrochloric Acid (1M HCl) | - | - | For work-up |
| Ethyl Acetate & Hexanes | - | - | For chromatography (if needed) |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel (optional), separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine (1.00 g, 13.3 mmol, 1.0 equiv).
-
Suspension: Add anhydrous dichloromethane (DCM, 60 mL). The glycine will not fully dissolve, forming a suspension.
-
Aldehyde Addition: Add 3-methoxybenzaldehyde (1.81 g, 1.63 mL, 13.3 mmol, 1.0 equiv) to the suspension.
-
Initiate Stirring: Begin vigorous stirring under a nitrogen or argon atmosphere at room temperature (20-25°C).
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.67 g, 17.3 mmol, 1.3 equiv) to the mixture in portions over 5-10 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-methoxybenzaldehyde spot.
-
Quenching: After the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Combine and Isolate: Combine all organic layers. At this stage, the product is in its carboxylate salt form and may be partially in the aqueous layer. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. The product should precipitate as a white solid.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water (2 x 10 mL) and then a small amount of cold diethyl ether (2 x 10 mL) to aid drying.
-
Drying: Dry the collected white solid under vacuum to a constant weight. The typical yield is 75-85%.
Purification and Characterization
The product obtained after filtration is often of high purity. If further purification is required, recrystallization from a hot ethanol/water mixture can be performed.
-
Purity Assessment: Purity should be assessed using HPLC and NMR spectroscopy.[6][7]
-
Structural Confirmation: The identity of the compound is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
3-Methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[8][9] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride: Water-reactive and can release flammable gas upon contact with water.[10][11] It is also corrosive and can cause serious eye damage.[11] Handle in a dry environment, avoid contact with moisture, and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of N-(3-methoxybenzyl)glycine
Introduction: The Need for Rigorous Characterization
N-(3-methoxybenzyl)glycine is a substituted amino acid derivative with significant potential as a building block in medicinal chemistry and peptide synthesis.[1] Its structure, comprising a glycine core, a secondary amine, and a methoxy-substituted aromatic ring, offers a versatile scaffold for developing novel therapeutic agents and research tools.[1] The precise chemical identity, purity, and stability of such intermediates are paramount to ensure the quality, safety, and efficacy of the final products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the robust characterization of this compound. We present a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols detailed herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the analytical procedures are fit for their intended purpose.[2][3]
Key Physicochemical Properties:
Integrated Analytical Workflow
A sequential and integrated analytical workflow is essential for the unambiguous characterization of this compound. The process begins with preliminary identification and functional group analysis (FTIR), followed by definitive molecular weight confirmation (MS). Chromatographic methods (HPLC) are then employed to determine purity and quantify impurities. Finally, high-resolution NMR spectroscopy provides the conclusive structural elucidation.
Caption: Integrated workflow for this compound characterization.
Chromatographic Analysis for Purity and Assay: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the gold standard for assessing the purity of pharmaceutical intermediates. The method separates the target compound from process-related impurities and degradation products, allowing for accurate quantification.
Principle of Causality: A reversed-phase C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar this compound molecule through interactions with the benzyl group. The mobile phase, a gradient mixture of acidified water and acetonitrile, allows for the efficient elution of the analyte while separating it from more polar or less polar impurities. UV detection is suitable because the benzene ring is a strong chromophore.
Protocol 1: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm and 254 nm |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Method Validation Insights: This method should be validated according to ICH Q2(R1) guidelines.[2][6] Key parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7]
Caption: Step-by-step workflow for HPLC-UV purity analysis.
Molecular Weight Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unequivocal confirmation of the molecular weight of the target compound, serving as a primary identity test.
Principle of Causality: Electrospray Ionization (ESI) is the chosen technique as it is a soft ionization method ideal for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. The analysis is performed in positive ion mode because the secondary amine group is basic and readily accepts a proton to form the [M+H]⁺ ion.
Protocol 2: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
LC Conditions: The same HPLC conditions from Protocol 1 can be used. The use of formic acid in the mobile phase is critical as it is a volatile buffer compatible with MS analysis.
-
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
-
Data Interpretation:
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculation: Molecular Weight (195.22) + Mass of H⁺ (1.0078) = 196.2278 . The observed m/z should be approximately 196.23. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: Common fragments may include the loss of the glycine moiety (-CH₂COOH) or cleavage of the benzyl-nitrogen bond.
-
Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Principle of Causality: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency (chemical shift). The coupling (splitting) patterns in ¹H NMR reveal the connectivity of adjacent protons, while ¹³C NMR provides a count of unique carbon atoms.
Protocol 3: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Note: DMSO-d₆ is chosen to ensure the exchangeable amine (NH) and carboxylic acid (OH) protons are visible.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (COOH) | ~10-12 (broad s, 1H) | ~172-174 |
| Aromatic C-H | ~6.8-7.3 (m, 4H) | ~113-130, ~159 (C-OCH₃) |
| Benzyl CH₂ | ~3.8-4.0 (s, 2H) | ~50-52 |
| Glycine CH₂ | ~3.2-3.4 (s, 2H) | ~48-50 |
| Methoxy (OCH₃) | ~3.7-3.8 (s, 3H) | ~55-56 |
| Amine (NH) | ~2.5-3.5 (broad s, 1H) | - |
Note: Actual chemical shifts may vary. The broad signals for COOH and NH are due to chemical exchange and hydrogen bonding.
Functional Group Identification: FTIR Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule, serving as a valuable identity check.
Principle of Causality: Specific chemical bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies when they absorb infrared radiation. An FTIR spectrum provides a unique "fingerprint" of the molecule's functional groups.
Protocol 4: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| 3200-3400 (medium) | N-H Stretch | Secondary Amine |
| 2850-3000 | C-H Stretch (aliphatic) | CH₂, CH₃ |
| 3000-3100 | C-H Stretch (aromatic) | Ar-H |
| 1690-1740 (strong) | C=O Stretch | Carboxylic Acid |
| 1580-1620, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Aryl Ether (Methoxy) |
| 1100-1200 | C-N Stretch | Amine |
The zwitterionic nature of glycine derivatives can influence the exact positions of the N-H and C=O stretches.[8]
Conclusion
The analytical framework presented in this application note provides a robust, multi-modal strategy for the complete characterization of this compound. By combining chromatographic separation (HPLC) with spectroscopic techniques (MS, NMR, FTIR), researchers can confidently establish the identity, purity, structure, and functional group composition of this important chemical building block. Adherence to these protocols, within a framework of established validation principles such as ICH Q2(R1), ensures data integrity and supports the development of high-quality research and pharmaceutical products.[2][9][10]
References
- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 5. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
"using N-(3-methoxybenzyl)glycine in peptide synthesis"
An Application Guide to the Synthesis of Peptidomimetics Using N-(3-methoxybenzyl)glycine
Abstract
Peptidomimetics are at the forefront of modern therapeutic development, offering the high specificity of peptides without their inherent limitations, such as poor metabolic stability and low cell permeability.[1][2] Among the most promising classes of peptidomimetics are peptoids, or N-substituted glycine oligomers, which are structural isomers of peptides that exhibit remarkable resistance to proteolytic degradation.[3] This guide provides a detailed technical overview and validated protocols for the use of this compound, a key aromatic monomer, in the synthesis of peptoids and peptide-peptoid hybrids. We will explore both the foundational submonomer synthesis method and the direct incorporation of the pre-formed monomer into peptide chains, offering researchers, scientists, and drug development professionals the necessary tools to leverage this versatile building block in their work.
Introduction: The Rationale for Peptoids
Natural peptides are fundamental to countless biological processes, making them attractive candidates for therapeutic intervention. However, their utility as drugs is often hampered by rapid cleavage by proteases in the body. Peptoids circumvent this issue by shifting the amino acid side chain from the alpha-carbon to the backbone nitrogen atom. This seemingly subtle structural change has profound consequences:
-
Proteolytic Resistance: The N-substituted backbone is not recognized by proteases, leading to significantly enhanced stability and longer in-vivo half-lives.[3]
-
Increased Conformational Flexibility: The absence of the backbone N-H hydrogen bond donor removes a key constraint found in peptides, leading to a different landscape of accessible conformations.
-
Facile Synthesis and Diversity: Peptoid synthesis allows for the incorporation of a vast array of non-natural side chains, as a wide variety of primary amines can be used as submonomers.[3]
This compound is a valuable monomer for introducing a moderately hydrophobic, aromatic side chain capable of participating in π-stacking interactions, a common feature in protein-protein interactions.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful synthesis.
| Property | Value | Source(s) |
| Chemical Name | 2-[([3-methoxyphenyl)methyl]amino)acetic acid | [4] |
| CAS Number | 756754-04-8 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Primary Application | Peptide and Peptoid Synthesis | [6] |
Core Concepts: Peptides vs. Peptoids
The fundamental difference between peptides and peptoids lies in the placement of the side chain (R-group). This distinction dictates their chemical properties and the synthetic strategy required.
Caption: Peptide vs. Peptoid Backbone Structure.
Protocol 1: Solid-Phase Submonomer Peptoid Synthesis
The most robust and widely used method for creating peptoid oligomers is the "submonomer" approach developed by Zuckermann et al.[3] This method builds the monomer unit directly on the solid support in a two-step cycle, using bromoacetic acid and a primary amine—in this case, 3-methoxybenzylamine.
Causality Behind the Method: This approach is highly efficient for creating diverse libraries because it separates the backbone formation (acylation) from the side-chain introduction (amination). It avoids the often-difficult synthesis of individual N-substituted glycine monomers and allows for near-quantitative reaction at each step, which is essential for synthesizing longer oligomers.
Caption: The Submonomer Synthesis Cycle.
Detailed Step-by-Step Protocol
Materials:
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
3-methoxybenzylamine
-
Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Step A: Acylation (Backbone Formation)
-
Prepare a 1 M solution of bromoacetic acid in DMF.
-
Prepare a 1 M solution of DIC in DMF.
-
To the resin, add 5 equivalents of the bromoacetic acid solution followed by 5 equivalents of the DIC solution.
-
Agitate at room temperature for 30 minutes. Rationale: DIC is a liquid carbodiimide that generates a soluble urea byproduct, simplifying the washing steps compared to DCC.
-
Drain the reaction vessel and wash the resin extensively with DMF (3x) and DCM (3x).
-
-
Step B: Amination (Side-Chain Introduction)
-
Prepare a 1 M solution of 3-methoxybenzylamine in NMP. Rationale: NMP or DMSO is often preferred for the amination step as they can better solvate the growing peptoid chain and prevent aggregation.
-
Add 10-20 equivalents of the 3-methoxybenzylamine solution to the resin.
-
Agitate at room temperature for 60-120 minutes. The large excess of amine ensures the nucleophilic displacement of bromide goes to completion.
-
Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps A and B for each subsequent monomer to be added to the chain.
-
Cleavage and Deprotection:
-
After the final amination and washing, dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptoid in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude peptoid using reverse-phase HPLC (RP-HPLC). Confirm identity and purity with LC-MS.
Protocol 2: Incorporating a Single this compound Unit
For creating peptide-peptoid hybrids, it is often desirable to insert a single peptoid monomer into a peptide sequence. This requires using the pre-formed this compound and adapting standard solid-phase peptide synthesis (SPPS) protocols.
Causality Behind the Method: This approach leverages well-established Fmoc-SPPS chemistry.[7] The primary challenge is the coupling step following the peptoid monomer addition. The N-terminus of the peptoid residue is a secondary amine, which is less nucleophilic and more sterically hindered than the primary amine of a standard peptide. This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.
Caption: Workflow for Single Peptoid Monomer Insertion.
Detailed Step-by-Step Protocol
Materials:
-
Peptide chain on a suitable solid support (e.g., Wang or Rink Amide resin) with a free N-terminal amine.
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Standard SPPS solvents and reagents (DMF, DCM, piperidine)
Procedure:
-
Start with Peptide Chain: Synthesize the desired peptide sequence up to the point of insertion using standard Fmoc-SPPS. Perform the final Fmoc deprotection to expose the N-terminal amine.
-
Couple this compound:
-
In a separate vessel, pre-activate the this compound (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. Rationale: HATU is a highly effective coupling reagent, particularly for hindered couplings, minimizing the risk of epimerization.
-
Add the activated monomer solution to the resin.
-
Agitate for 1-2 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test; note: this will test for primary amines, so a negative result is expected. A Chloranil test can be used for secondary amines).
-
Drain and wash the resin thoroughly with DMF and DCM.
-
-
Couple Subsequent Amino Acid (Critical Step):
-
The N-terminus of the growing chain is now the secondary amine of the peptoid residue.
-
Pre-activate the next Fmoc-amino acid (5 eq.) with HATU (4.9 eq.) and DIEA (10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours. A longer coupling time and a higher excess of reagents are often necessary to drive this sterically hindered reaction to completion.
-
Consider a "double coupling" (repeating the coupling step with fresh reagents) to ensure a high yield.
-
-
Continue Synthesis: Once the subsequent amino acid is successfully coupled, resume standard Fmoc-SPPS protocols to complete the peptide chain.
-
Cleavage and Purification: Use the appropriate cleavage cocktail for the resin and peptide sequence, followed by precipitation, and purification by RP-HPLC as described in Protocol 1.
Conclusion
This compound is a versatile and valuable building block for the synthesis of advanced peptidomimetics. By understanding the fundamental differences between peptide and peptoid synthesis, researchers can choose the appropriate strategy for their target molecule. The submonomer method offers unparalleled efficiency for creating novel peptoid oligomers, while the direct monomer incorporation protocol provides a precise tool for engineering peptide-peptoid hybrids. These methods empower scientists to design molecules with enhanced stability and tailored functions, paving the way for the next generation of therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the N-Alkylation of Glycine
Introduction: The Strategic Importance of N-Alkylated Glycine Derivatives
N-alkylated amino acids are critical building blocks in modern drug discovery and development. Their incorporation into peptides and small molecules can significantly enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. Glycine, as the simplest amino acid, provides a versatile scaffold for the synthesis of a diverse range of N-substituted derivatives. This guide offers a comprehensive overview of established and contemporary experimental procedures for the N-alkylation of glycine, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic rationale behind various synthetic strategies, providing detailed, field-tested protocols and insights to ensure reliable and reproducible outcomes.
The primary challenge in the N-alkylation of glycine lies in controlling the degree of substitution, as the primary amine can undergo mono- and di-alkylation. Furthermore, the zwitterionic nature of unprotected glycine presents solubility issues in many organic solvents. This application note will address these challenges by presenting methodologies that employ protecting group strategies, as well as direct alkylation techniques.
Methodology Overview: A Comparative Analysis of N-Alkylation Strategies
Several key methodologies have been developed for the N-alkylation of glycine, each with its own set of advantages and limitations. The choice of method often depends on the desired scale of the reaction, the nature of the alkylating agent, and the required purity of the final product.
| Methodology | Description | Key Advantages | Potential Challenges |
| Direct Alkylation with Alkyl Halides | Nucleophilic substitution reaction between glycine (or its ester) and an alkyl halide in the presence of a base. | Straightforward procedure, wide availability of alkyl halides. | Risk of over-alkylation (di- and tri-alkylation), potential for racemization, requires careful control of reaction conditions. |
| Reductive Amination | Reaction of glycine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding N-alkylated amine. | Good control over mono-alkylation, mild reaction conditions. | Requires a suitable reducing agent, availability of the corresponding aldehyde/ketone. |
| Eschweiler-Clarke Reaction | A specific type of reductive amination for N-methylation using formaldehyde as the carbon source and formic acid as the reducing agent. | High yields for methylation, avoids the use of methyl halides. | Limited to methylation, requires heating. |
| Phase-Transfer Catalysis (PTC) | Facilitates the reaction between water-soluble glycine and an organic-soluble alkyl halide using a phase-transfer catalyst. | Mild reaction conditions, enhanced reactivity, suitable for large-scale synthesis. | Requires a suitable phase-transfer catalyst, optimization of reaction parameters may be needed. |
| Catalytic Alkylation with Alcohols | A greener approach utilizing alcohols as alkylating agents in the presence of a transition metal catalyst. | Atom-economical, environmentally friendly, water is the only byproduct. | Requires a specific catalyst, may require higher temperatures. |
Experimental Protocols
Protocol 1: N-Benzylation of Glycine Ethyl Ester Hydrochloride via Direct Alkylation
This protocol details the synthesis of N-benzylglycine ethyl ester, a common intermediate, through the direct alkylation of glycine ethyl ester hydrochloride with benzyl bromide. The ester form of glycine is used to improve solubility in organic solvents.
Reaction Scheme:
Application Note: A Guide to the Purification of N-(3-methoxybenzyl)glycine for Research and Development
Introduction
N-(3-methoxybenzyl)glycine is a substituted amino acid derivative that serves as a valuable building block in synthetic organic chemistry. Its structural features, combining a secondary amine, a carboxylic acid, and a methoxy-substituted aromatic ring, make it a versatile intermediate for the synthesis of peptidomimetics, N-substituted glycine oligomers (peptoids), and other complex molecules with potential applications in drug discovery and materials science.[1]
The purity of this compound is paramount, as contaminants can significantly hinder downstream applications. Impurities can act as catalysts poisons, introduce unwanted side reactions, complicate product isolation, and, in the context of drug development, introduce potential toxicological risks. Achieving a high degree of purity is therefore not merely a matter of analytical neatness but a critical prerequisite for reliable and reproducible scientific outcomes.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for this compound. We will delve into the underlying principles of each method, present detailed, field-proven protocols, and outline analytical techniques for rigorous purity assessment. This document is structured to provide not just a set of instructions, but a framework for understanding and optimizing the purification process.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy. Like other amino acids, it exhibits zwitterionic character, influencing its solubility in various solvents.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 195.22 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid | |
| Solubility Profile | Moderately soluble in water; Soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in non-polar solvents. | Inferred from[2][6] |
| XLogP3 (Predicted) | -1.3 to -1.8 | [3][7] |
The presence of both a carboxylic acid (pKa ~2-3) and a secondary amine (pKa ~9-10) means the compound's charge and solubility are highly dependent on pH. In acidic solutions, the amine is protonated (cationic), while in basic solutions, the carboxylic acid is deprotonated (anionic). Near its isoelectric point, it exists primarily as a neutral zwitterion.
Common Synthetic Routes and Potential Impurities
The most common laboratory synthesis of this compound is via reductive amination of 3-methoxybenzaldehyde with glycine. This pathway, while efficient, can introduce several classes of impurities that must be addressed during purification.
Caption: Synthetic pathway and potential impurity origins.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 3-methoxybenzaldehyde and glycine.
-
Side-Reaction Products:
-
3-Methoxybenzyl alcohol: Formed by the reduction of the starting aldehyde.
-
N,N-di(3-methoxybenzyl)glycine: The product of a second alkylation of the desired product.
-
-
Reagent-Related Impurities: Salts (e.g., borates) from the reducing agent and residual solvents.
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity level. Recrystallization is often effective for removing minor impurities on a larger scale, while column chromatography provides higher resolution for removing closely related byproducts.
Method 1: Recrystallization
Recrystallization is a robust technique that leverages the difference in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. The goal is to find a solvent (or solvent pair) that dissolves the compound and impurities at an elevated temperature but in which the desired compound has significantly lower solubility upon cooling.
Protocol: Recrystallization from an Ethanol/Water Solvent System
This protocol is effective for removing non-polar impurities (like residual aldehyde or benzyl alcohol) and highly polar impurities (like glycine or inorganic salts).
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of hot ethanol (approximately 50-60°C) to begin dissolving the solid. Add the ethanol portion-wise with stirring until most of the solid appears to have dissolved. The goal is to use just enough hot ethanol to create a near-saturated solution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates and some baseline impurities.
-
Induce Crystallization: To the hot, clear ethanolic solution, add deionized water dropwise while stirring. Water acts as an anti-solvent, reducing the solubility of the product. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, the flask can subsequently be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water solution to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Caption: Workflow for Recrystallization.
Method 2: Flash Column Chromatography
For challenging separations, particularly for removing byproducts with similar polarity like the bis-alkylated species, flash column chromatography on silica gel is the method of choice. The acidic nature of the carboxylic acid requires careful selection of the mobile phase to ensure good peak shape and prevent streaking on the silica.
Protocol: Flash Chromatography on Silica Gel
-
Adsorbent and Column Preparation: Select a silica gel column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the chosen mobile phase (eluent) as a slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (e.g., methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Loading: Carefully load the prepared sample onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A common starting eluent system is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate), with a small amount of an acidic modifier.
-
Recommended Mobile Phase: Start with 50% Ethyl Acetate in Heptane + 1% Acetic Acid. The acetic acid is crucial; it protonates the carboxylate, minimizing tailing and improving the resolution on the acidic silica gel.
-
A gradient elution, gradually increasing the polarity (e.g., from 50% to 100% Ethyl Acetate), is often most effective.
-
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove all traces of the eluent.
Caption: Workflow for Flash Column Chromatography.
Purity Assessment and Quality Control
Purification is incomplete without rigorous analytical verification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for confirming both the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. A reverse-phase method is typically suitable for this compound.
Protocol: Reverse-Phase HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 274 nm (for the aromatic ring).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of 1:1 Water/Acetonitrile.
Data Interpretation: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, purity levels of >99.5% are often required.[8]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR confirms the molecular structure of the desired compound and can identify impurities if they are present at levels of ~1% or higher.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will exchange with the acidic and amine protons, allowing them to be observed.[8]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation:
-
Aromatic Protons: Expect signals between ~6.8 and 7.3 ppm corresponding to the protons on the methoxybenzyl ring.
-
Methylene Protons (CH₂-N): A singlet around ~4.0-4.2 ppm.
-
Methylene Protons (N-CH₂-COOH): A singlet around ~3.5-3.7 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet around ~3.8 ppm.
-
Amine (NH) and Carboxylic Acid (OH) Protons: Broad signals that are concentration-dependent and exchangeable with D₂O.
-
Impurity Signals: Compare the integrated signals to the expected proton counts. The presence of unexpected peaks, especially in the aldehyde region (~9-10 ppm) or benzylic alcohol region (~4.5 ppm), indicates residual impurities.
-
Conclusion
The successful purification of this compound is a critical step in its utilization for advanced chemical synthesis. By understanding the compound's physicochemical properties and the likely impurities from its synthesis, researchers can intelligently select and apply the most appropriate purification strategy. Recrystallization offers a scalable method for good-to-high purity, while flash column chromatography provides the high-resolution power needed to remove closely related byproducts. In all cases, the final purity must be rigorously confirmed using orthogonal analytical techniques such as HPLC and NMR to ensure the material is fit for its intended purpose.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 3. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N-(3,4-dimethoxybenzyl)glycine | C11H15NO4 | CID 13236082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"NMR and mass spectrometry data for N-(3-methoxybenzyl)glycine"
An Application Note for the Structural Characterization of N-(3-methoxybenzyl)glycine
Abstract
This application note provides a detailed guide to the definitive structural characterization of this compound, a key building block in peptide synthesis and pharmaceutical research. We present comprehensive protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein are designed to ensure unequivocal identification, purity assessment, and quality control, serving as a foundational resource for researchers in organic synthesis and drug development.
Introduction: The Need for Rigorous Analytical Verification
This compound (Molecular Formula: C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol ) is a substituted amino acid derivative increasingly utilized as an intermediate in the synthesis of complex organic molecules and peptidomimetics.[1] Given its role as a precursor, confirming its chemical identity and purity with high fidelity is paramount to the success of subsequent synthetic steps and the integrity of final products.
Analytical techniques like NMR and Mass Spectrometry are indispensable tools in this process.[2] NMR spectroscopy provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, while mass spectrometry determines the precise mass and elemental composition.[2][3][4] This guide explains the causality behind experimental choices and provides self-validating protocols to ensure researchers can confidently verify the structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for sample handling and preparation.
| Property | Value | Source |
| Chemical Name | 2-[(3-methoxyphenyl)methylamino]acetic acid | PubChem |
| CAS Number | 756754-04-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₃NO₃ | Sigma-Aldrich |
| Molecular Weight | 195.22 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Monoisotopic Mass | 195.08954 Da | PubChem[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation, offering an unparalleled view of the atomic connectivity within a molecule.[3] For this compound, ¹H NMR confirms the presence and arrangement of all hydrogen atoms, while ¹³C NMR provides a map of the carbon backbone.
Experimental Protocol: NMR Data Acquisition
This protocol is designed for a standard 400-600 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).
-
Cap the tube and gently vortex until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. A well-shimmed sample will exhibit sharp, symmetrical peaks.[6]
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).
-
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse sequence (e.g., 'zg30' or 'zgpr' with water suppression if necessary).[3]
-
Set the spectral width to approximately 12-16 ppm.
-
Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (d1) of at least 2-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled ¹³C pulse sequence (e.g., 'zgpg30').
-
Set the spectral width to approximately 200-220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Workflow for NMR Analysis
Caption: Workflow for NMR structural analysis.
Expected ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts and assignments for this compound based on its structure. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Assignments (in DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-9 (OCH₃) | ~ 3.75 | Singlet (s) | 3H | Methoxy group protons on an aromatic ring. |
| H-7 (CH₂) | ~ 3.85 | Singlet (s) | 2H | Methylene protons adjacent to the amine and aromatic ring. |
| H-10 (CH₂) | ~ 3.30 | Singlet (s) | 2H | Methylene protons of the glycine backbone. |
| Aromatic H | ~ 6.80 - 7.30 | Multiplet (m) | 4H | Protons on the disubstituted benzene ring. |
| NH | Variable | Broad Singlet (br s) | 1H | Exchangeable amine proton. |
| OH | Variable | Broad Singlet (br s) | 1H | Exchangeable carboxylic acid proton. |
Table 2: Predicted ¹³C NMR Assignments (in DMSO-d₆)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-11 (C=O) | ~ 172 | Carboxylic acid carbonyl carbon. |
| C-3 (C-OCH₃) | ~ 159 | Aromatic carbon directly attached to the methoxy group. |
| C-5 (C-CH₂) | ~ 138 | Aromatic carbon attached to the benzyl methylene group. |
| C-1, C-2, C-4, C-6 | ~ 113 - 130 | Remaining aromatic carbons. |
| C-9 (OCH₃) | ~ 55 | Methoxy carbon. |
| C-7 (CH₂) | ~ 51 | Benzyl methylene carbon. |
| C-10 (CH₂) | ~ 49 | Glycine methylene carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound, further confirming its identity. Electrospray Ionization (ESI) is a "soft" ionization method ideal for polar, thermally labile molecules like this compound, as it minimizes fragmentation and typically produces an intact molecular ion.[7][8]
Experimental Protocol: ESI-MS Data Acquisition
This protocol is suitable for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.
-
-
Infusion/Injection:
-
The sample can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (5-20 µL/min).
-
Alternatively, a small volume (1-5 µL) can be injected into the LC flow stream.
-
-
MS Instrument Parameters:
-
Ionization Mode: Acquire data in both positive and negative ESI modes to gather comprehensive information.
-
Mass Range: Set the analyzer to scan a mass range that includes the expected ions (e.g., m/z 100-500).
-
Capillary Voltage: Apply a high voltage to the ESI needle (e.g., 3-4 kV).
-
Source/Desolvation Temperature: Set appropriate temperatures (e.g., 120 °C and 350 °C, respectively) to facilitate solvent evaporation and ion desolvation.[4]
-
Cone/Fragmentor Voltage: Use a low voltage (e.g., 20-30 V) to minimize in-source fragmentation and maximize the abundance of the molecular ion.
-
Workflow for ESI-MS Analysis
References
- 1. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
Application Note: Derivatization of N-(3-methoxybenzyl)glycine for Chromatographic Analysis
Introduction
N-(3-methoxybenzyl)glycine is an N-substituted amino acid derivative with the empirical formula C₁₀H₁₃NO₃[1]. As a functionalized glycine building block, it finds applications in areas such as peptide synthesis and as a potential intermediate or impurity in the synthesis of pharmacologically active molecules, including analogues of the antidepressant moclobemide[2][3]. The analytical characterization of this compound is crucial for quality control, reaction monitoring, and metabolic studies.
However, the inherent chemical properties of this compound—namely its high polarity due to the secondary amine and carboxylic acid functional groups—present significant analytical challenges. These properties result in low volatility and poor thermal stability, making direct analysis by gas chromatography (GC) impractical as the analyte tends to decompose in the hot injector port rather than vaporize[4]. While amenable to High-Performance Liquid Chromatography (HPLC), its native chromophore provides limited sensitivity for trace-level detection.
This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of this compound. The described methods are designed to overcome these analytical hurdles by modifying the functional groups to enhance volatility for GC-Mass Spectrometry (GC-MS) analysis and improve detectability for HPLC-based methods.
Section 1: The Rationale for Derivatization
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For a molecule like this compound, the primary objectives are:
-
Increase Volatility and Thermal Stability for GC Analysis: The core principle involves replacing the active, polar hydrogens on the carboxylic acid (-COOH) and secondary amine (-NH) groups with nonpolar, thermally stable moieties[4]. This transformation reduces intermolecular hydrogen bonding, significantly lowering the boiling point and allowing the molecule to be vaporized without degradation for successful GC separation. Silylation is the most common and effective technique to achieve this for amino acids[5].
-
Enhance Detection for HPLC Analysis: For HPLC, derivatization can be employed to attach a chromophoric or fluorophoric tag to the molecule. This is particularly useful when analyzing samples in complex matrices or when low detection limits are required, as it significantly enhances the signal in UV-Visible or fluorescence detectors[6].
-
Enable Chiral Separation on Achiral Columns: If the enantiomeric purity of this compound is of interest, derivatization with a chiral derivatizing agent (CDA) can be performed. This creates a pair of diastereomers from the enantiomers. Diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatography columns[7].
Section 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is the gold-standard derivatization technique for preparing amino acids and other polar metabolites for GC-MS analysis. This method effectively "caps" the active hydrogen sites, rendering the molecule volatile.
Principle of Silylation
Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens on both the carboxyl and secondary amine groups of this compound. This reaction replaces the hydrogens with a nonpolar trimethylsilyl (-Si(CH₃)₃) group, forming a di-TMS derivative that is both volatile and thermally stable. MSTFA is often preferred because its byproducts are highly volatile and typically elute with the solvent front, minimizing interference with analyte peaks[4].
Figure 1: Silylation of this compound with MSTFA.
Protocol 1: Silylation using MSTFA
This protocol is based on established methods for the silylation of amino acids[4][5][8].
Materials:
-
This compound sample or standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), preferably with 1% TMCS catalyst
-
Anhydrous Acetonitrile or Pyridine
-
Heating block or oven
-
GC vials (e.g., 2 mL) with screw caps and septa
-
Nitrogen gas supply for drying
Methodology:
-
Sample Preparation (Critical Step): Place 50-100 µg of the this compound sample into a GC vial. It is imperative that the sample is completely dry, as moisture will consume the silylating reagent and lead to poor derivatization yield. If the sample is in an aqueous solution, it must be lyophilized (freeze-dried) or evaporated to complete dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Derivatization: Add 100 µL of MSTFA to the vial. Cap the vial tightly.
-
Reaction Incubation: Vortex the mixture for 30 seconds to ensure complete dissolution. Place the vial in a heating block or oven set to 70°C for 45 minutes .
-
Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
| Parameter | Recommendation | Rationale |
| Reagent | MSTFA + 1% TMCS | High silylating power; volatile byproducts minimize interference[4]. TMCS acts as a catalyst. |
| Solvent | Anhydrous Acetonitrile | A polar solvent that effectively dissolves the amino acid. Must be anhydrous to prevent side reactions[9]. |
| Temperature | 70°C | Provides sufficient energy to drive the reaction to completion without degrading the analyte. |
| Time | 45 minutes | Ensures complete derivatization of both the carboxyl and secondary amine functional groups. |
Expert Insights:
-
Anhydrous Conditions: The sensitivity of silylation reagents to moisture cannot be overstated. Ensure all glassware is oven-dried and solvents are of an anhydrous grade for reproducible results[10].
-
Solvent Choice: The polarity of the solvent can influence the derivatization process. While acetonitrile is common, for some amino acids, using different solvents can affect the number of derivative peaks observed[9]. It is advisable to maintain consistency in the solvent used across an experimental batch.
Section 3: Derivatization for Enhanced HPLC Detection
For HPLC analysis, derivatization is not aimed at increasing volatility but at introducing a moiety that strongly absorbs UV light or fluoresces, thereby increasing detection sensitivity. This is especially useful for analyzing low-concentration samples in complex biological matrices like plasma or urine[6].
Principle of Carboxyl Group Tagging
This method targets the carboxylic acid group of this compound. Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the carboxyl group is activated and reacts with a derivatizing reagent such as 3-Nitrophenylhydrazine (3-NPH). The resulting derivative contains a nitroaromatic group, a strong chromophore that can be detected with high sensitivity at an appropriate UV wavelength.
Figure 2: Workflow for HPLC derivatization using 3-NPH.
Protocol 2: Carboxyl Tagging with 3-NPH
This protocol is adapted from a validated method for the analysis of N-acyl glycines[6].
Materials:
-
This compound sample or standard
-
3-Nitrophenylhydrazine (3-NPH) solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) solution
-
Pyridine
-
Methanol/Water solvent mixture
-
Heating block or water bath
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a methanol/water mixture. For a typical reaction, a 50 µL aliquot of the sample is used.
-
Reagent Preparation: Prepare fresh solutions of 3-NPH and EDCI in the methanol/water solvent. Pyridine is often included to catalyze the reaction.
-
Derivatization: To the 50 µL sample aliquot in a microcentrifuge tube, add 50 µL of the 3-NPH solution and 50 µL of the EDCI solution.
-
Reaction Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes .
-
Analysis: After incubation, cool the sample to room temperature. The reaction mixture can be directly injected into the HPLC system. No quenching step is typically required[6].
| Parameter | Recommendation | Rationale |
| Reagent | 3-Nitrophenylhydrazine (3-NPH) | Adds a highly UV-active nitrophenyl group for sensitive detection. |
| Coupling Agent | EDCI | Activates the carboxyl group to facilitate its reaction with 3-NPH. |
| Catalyst | Pyridine | Acts as a base and catalyst to promote the coupling reaction. |
| Temperature | 60°C | Ensures a rapid and complete reaction within a convenient timeframe. |
Expert Insights:
-
Method Applicability: This derivatization strategy is highly effective for creating a targeted metabolomics method to screen for compounds containing a carboxyl group, significantly improving their detection in complex biological samples[6].
-
Chromatography: The resulting derivative is more hydrophobic than the parent compound, which will alter its retention characteristics on a reversed-phase (e.g., C18) column. The chromatographic method will need to be adjusted accordingly, typically requiring a stronger organic mobile phase for elution.
Section 4: Considerations for Chiral Analysis
In many drug development and synthesis applications, controlling the stereochemistry is critical. If this compound is used in a chiral context, its enantiomeric purity must be determined. This can be achieved by derivatizing it with a single enantiomer of a chiral derivatizing agent (CDA).
Principle of Chiral Derivatization
Reacting a racemic or enantiomerically-enriched mixture of this compound with a pure enantiomer of a CDA (e.g., (S)-naproxen chloride) creates a pair of diastereomers[11]. These diastereomers can then be separated by standard achiral HPLC or even by advanced techniques like ion-mobility mass spectrometry[11].
Figure 3: Logical flow of chiral derivatization for enantiomer separation.
A full protocol for chiral derivatization is highly specific to the chosen CDA. However, the general procedure involves reacting the analyte with the CDA, often in the presence of a coupling agent or under basic conditions, followed by direct analysis of the resulting diastereomeric mixture[7][11].
References
- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 2. Synthesis, conformational analysis and antidepressant activity of moclobemide new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. youtube.com [youtube.com]
- 11. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of N-(3-methoxybenzyl)glycine in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(3-methoxybenzyl)glycine as a versatile scaffold in medicinal chemistry and early-stage drug discovery. While not a therapeutic agent in itself, its structural motifs are present in bioactive molecules, making it a valuable starting point for the synthesis of novel compound libraries. This document outlines its synthesis, potential applications based on the activity of its derivatives, and detailed protocols for screening and characterization.
Introduction: The Strategic Value of this compound
This compound is a substituted amino acid that serves as a foundational building block in organic synthesis.[1] Its utility in drug discovery stems from the combination of a flexible glycine core, which is prevalent in numerous biological processes, and an N-(3-methoxybenzyl) group. This latter component offers a synthetically tractable handle for chemical modification and can influence the pharmacokinetic properties of a parent molecule.
While direct biological activity of this compound is not extensively documented, its derivatives have shown significant promise in diverse therapeutic areas. For instance, certain long-chain fatty acid amides of N-(3-methoxybenzyl)amine have demonstrated anticonvulsant properties, potentially through interaction with the endocannabinoid system.[2] Furthermore, a related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), has been identified as a potent promoter of bone formation by activating the canonical Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease.[3]
These findings underscore the potential of the this compound scaffold as a starting point for generating novel chemical entities with therapeutic potential. The protocols and applications detailed below are designed to guide researchers in leveraging this potential.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be efficiently achieved through reductive amination. This two-step, one-pot reaction is a cornerstone of medicinal chemistry for its high yields and operational simplicity.
Protocol 2.1: Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound from 3-methoxybenzaldehyde and glycine.
Materials:
-
3-methoxybenzaldehyde
-
Glycine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a clean, dry round-bottom flask, dissolve glycine (1.0 eq) in methanol.
-
Add 3-methoxybenzaldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is exothermic; maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (~pH 2).
-
Remove the methanol using a rotary evaporator.
-
Add dichloromethane to the aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Adjust the pH of the aqueous layer to ~7 with 1 M NaOH. The product may precipitate at this stage.
-
If a precipitate forms, it can be collected by filtration. If not, proceed to extraction.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Alternatively, purification can be achieved using column chromatography on silica gel.
-
Expected Outcome: A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Diagram: Synthetic Workflow
Caption: Reductive amination workflow for this compound synthesis.
Application in Target-Oriented Drug Discovery: A Case Study on the Wnt/β-catenin Pathway
Given that a derivative of this compound activates the Wnt/β-catenin pathway, this scaffold can be used to generate a library of compounds for screening against this pathway.[3] The following protocol describes a cell-based reporter assay to identify novel activators.
Protocol 3.1: High-Throughput Screening for Wnt/β-catenin Pathway Activators
Objective: To screen a library of this compound derivatives for their ability to activate the Wnt/β-catenin signaling pathway using a luciferase reporter assay.
Cell Line: HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter construct (e.g., TOPFlash).
Materials:
-
HEK293T-TOPFlash cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: Wnt3a conditioned media or CHIR99021 (a GSK3β inhibitor)
-
Negative control: DMSO vehicle
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T-TOPFlash cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds, positive control, or negative control.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the negative control (DMSO vehicle) to determine the fold activation.
-
Plot the fold activation against the compound concentration to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for active compounds.
Diagram: Wnt/β-catenin Signaling Pathwaydot
References
- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 2. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study [mdpi.com]
- 3. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-methoxybenzyl)glycine
Welcome to the technical support center dedicated to the synthesis of N-(3-methoxybenzyl)glycine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during its synthesis and to provide actionable strategies for improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are nucleophilic substitution and reductive amination.[1]
-
Nucleophilic Substitution: This approach involves the reaction of a glycine derivative (acting as the nucleophile) with a 3-methoxybenzyl halide (the electrophile), typically 3-methoxybenzyl chloride or bromide. The reaction proceeds via an SN2 mechanism.[1]
-
Reductive Amination: This alternative pathway involves the condensation of 3-methoxybenzaldehyde with glycine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired this compound.[1][2] A variation of this method is the reaction of 3-methoxybenzylamine with glyoxylic acid.[1]
Q2: Which synthetic route generally provides higher yields?
A2: Both routes can be optimized to achieve high yields, often in the range of 85-95%.[1] The choice of method often depends on the availability of starting materials, scalability, and the specific equipment available in the laboratory. Reductive amination is often favored for its mild reaction conditions and the use of readily available aldehydes.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several factors significantly influence the outcome of the synthesis. These include:
-
Temperature: Maintaining the optimal temperature range is crucial to prevent side reactions. For nucleophilic substitution, temperatures between 20-30°C are often ideal.[1]
-
pH/Base Concentration: In nucleophilic substitution, an alkaline environment is necessary to deprotonate the amino group of glycine, enhancing its nucleophilicity.[1]
-
Solvent: The choice of solvent affects reaction efficiency and product isolation. Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[1]
-
Molar Ratio of Reactants: A slight excess of the benzyl halide is often used in nucleophilic substitution to ensure complete conversion of glycine.[1]
Q4: How can the final product be effectively purified?
A4: Purification of this compound typically involves precipitation and recrystallization. After the reaction, acidification of the reaction mixture will protonate the carboxylate group, causing the product to precipitate out of the aqueous solution.[3] The collected solid can then be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to remove impurities.[4] For more challenging purifications, column chromatography on silica gel can be employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Consistently Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Nucleophilic Attack (Nucleophilic Substitution) | The amino group of glycine needs to be deprotonated to act as an effective nucleophile. Ensure the reaction is performed under sufficiently basic conditions (e.g., using NaOH or KOH) to deprotonate the glycine.[1][3] |
| Hydrolysis of Benzyl Halide (Nucleophilic Substitution) | In aqueous basic solutions, the 3-methoxybenzyl halide can undergo hydrolysis to form 3-methoxybenzyl alcohol, a significant side reaction that consumes the electrophile.[3] To mitigate this, add the benzyl halide slowly to the reaction mixture and maintain the optimal temperature.[5] |
| Ineffective Imine Formation (Reductive Amination) | The formation of the imine intermediate is pH-sensitive. The reaction is typically carried out under mildly acidic conditions to facilitate the condensation while avoiding excessive protonation of the amine.[1] |
| Decomposition of Reducing Agent (Reductive Amination) | Some reducing agents are sensitive to acidic or basic conditions. Ensure the chosen reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is compatible with the reaction conditions. Sodium cyanoborohydride is effective as it selectively reduces the imine in the presence of the aldehyde.[2] |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution & Explanation |
| Dialkylation of Glycine | A common side reaction is the formation of the dialkylated product, N,N-bis(3-methoxybenzyl)glycine. This can be minimized by using a controlled molar ratio of the 3-methoxybenzyl halide to glycine (a slight excess of the halide is recommended) and by maintaining a lower reaction temperature.[1] |
| Unreacted Starting Materials | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[3] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Formation of 3-methoxybenzoic acid | If 3-methoxybenzaldehyde is used in the reductive amination and is exposed to oxidizing conditions, it can form 3-methoxybenzoic acid. Ensure the reaction is carried out under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol provides a general procedure for the reductive amination of 3-methoxybenzaldehyde with glycine.
-
Dissolve Glycine: In a round-bottom flask, dissolve glycine (1.0 eq) in an appropriate solvent system, such as a mixture of methanol and water.
-
Add Aldehyde: To this solution, add 3-methoxybenzaldehyde (1.1 eq).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a suitable acid or base.
-
Addition of Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a solution of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the careful addition of an acid (e.g., dilute HCl) until the evolution of gas ceases.
-
Isolation: Adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Data Summary Table
| Parameter | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | Glycine, 3-methoxybenzyl halide | Glycine, 3-methoxybenzaldehyde |
| Key Reagents | Base (e.g., NaOH, KOH) | Reducing Agent (e.g., NaBH₃CN) |
| Typical Solvents | Dichloromethane, THF[1] | Methanol, Water |
| Optimal Temperature | 20-30°C[1] | Room Temperature |
| Typical Yield | 85-95%[1] | 85-95% |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Purification of N-Substituted Glycines (Peptoids)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-substituted glycine (peptoid) purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these versatile peptide mimics. Unlike traditional peptides, the distinct structure of peptoids—with side chains attached to the backbone nitrogen—introduces specific hurdles related to solubility, aggregation, and impurity profiles.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high-purity compounds efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered by researchers working with N-substituted glycines.
Q1: Why is my N-substituted glycine so much harder to purify than a standard peptide of similar size?
A: The primary challenge stems from the fundamental structural differences between peptoids and peptides. The N-substituted backbone of peptoids lacks the hydrogen bond donors present in peptides, which significantly alters their physicochemical properties.[1]
-
Solubility: The absence of backbone N-H groups reduces the ability to form hydrogen bonds with polar solvents, often leading to poor water solubility, especially for peptoids with hydrophobic side chains.[1] This can make standard reversed-phase HPLC purification difficult, as finding a suitable solvent system for both the crude material and the chromatography process is challenging.
-
Conformational Heterogeneity: Peptoid amide bonds can exist in both cis and trans conformations. While some side chains can enforce a specific conformation, many peptoids exist as a mixture of conformers in solution, which can lead to broad or multiple peaks during chromatographic purification.[2]
-
Aggregation: The flexible, often hydrophobic nature of peptoids can promote aggregation, further complicating both purification and analysis.
Q2: My final product is a persistent oil or sticky solid, not a crystalline powder. What can I do?
A: This is a very common issue known as "oiling out." It occurs when the compound separates from the solution as a liquid phase rather than forming an ordered crystal lattice.[3]
Primary Causes & Immediate Solutions:
-
Rapid Precipitation: Cooling the solution too quickly prevents molecules from aligning correctly. Solution: Allow the solution to cool slowly to room temperature before transferring it to a refrigerator or freezer.[3]
-
High Impurity Levels: Impurities can disrupt crystal lattice formation. Solution: Attempt a pre-purification step, such as flash chromatography, to remove major impurities before crystallization.[3]
-
Residual Solvent: Trace amounts of certain solvents (especially DMF from synthesis) can inhibit crystallization. Solution: Ensure the crude product is thoroughly dried under high vacuum. Co-evaporation with a solvent like toluene can help remove residual high-boiling solvents.
-
Inducing Solidification: If an oil persists, try solvent trituration. Add a non-polar solvent in which your product is insoluble (e.g., hexane, pentane, or diethyl ether) and vigorously stir or sonicate the mixture. This can often force the product to precipitate as a solid.[4]
Q3: What are the most common impurities I should look for after solid-phase peptoid synthesis?
A: Impurities in N-substituted glycine synthesis typically arise from incomplete reactions during the two-step submonomer cycle.[5][6]
-
Deletion Sequences (Truncations): These occur due to incomplete acylation or nucleophilic displacement steps. They are often the most common type of impurity.
-
Unreacted Starting Materials: Residual bromoacetic acid or primary amines from the displacement step can be present.
-
Side-Reaction Products: For example, the formation of dipeptide impurities (Fmoc-Xaa-Xaa-OH) in the starting amino acid material can lead to the insertion of an extra residue.[5]
-
Cleavage-Related Impurities: Impurities can be generated from the protecting groups or scavengers used during cleavage from the solid-phase resin. For certain sensitive N-substituted glycines, acid-catalyzed hydrolysis during cleavage (e.g., with TFA) can be an issue.[7]
Q4: What is the best analytical method to confirm the purity of my final N-substituted glycine product?
A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for assessing purity. A C18 column is typically used with a mobile phase consisting of water and acetonitrile (or methanol), often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[1][8] The UV detector response (e.g., at 214 nm or 280 nm) provides a quantitative measure of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is crucial. It allows you to confirm that the main peak in your chromatogram corresponds to the correct molecular weight of your target compound and helps identify the masses of any impurity peaks.[7]
Section 2: Troubleshooting Purification by Crystallization
Crystallization is an effective and scalable purification method, but it is often challenging for N-substituted glycines.
Problem 1: Low or No Recovery After Crystallization
| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |
| High Solubility | The N-substituted glycine is too soluble in the chosen solvent system, even at low temperatures. The driving force for precipitation is insufficient. | 1. Solvent Screen: Experiment with different solvent systems. Use a "good" solvent to dissolve the compound and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.[3] 2. Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution before cooling.[3] |
| Inappropriate Temperature | The cooling temperature is not low enough to sufficiently decrease the compound's solubility. | Ensure the cooling process is gradual and reaches a low enough temperature (e.g., 4°C or -20°C). Avoid flash-freezing, as this promotes amorphous solid formation.[3] |
| Sub-Optimal pH (for ionizable side chains) | If the N-substituted glycine has acidic or basic side chains, its solubility is highly pH-dependent. The compound may be most soluble at a pH where it is charged. | Adjust the pH of the solution to the isoelectric point (pI) of the molecule to minimize its solubility. |
Problem 2: Oily Product Formation Instead of Crystals
This common issue, known as "oiling out," occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound).
Caption: Troubleshooting logic for oily product formation.
Section 3: Troubleshooting Purification by Chromatography
Reversed-phase HPLC is the most powerful tool for purifying N-substituted glycines, but it requires careful optimization.
Problem 1: Poor Separation of Product and Impurities
| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |
| Similar Polarity | The impurities (e.g., deletion sequences) have very similar hydrophobicity to the target compound, resulting in co-elution. | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent concentration (e.g., from a 5-95% B over 20 min to 30-60% B over 40 min). This increases the resolution between closely eluting peaks. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent selectivity can alter the retention order and improve separation. 3. Change Stationary Phase: If using a C18 column, try a C8 or Phenyl-Hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions). |
| Conformational Isomers | The presence of cis/trans amide bond isomers can cause significant peak broadening or the appearance of multiple peaks for a single compound, which can overlap with impurities.[2] | 1. Elevated Temperature: Run the chromatography at a higher temperature (e.g., 40-60°C). This can increase the rate of interconversion between isomers, causing the peaks to coalesce into a single, sharper peak. 2. Check for Stability: Ensure the compound is stable at the elevated temperature before proceeding. |
Problem 2: Product Instability During Purification
| Possible Cause | Scientific Explanation & Validation | Recommended Solutions |
| Acid-Labile Groups | Some side chains or protecting groups (e.g., Boc, Trityl) are sensitive to the trifluoroacetic acid (TFA) commonly used in the mobile phase. N-imino glycines can also be susceptible to acid-catalyzed hydrolysis.[7] | 1. Use a Weaker Acid: Replace 0.1% TFA (pKa ~0.5) with 0.1% formic acid (pKa ~3.75). This is often sufficient for good peak shape without causing degradation. 2. Neutral pH Chromatography: If possible, use a buffered mobile phase at a neutral pH (e.g., ammonium acetate or ammonium bicarbonate), but ensure your column is stable under these conditions. 3. Immediate Neutralization: Immediately after collecting fractions from an acidic mobile phase, neutralize them with a base like ammonium hydroxide before solvent evaporation.[7] |
Section 4: Protocols & Workflows
Workflow: Purification Strategy Selection
This decision tree provides a general framework for choosing a purification method for a newly synthesized N-substituted glycine.
Caption: Decision workflow for purification strategy.
Protocol 1: General Protocol for Purification by Preparative RP-HPLC
This protocol is a starting point and requires optimization for each specific N-substituted glycine.
-
Sample Preparation:
-
Dissolve the crude N-substituted glycine in a minimal amount of a suitable solvent. DMSO or DMF are often used for poorly soluble compounds, but be mindful that they are strong solvents and can affect peak shape. If possible, dissolve in the initial mobile phase condition (e.g., 10% Acetonitrile/Water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: ~18-20 mL/min for a 20 mm ID column.
-
Detection: Monitor at 214 nm and 280 nm.
-
Gradient:
-
Run a fast scouting gradient (e.g., 5% to 95% B over 15 minutes) on an analytical scale first to determine the approximate elution time of your product.
-
Based on the scouting run, design a shallow preparative gradient around the elution point. For example, if the product elutes at 40% B, a gradient of 30% to 50% B over 30-40 minutes would be a good starting point.
-
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the target peak.
-
Analyze the purity of each collected fraction using analytical LC-MS.
-
Pool the pure fractions (>95% purity).
-
-
Product Isolation:
-
Freeze the pooled fractions (lyophilize) to remove the solvents. This is the most common method.
-
Caution: If your compound is acid-sensitive, consider neutralizing the fractions with a base like dilute ammonium hydroxide before freezing.[7]
-
Section 5: Summary of Common Impurities
| Impurity Type | Source | Identification Method | Recommended Removal Strategy |
| Truncation Sequences | Incomplete acylation or displacement during solid-phase synthesis. | LC-MS (will show lower molecular weights than the target). | Preparative RP-HPLC with a shallow gradient. |
| Unreacted Amines | Excess amine submonomer used in the displacement step. | LC-MS. Usually more polar than the product. | Aqueous workup/extraction; RP-HPLC (will elute early). |
| Bromoacetic Acid | Incomplete reaction during the acylation step. | Can be difficult to see by UV. Check by LC-MS. | Aqueous wash/extraction. |
| Dipeptide Insertions | Contamination of Fmoc-amino acid starting materials with Fmoc-dipeptides.[5] | LC-MS (will show a higher molecular weight corresponding to an extra residue). | Very difficult to separate. Requires high-resolution RP-HPLC. Best addressed by ensuring high-purity starting materials.[5] |
| Degradation Products | Acid-catalyzed hydrolysis during TFA cleavage and/or purification.[7] | LC-MS. | Use milder acid conditions (formic acid) or neutral pH chromatography.[7] |
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis of N-substituted glycine peptoid libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability and degradation of N-(3-methoxybenzyl)glycine"
Welcome to the technical support center for N-(3-methoxybenzyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Introduction
This compound is a substituted amino acid derivative with potential applications in medicinal chemistry and peptide synthesis. Understanding its stability and degradation profile is critical for ensuring the integrity of experimental results and the development of stable formulations. This guide provides insights into potential degradation pathways, recommended handling procedures, and analytical methods for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
pH: The molecule's stability is pH-dependent. The amide-like linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: As a secondary amine, the nitrogen atom and the benzylic position are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Light: The presence of the aromatic ring makes the molecule potentially susceptible to photodegradation upon exposure to UV or visible light.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][2] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on its structure, the following degradation products are plausible:
-
Hydrolysis: Cleavage of the N-benzyl bond to yield glycine and 3-methoxybenzyl alcohol or 3-methoxybenzaldehyde.
-
Oxidation: Oxidation of the secondary amine to a nitrone or cleavage of the N-C bond. The benzylic carbon is also a potential site for oxidation, leading to the formation of a ketone.[3][4]
-
Photodegradation: Complex reactions involving the aromatic ring and the secondary amine, potentially leading to colored degradants.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor degradation.[5] This method should be able to separate the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in my HPLC chromatogram. | Sample degradation has occurred. | 1. Review your sample handling and storage procedures. Ensure the compound is protected from light, heat, and oxygen. 2. Prepare fresh samples and re-analyze. 3. If the issue persists, perform a forced degradation study to identify the degradation products and confirm if the unexpected peaks correspond to them. |
| Loss of compound potency or activity over time. | The compound has degraded. | 1. Verify the storage conditions of your stock solutions and solid material. 2. Use a validated stability-indicating HPLC method to quantify the amount of intact this compound remaining. 3. Consider preparing smaller, single-use aliquots of stock solutions to minimize freeze-thaw cycles. |
| Discoloration of the solid compound or solutions. | This may indicate photodegradation or the formation of colored impurities. | 1. Always store the compound in amber vials or protected from light. 2. Analyze the discolored sample by HPLC-UV/Vis to check for new chromophoric impurities. 3. If the discoloration is significant, it is recommended to use a fresh, pure batch of the compound. |
| Inconsistent results in biological assays. | Variability in the stability of the compound under assay conditions. | 1. Evaluate the stability of this compound in your assay buffer and at the incubation temperature. 2. Include a positive control and a stability-indicating analytical check (e.g., HPLC) of the compound in the assay medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound. These studies are crucial for developing a stability-indicating analytical method.[8]
1. Acidic Hydrolysis:
- Dissolve this compound in a solution of 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
- Neutralize the solution with an equivalent amount of NaOH before analysis.
2. Basic Hydrolysis:
- Dissolve this compound in a solution of 0.1 M NaOH.
- Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).
- Neutralize the solution with an equivalent amount of HCl before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
4. Thermal Degradation:
- Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
- Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photodegradation:
- Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.
- A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV and MS detection.
Protocol 2: Stability-Indicating HPLC Method Development
The following provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 273 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Peptide Coupling with N-(3-methoxybenzyl)glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for peptide coupling reactions involving the sterically hindered, N-substituted amino acid, N-(3-methoxybenzyl)glycine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome challenges in your peptide synthesis workflows.
Introduction: The Challenge of N-Substituted Amino Acids
N-substituted amino acids, such as this compound, are crucial building blocks for creating peptidomimetics with enhanced proteolytic stability, conformational rigidity, and bioavailability. However, their incorporation into a peptide sequence is often challenging. The secondary amine on the glycine backbone, substituted with a bulky 3-methoxybenzyl group, presents significant steric hindrance. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to slow or incomplete coupling reactions.[1] Furthermore, the electronic nature of the substituent can modulate the nucleophilicity of the nitrogen atom.
This guide is structured to address the most common issues encountered during the coupling of this compound, providing both theoretical explanations and practical, field-proven solutions.
Part 1: FAQs - Quick Solutions to Common Problems
Q1: My coupling reaction with this compound is showing a very low yield. What is the most likely cause?
A: The primary cause is almost always steric hindrance. The bulky 3-methoxybenzyl group physically blocks the nitrogen atom, reducing its ability to act as an effective nucleophile.[2] Standard coupling reagents like DCC or DIC/HOBt are often insufficient to overcome this energy barrier.[2]
Q2: I have a positive ninhydrin or bromophenol blue test after coupling, indicating unreacted free amine. What should I do?
A: A positive test confirms incomplete coupling. The best immediate actions are to either perform a second coupling (a "double couple") with fresh reagents before proceeding to the next deprotection step, or to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in subsequent steps. For future syntheses, you will need to switch to a more potent coupling strategy as detailed in this guide.
Q3: Which class of coupling reagents is most effective for a sterically hindered residue like this?
A: High-reactivity onium salts, such as uronium/aminium (e.g., HATU, HCTU, COMU) or phosphonium (e.g., PyAOP, PyBOP) reagents, are strongly recommended.[3][4] These reagents generate highly reactive acyl-OAt or acyl-OBt esters that can overcome the steric barrier more effectively than intermediates formed by carbodiimides.[2] HATU is often considered a gold standard for difficult couplings.[3]
Q4: Can I simply extend the reaction time or increase the temperature to improve the yield?
A: Yes, both are viable strategies, but they must be approached with caution. Extending the coupling time (e.g., 2-4 hours or even overnight) is a common and effective method.[3] Increasing the temperature, for instance through microwave-assisted peptide synthesis (MW-SPPS), can also significantly improve efficiency.[3] However, elevated temperatures can increase the risk of side reactions, most notably epimerization (racemization) of the activated amino acid.[2]
Q5: How do I remove the N-(3-methoxybenzyl) group after synthesis?
A: The N-(p-methoxybenzyl), or PMB, group is a close analog and is readily cleaved by strong acids.[5] Therefore, the N-(3-methoxybenzyl) group can typically be removed during the final global deprotection and cleavage from the resin using a standard trifluoroacetic acid (TFA) cocktail.[5][6] The electron-donating methoxy group facilitates the formation of a stable benzylic carbocation, making the C-N bond susceptible to acidolysis.[7][8]
Part 2: Deep Dive - Troubleshooting Guides & Protocols
Issue 1: Low or Incomplete Coupling Efficiency
This is the most frequent challenge. If standard protocols are failing, a systematic optimization of your coupling strategy is necessary.
-
Steric Hindrance: As established, the bulky N-substituent is the primary issue.
-
Reduced Nucleophilicity: While the methoxy group is electron-donating, which should theoretically increase the basicity of the nitrogen, the steric hindrance is the dominant effect, significantly reducing its effective nucleophilicity in the reaction environment.[9]
-
Peptide Aggregation: For certain sequences, the growing peptide chain can aggregate on the solid support, further blocking access to the terminal amine.[10]
-
Suboptimal Reagents: Using coupling reagents not suited for hindered amino acids.
Below is a logical workflow to systematically address low coupling yields.
Caption: Troubleshooting workflow for low coupling yield.
Choosing the right coupling reagent is the most critical step. The table below compares the most effective options.
| Reagent Class | Example(s) | Mechanism & Key Advantages | Potential Issues |
| Uronium/Aminium | HATU , HCTU, COMU | Forms highly reactive OAt/OBt esters. HATU is particularly fast and efficient, with HOAt providing anchimeric assistance.[4] | Can cause guanidinylation of the N-terminal amine if used in large excess, terminating the chain.[11] |
| Phosphonium | PyAOP , PyBOP | Forms highly reactive esters. Does not cause guanidinylation, making it safer to use in excess for difficult couplings.[2] | First-generation phosphonium reagents (like BOP) produce carcinogenic byproducts (HMPA). Modern versions like PyBOP are safer. |
| Carbodiimides | DIC, EDC | Used with additives (HOAt, OxymaPure). Less effective for severe steric hindrance. | Lower reactivity; higher risk of racemization if additives are not used. |
This protocol provides a robust starting point for coupling an incoming Fmoc-protected amino acid to a resin-bound peptide terminating in this compound.
Materials:
-
Peptide-resin with deprotected this compound terminus
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[3]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in the reaction solvent (e.g., DMF) for at least 30 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add the base (e.g., DIPEA) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes at room temperature.[10]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. Monitor the reaction using a qualitative test (e.g., Kaiser or bromophenol blue test).
-
If the reaction is incomplete after 2 hours, extend the coupling time or perform a second coupling with fresh reagents.[3]
-
-
Washing: After a negative ninhydrin test (yellow beads), thoroughly wash the resin with DMF to remove all excess reagents and byproducts.
Issue 2: Epimerization (Racemization) of the Coupled Amino Acid
When using highly reactive coupling reagents and forcing conditions (e.g., elevated temperature), there is an increased risk of epimerization at the α-carbon of the activated amino acid. This leads to diastereomeric impurities that are often difficult to separate during purification.
The mechanism of epimerization involves the deprotonation of the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical integrity.
Caption: Key factors that promote epimerization.
-
Use Racemization-Suppressing Additives: When using carbodiimide-based coupling, the addition of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial. These are more effective at suppressing racemization than the classic 1-hydroxybenzotriazole (HOBt).[2] Onium salt reagents like HATU and HCTU already incorporate these moieties.
-
Optimize Base Selection and Stoichiometry:
-
Use the weakest, most sterically hindered base possible that still facilitates the reaction. 2,4,6-Collidine is a less basic alternative to DIPEA and can reduce epimerization.
-
Use the minimum necessary amount of base. For HATU-mediated couplings, typically 2 equivalents of base are used per equivalent of HATU.
-
-
Control Temperature and Time:
-
Avoid excessive heating unless absolutely necessary. If using microwave synthesis, optimize for the shortest possible time at the lowest effective temperature.
-
Keep pre-activation times to a minimum (1-2 minutes) before adding the activated mixture to the amine.[10]
-
Part 3: Purification Considerations
Peptides containing this compound can sometimes present unique challenges during purification by Reverse-Phase HPLC (RP-HPLC).
Q: Are there any specific issues to watch for when purifying peptides with this residue?
A: The benzyl group adds significant hydrophobicity to the peptide, which will increase its retention time on a C18 column. Be prepared to use a higher percentage of organic solvent (e.g., acetonitrile) in your gradient to elute the peptide. Additionally, if the coupling was incomplete, you may have closely eluting deletion sequences that can be difficult to resolve from your target peptide.
A novel purification strategy has been described for peptides containing an N-terminal N-(methoxy)glycine residue, which involves chemoselective capture on an isothiocyanato-functionalized resin.[6] While this method is specific for N-terminal placement and N-methoxyglycine, it highlights that the unique chemistry of such residues can sometimes be leveraged for purification.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-Benzylation of Glycine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the N-benzylation of glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices for higher yields and purity.
Foundational Principles: The Challenge of Benzylating Glycine
The N-benzylation of glycine is a fundamental SN2 reaction where the nitrogen atom of glycine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (or other benzylating agent). However, the unique nature of glycine presents specific challenges that must be overcome for a successful reaction.
Under neutral conditions, glycine exists predominantly as a zwitterion (+NH₃CH₂COO⁻)[1][2]. In this state, the nitrogen atom is protonated, forming a non-nucleophilic ammonium group, which prevents it from attacking the benzylating agent[1]. Therefore, the primary challenge is to deprotonate this ammonium group to liberate the nucleophilic free amine (-NH₂) without promoting unwanted side reactions.
This guide will address two primary strategies:
-
Direct N-benzylation of Glycine or its Esters: A direct approach that requires careful selection of bases and solvents.
-
N-benzylation of a Protected Glycine Intermediate: A multi-step but often more reliable method involving an amine-protected glycine derivative.
Reaction Overview Diagram
Caption: General schematic of the N-benzylation of glycine reaction.
Troubleshooting Guide & Common Issues
This section addresses specific problems encountered during the N-benzylation of glycine in a question-and-answer format.
Q1: My reaction yield is very low or zero. What are the most likely causes?
A low yield is the most common issue and typically points to one of three areas: insufficient deprotonation, poor reactant solubility, or suboptimal SN2 reaction conditions.
A. Insufficient Deprotonation: The pKa of the ammonium group in glycine is approximately 9.6[1]. A base must be strong enough to deprotonate it effectively.
-
Problem: Using a weak base like sodium carbonate may not be sufficient to fully deprotonate the glycine zwitterion, leading to a very slow or incomplete reaction[1][3].
-
Solution:
-
For aqueous systems, use a strong base like sodium hydroxide (NaOH) to ensure the formation of the sodium glycinate salt[1][3].
-
For anhydrous organic systems, a much stronger base like sodium hydride (NaH) is highly effective, especially when working with protected glycine derivatives[3]. This ensures complete and irreversible deprotonation.
-
B. Poor Reactant Solubility: The reactants must be in the same phase to react. Glycine and its salts are highly polar and often insoluble in common organic solvents, while benzyl halides are typically nonpolar.
-
Problem: Using a less polar solvent like dichloromethane (DCM) can result in poor solubility of the glycinate salt, hindering the reaction[3].
-
Solution:
-
Employ polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) . These solvents are excellent at dissolving both the glycinate salt and the benzyl halide, and they are known to accelerate SN2 reactions[3].
-
Consider using a phase-transfer catalyst (PTC) , such as tetrabutylammonium bromide (TBAB), in a biphasic system (e.g., toluene/water). The PTC helps shuttle the glycinate anion from the aqueous phase to the organic phase to react with the benzyl halide[3].
-
C. Suboptimal SN2 Conditions:
-
Problem: The reaction temperature may be too low, leading to slow kinetics.
-
Solution: Gently heating the reaction mixture (e.g., to 40-70°C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions[4][5]. Always monitor the reaction progress by TLC or LC-MS.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
Q2: I see an unexpected byproduct on my TLC/LC-MS. What could it be?
The formation of byproducts complicates purification and reduces the yield of the desired product. The two most common byproducts are the dibenzylated product and the benzyl ester.
-
Dibenzylation (N,N-dibenzylglycine): The mono-benzylated product, N-benzylglycine, still has an N-H proton and can be deprotonated again to react with a second molecule of benzyl halide. This is more likely if an excess of benzyl halide and a strong base are used.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
-
-
Esterification (Glycine Benzyl Ester): The carboxylate group of glycine is also a nucleophile, although a much weaker one than the amine. Under certain conditions, especially at high temperatures for extended periods, it can attack the benzyl halide to form a benzyl ester[3].
-
Solution: Keep the reaction temperature as low as feasible. This side reaction is a key reason why protecting the carboxylic acid as an ester before the N-alkylation step is often a superior strategy[3].
-
Q3: Purification is challenging. How can I effectively isolate my N-benzylglycine?
Purification strategies depend on the properties of your product and the impurities present.
-
Problem: Removing unreacted glycine.
-
Solution: N-benzylglycine is significantly more soluble in many organic solvents than glycine. After an aqueous workup, unreacted glycine will preferentially remain in the aqueous layer, especially at neutral or basic pH.
-
-
Problem: Separating mono- and di-benzylated products.
-
Solution: This typically requires column chromatography on silica gel [4]. The polarity difference between N-benzylglycine and N,N-dibenzylglycine is usually sufficient for separation. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one is often effective.
-
-
Problem: The product is an oil and won't crystallize.
-
Solution: N-benzylglycine can be isolated as its hydrochloride salt, which is often a stable, crystalline solid[6]. After workup, dissolve the crude product in a suitable organic solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like dioxane. The hydrochloride salt will precipitate and can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q4: Is it better to benzylate glycine directly, or should I use a glycine ester?
A: Using a glycine ester, such as glycine ethyl ester, is often highly advantageous[3].
-
Improved Solubility: Glycine esters are much more soluble in a wide range of organic solvents compared to the zwitterionic glycine, leading to cleaner, more homogeneous reaction conditions[3][5].
-
Avoidance of Side Reactions: Esterifying the carboxylic acid first completely prevents the possibility of O-benzylation (esterification) as a side reaction[3].
-
Milder Conditions: The free amine of a glycine ester is more readily available, often allowing the use of milder organic bases like triethylamine (Et₃N) instead of strong inorganic bases[4][5]. The ester can be easily hydrolyzed in a subsequent step (e.g., using NaOH or LiOH) to yield the final N-benzylglycine product. This two-step approach frequently results in higher overall yields and purity[3].
Q5: What are the best choices for the base and solvent?
A: The optimal choice depends on your substrate (glycine vs. glycine ester). The table below summarizes the best practices.
| Substrate | Recommended Base | Recommended Solvent | Rationale & Key Considerations |
| Glycine | Sodium Hydroxide (NaOH) | Water / Biphasic System | NaOH is strong enough to deprotonate the zwitterion. A biphasic system with a PTC may be needed to bring reactants together[3]. |
| Glycine Ester | Triethylamine (Et₃N) | Ethanol (EtOH), Acetonitrile | Et₃N is a mild organic base sufficient for deprotonating the ester hydrochloride salt. EtOH is a good, cost-effective solvent for this system[5]. |
| Protected Glycine | Sodium Hydride (NaH) | DMF, THF (anhydrous) | For N-H bonds that are less acidic (e.g., in Cbz-glycine), a very strong base like NaH is required for complete deprotonation. Anhydrous conditions are critical[3]. |
Q6: My benzylating agent is benzyl bromide. Are there alternatives?
A: Yes. While benzyl bromide is highly reactive and common, benzyl chloride is less expensive and often used on an industrial scale, though it may require slightly more forcing conditions (higher temperature or longer reaction time)[5]. Other alternatives include benzyl tosylate or benzyl mesylate. The choice depends on reactivity requirements, cost, and stability.
Experimental Protocols
Protocol 1: N-Benzylation of Glycine Ethyl Ester Hydrochloride
This protocol is adapted from common literature procedures and offers a reliable method for synthesizing the ester of N-benzylglycine, which can then be hydrolyzed[5].
Materials:
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Benzyl chloride (BnCl)
-
Ethanol (anhydrous)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine ethyl ester hydrochloride (1.0 eq), triethylamine (1.1 eq), and anhydrous ethanol (approx. 5-10 mL per gram of starting material).
-
Liberate Free Amine: Heat the mixture to reflux for 1 hour. A white precipitate of triethylamine hydrochloride will form.
-
Cooling and Filtration: Cool the mixture to room temperature. Filter off the solid precipitate and wash it with a small amount of cold ethanol.
-
Second Base Addition: Transfer the filtrate to a new flask. Add a second portion of triethylamine (1.1 eq).
-
Benzylation: Cool the solution in an ice bath (0-5°C). Slowly add benzyl chloride (1.05 eq) dropwise while stirring.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction to 40°C. Stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter off any further precipitate. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylglycine ethyl ester, typically as a pale yellow oil[5].
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of N-Benzylglycine Ethyl Ester
Procedure:
-
Dissolution: Dissolve the crude N-benzylglycine ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Saponification: Add lithium hydroxide (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the ester.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the aqueous layer with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of N-benzylglycine should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removing Impurities from N-(3-methoxybenzyl)glycine
Welcome to the technical support center for the purification of N-(3-methoxybenzyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity of your research and development efforts.
I. Understanding the Impurity Profile
Before delving into purification strategies, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. The impurity profile is largely dependent on the synthetic route employed. Common synthetic pathways include the reaction of glycine with 3-methoxybenzyl halides or the reductive amination of glyoxylic acid with 3-methoxybenzylamine.[1]
Potential Impurities May Include:
-
Unreacted Starting Materials: Glycine, 3-methoxybenzyl chloride/bromide, or 3-methoxybenzylamine.
-
Over-alkylation Products: N,N-bis(3-methoxybenzyl)glycine.
-
By-products from Side Reactions: 3-methoxybenzoic acid (from hydrolysis of the benzyl halide), and iminodiacetic acid.[2]
-
Solvent and Reagent Residues: Residual solvents, and salts formed during the reaction or workup.
A thorough understanding of your specific synthetic route is the first step in identifying the likely impurities and selecting the most effective purification method.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: The final product is an oil or a viscous liquid, not a solid.
Why is this happening? N-substituted glycine derivatives can sometimes be challenging to crystallize and may initially present as oils or amorphous solids, especially if residual solvents or certain impurities are present.[3]
Solutions:
-
Trituration: Vigorously stir the oily product with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Suitable solvents include n-hexane, pentane, or diethyl ether.[3] This process can often induce precipitation of the product as a solid.
-
Seed Crystallization: If a small amount of solid this compound is available, adding a "seed" crystal to the oil can initiate crystallization.[3]
-
Solvent Evaporation under High Vacuum: Ensure all residual solvents are thoroughly removed by drying the product under high vacuum for an extended period.
Issue 2: Low yield after purification.
What are the potential causes? Low recovery of the final product can stem from several factors during the extraction and purification steps.
Troubleshooting Steps:
-
Incomplete Extraction: During acid-base extraction, ensure the pH of the aqueous layer is correctly adjusted. To extract the amphoteric this compound into an organic solvent, the aqueous phase should be acidified to a pH below the isoelectric point of the compound. Conversely, to remove acidic impurities, the aqueous phase should be basic. Perform multiple extractions (at least three) with the organic solvent to maximize recovery.[3]
-
Precipitation Issues: If purifying by precipitation, ensure the solution is sufficiently concentrated and cooled to the appropriate temperature to maximize crystal formation. The choice of anti-solvent is also critical.
-
Loss during Chromatography: If using column chromatography, improper solvent system selection can lead to poor separation or irreversible binding of the product to the stationary phase.
Issue 3: Persistent impurities are observed in NMR/HPLC analysis.
How can I identify and remove these stubborn impurities? The nature of the persistent impurity will dictate the best course of action.
Identification and Removal Strategies:
-
Unreacted Glycine: Being highly water-soluble, unreacted glycine should be effectively removed by thorough washing of the organic layer with water during the extraction phase.[3]
-
Unreacted 3-methoxybenzylamine (if from reductive amination): This basic impurity can be removed by washing the organic solution of the product with a dilute acid solution (e.g., 1M HCl).
-
N,N-bis(3-methoxybenzyl)glycine: This less polar impurity can often be separated from the desired product by column chromatography. A gradient elution from a less polar to a more polar solvent system is often effective.
-
3-methoxybenzoic acid: This acidic impurity can be removed by washing the organic solution with a dilute basic solution (e.g., saturated sodium bicarbonate).
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose method for purifying this compound?
For general purification, a well-executed acid-base extraction is often the most effective and scalable method.[3][4] This technique leverages the amphoteric nature of the amino acid to separate it from neutral, acidic, and basic impurities.
Q2: When should I consider using column chromatography?
Column chromatography is recommended in the following scenarios:
-
Small-scale purifications: When dealing with small quantities of material where high purity is paramount.
-
Impurities with similar solubility: When impurities have solubility properties very similar to the product, making separation by extraction or recrystallization difficult.[5][6]
-
Separation of structurally similar by-products: For instance, separating this compound from the over-alkylated N,N-bis(3-methoxybenzyl)glycine.
Q3: What are the best solvent systems for recrystallizing this compound?
The ideal recrystallization solvent system will dissolve the crude product when hot but have low solubility when cold. Common systems include:
-
Water: As a green and effective solvent, especially if the product precipitates upon cooling. The solubility of glycine and its derivatives is pH-dependent.[7]
-
Ethanol/Water or Isopropanol/Water mixtures: The addition of an alcohol can help to dissolve the compound at elevated temperatures.
-
Ethyl Acetate/Hexane: A more organic system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and help identify any remaining impurities by comparing the spectra to known standards.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Repeat this wash two to three times.
-
Acid Wash (Optional): If basic impurities like unreacted 3-methoxybenzylamine are suspected, wash the organic layer with a dilute acid (e.g., 1M HCl).
-
Isolation of Product:
-
To isolate the product, extract the organic layer with a dilute base (e.g., 1M NaOH) to deprotonate the carboxylic acid and move the product into the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6 (the isoelectric point of N-substituted glycines is typically in this range). The this compound will precipitate out of the solution.[3]
-
-
Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid crude product.
-
Solvent Selection: Determine a suitable solvent system through small-scale solubility tests.
-
Dissolution: In a flask, add the minimum amount of the hot "good" solvent to the crude solid to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[3]
Protocol 3: Purification by Column Chromatography
This protocol is suitable for small-scale purification and for separating closely related impurities.
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The exact solvent system should be determined by thin-layer chromatography (TLC) beforehand. For amino acid derivatives, adding a small amount of acetic acid or trifluoroacetic acid to the eluent can improve peak shape.[4]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Data Presentation
Table 1: Recommended Purification Methods for Common Impurities
| Impurity | Recommended Primary Method | Alternative/Secondary Method |
| Unreacted Glycine | Acid-Base Extraction (Water Wash) | Recrystallization |
| Unreacted 3-methoxybenzylamine | Acid-Base Extraction (Acid Wash) | Column Chromatography |
| N,N-bis(3-methoxybenzyl)glycine | Column Chromatography | Recrystallization |
| 3-methoxybenzoic acid | Acid-Base Extraction (Base Wash) | Column Chromatography |
VI. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step logic of acid-base extraction for purification.
VII. References
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from --INVALID-LINK--
-
eCampusOntario. (n.d.). Separation and Detection of Amino Acids. In BIOC*2580. eCampusOntario Pressbooks. Retrieved from --INVALID-LINK--
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from --INVALID-LINK--
-
Smolecule. (2023, August 16). N-(4-Methoxybenzyl)glycine. Retrieved from --INVALID-LINK--
-
Aimoto, S., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(6), 379-82.
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
PubMed. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(6), 379-82.
-
LibreTexts, B. (2021, September 9). 1.14: Column Chromatography.
-
BenchChem. (2025). Technical Support Center: Purification of Boc-Glycine Derivatives. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). refining the experimental conditions for N-(4-methoxybenzoyl)glycine reactions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1022320C - Purification method of glycine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP 0474334 A2 - Process for preparing glycine in high yield. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5254729A - Method for purifying glycine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)glycine. PubChem. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Polymorphism in the Crystallization of Glycine. Retrieved from --INVALID-LINK--
References
- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of N-(3-methoxybenzyl)glycine
Welcome to the technical support center for the scale-up synthesis of N-(3-methoxybenzyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your process development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an N-substituted derivative of the amino acid glycine, with the molecular formula C₁₀H₁₃NO₃.[1][2] Its structure incorporates a glycine backbone with a 3-methoxybenzyl group attached to the nitrogen atom. This compound is primarily used as a building block and intermediate in organic synthesis, particularly in peptide synthesis and medicinal chemistry for the development of novel therapeutic agents.[1] The methoxybenzyl group can serve as a protecting group for the amine functionality of glycine.
Q2: What are the main synthetic routes for preparing this compound on a larger scale?
There are two primary, industrially viable routes for the synthesis of this compound:
-
Reductive Amination: This is often the preferred method for scale-up. It involves the reaction of 3-methoxybenzaldehyde with glycine (or a glycine ester) to form an imine intermediate, which is then reduced in situ to the desired product. An alternative approach within this category is the reaction of 3-methoxybenzylamine with glyoxylic acid.[3]
-
Nucleophilic Substitution (N-Alkylation): This classic method involves the direct alkylation of glycine (or its ester) with a 3-methoxybenzyl halide (e.g., chloride or bromide).[4] While straightforward in concept, this route can present challenges on a larger scale related to selectivity and reaction control.[5][6]
Q3: What are the critical quality attributes for this compound?
The critical quality attributes (CQAs) for this compound typically include:
-
Purity: High purity is essential, with minimal levels of starting materials and reaction by-products.
-
Impurity Profile: The identity and quantity of any impurities must be well-characterized and controlled. Common impurities can include unreacted starting materials, over-alkylated products (N,N-bis(3-methoxybenzyl)glycine), and by-products from side reactions.
-
Physical Properties: These include appearance (typically a solid), color, and melting point.[1]
-
Solubility: Understanding the solubility in various solvents is crucial for purification and downstream processing.
Troubleshooting Guide: Reductive Amination Scale-Up
Reductive amination is a robust method but requires careful control of reaction parameters to ensure high yield and purity on a larger scale.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield in a reductive amination process can stem from several factors. A systematic approach to troubleshooting is essential.
Causality Chain for Low Yield:
-
Incomplete Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium reaction. Inefficient water removal can shift the equilibrium back towards the starting materials.
-
Solution: On scale-up, azeotropic removal of water using a Dean-Stark trap with a suitable solvent (e.g., toluene) can be effective. Alternatively, ensure your solvent is anhydrous if not removing water actively.
-
-
Side Reaction of the Aldehyde: The reducing agent can reduce the starting aldehyde to the corresponding alcohol (3-methoxybenzyl alcohol). This is more likely if the reducing agent is too reactive or if it is added before imine formation is complete.[7]
-
Solution: Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more reactive towards the protonated imine than the aldehyde at neutral or slightly acidic pH.[3] Add the reducing agent portion-wise or after confirming imine formation via in-process controls (e.g., TLC, IR spectroscopy).
-
-
Degradation of Starting Materials or Product: Prolonged reaction times at elevated temperatures can lead to degradation.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress to stop it once completion is reached.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: Troubleshooting logic for low yield in reductive amination.
Q5: I am observing significant amounts of N,N-bis(3-methoxybenzyl)glycine impurity. How can I prevent this over-alkylation?
The formation of the tertiary amine by-product is a common issue, arising from the reaction of the desired secondary amine product with another molecule of the aldehyde and subsequent reduction.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of glycine relative to 3-methoxybenzaldehyde. This ensures the aldehyde is consumed before it can react with the product. A 1:1.1 to 1:1.2 ratio of aldehyde to amine is a good starting point for optimization.
-
Controlled Addition: Add the 3-methoxybenzaldehyde slowly to the reaction mixture containing glycine. This maintains a low concentration of the aldehyde, favoring the reaction with the primary amine (glycine) over the less nucleophilic secondary amine product.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This keeps the primary amine partially unprotonated and nucleophilic, while the secondary amine product is more likely to be protonated, rendering it less reactive.
Q6: What is the best work-up and purification strategy for large-scale synthesis?
Purification on a large scale needs to be efficient and scalable.
-
Initial Work-up: After the reaction is complete, the first step is typically to quench any remaining reducing agent (e.g., by careful addition of acetone or adjusting pH). The solvent is often removed under reduced pressure.
-
Isolation by pH Adjustment/Crystallization: this compound is an amino acid and thus amphoteric. Its solubility is highly dependent on pH. The product can often be precipitated by adjusting the pH of the aqueous solution to its isoelectric point (pI).
-
Protocol: Dissolve the crude reaction mixture in water with the aid of a base (e.g., NaOH). Filter off any insoluble impurities. Then, carefully acidify the filtrate with an acid (e.g., HCl, acetic acid) to the pI, which should be determined experimentally but will likely be in the weakly acidic to neutral range. The product will precipitate and can be collected by filtration.[8]
-
-
Recrystallization: For higher purity, recrystallization is effective.
-
Solvent Selection: Common solvent systems include water, ethanol-water mixtures, or isopropanol-water.[8] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
| Purification Step | Purpose | Key Considerations for Scale-Up |
| Quenching | Deactivate excess reducing agent | Exothermic process, requires good temperature control. |
| Solvent Removal | Concentrate the product | Use of a large-scale rotary evaporator or reactor with vacuum distillation. |
| pH Adjustment | Isolate crude product | Requires a vessel with good mixing to avoid localized pH extremes. |
| Filtration | Collect the solid product | Use of appropriate large-scale filtration equipment (e.g., Nutsche filter-dryer). |
| Recrystallization | Remove final impurities | Control of cooling rate to manage crystal size and purity. Efficient solvent recovery systems. |
Troubleshooting Guide: Nucleophilic Substitution (N-Alkylation) Scale-Up
Direct N-alkylation can be more challenging to control than reductive amination, especially concerning selectivity.
Q7: The reaction is slow or incomplete. How can I drive it to completion?
A sluggish reaction is often due to insufficient reactivity of the electrophile or nucleophile, or phase-transfer limitations.
Enhancing Reaction Rate:
-
Choice of Leaving Group: 3-methoxybenzyl bromide is more reactive than the chloride. If using the chloride, adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can generate the more reactive iodide in situ.
-
Solvent Effects: A polar aprotic solvent like DMF or DMSO is often effective as it solvates the cation of the base but not the nucleophile, increasing its reactivity.[6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the glycine. Potassium carbonate (K₂CO₃) is common, but its solubility can be an issue. Using a stronger base or an organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in an organic solvent can improve homogeneity and reactivity.[6]
-
Temperature: Increasing the temperature will increase the reaction rate, but this must be balanced against the risk of side reactions. A typical range is 60-110°C, but this should be optimized.[6][9]
Q8: My main impurity is the di-alkylated product. How can I improve mono-alkylation selectivity?
This is the most significant challenge for this route. The mono-alkylated product is often more nucleophilic than the starting glycine, leading to a second alkylation.
Improving Mono-alkylation Selectivity:
-
Use a Large Excess of Glycine: Using 2 to 4 equivalents of glycine relative to the benzyl halide can statistically favor the mono-alkylation. However, this necessitates a robust method for separating the product from the excess glycine post-reaction.
-
Controlled Addition of Alkylating Agent: Similar to the reductive amination strategy, slow, controlled addition of the 3-methoxybenzyl halide to the glycine solution can help maintain a low concentration of the electrophile, reducing the likelihood of a second reaction with the product.
-
Use of Glycine Esters: Starting with a glycine ester (e.g., glycine ethyl ester hydrochloride) can sometimes offer better solubility in organic solvents and easier handling. The ester can be hydrolyzed to the carboxylic acid in the final step.
Decision Workflow: N-Alkylation Strategy
Caption: Strategic decisions for scaling up the N-alkylation of glycine.
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Reductive Amination
This protocol is a representative procedure and should be optimized for specific equipment and scale.
-
Setup: Equip a suitable reactor with a mechanical stirrer, temperature probe, addition funnel, and condenser.
-
Charge Reagents: To the reactor, add glycine (1.1 eq) and methanol or another suitable solvent. Stir to create a slurry.
-
Imine Formation: Slowly add 3-methoxybenzaldehyde (1.0 eq) to the slurry. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or another in-process control.
-
Reduction: Cool the reaction mixture to 0-5°C in an ice bath. In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water or methanol. Add the NaBH₄ solution slowly to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Safety Note: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.
-
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of acetone or by acidifying with 2M HCl to pH ~2. Remove the organic solvent under reduced pressure.
-
Isolation: Add water to the residue and adjust the pH to ~10-11 with 2M NaOH to dissolve the product. Filter any solid impurities. Adjust the pH of the filtrate to the isoelectric point (e.g., pH 5-6) with 2M HCl.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.
Protocol 2: Scale-Up Synthesis via N-Alkylation
This protocol requires careful control to maximize mono-alkylation.
-
Setup: Equip a reactor with a mechanical stirrer, temperature probe, addition funnel, and reflux condenser.
-
Charge Reagents: To the reactor, add glycine (2.5 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylformamide (DMF). Heat the mixture to 80°C with vigorous stirring.
-
Addition of Alkylating Agent: In the addition funnel, prepare a solution of 3-methoxybenzyl chloride (1.0 eq) in a small amount of DMF. Add this solution dropwise to the hot glycine slurry over 2-3 hours.
-
Reaction: Maintain the reaction temperature at 80-90°C for 6-8 hours after the addition is complete. Monitor the disappearance of the 3-methoxybenzyl chloride by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Remove the DMF under reduced pressure (high vacuum).
-
Isolation: Dissolve the resulting crude oil/solid in water. The product and excess glycine will dissolve. Wash the aqueous solution with a non-polar solvent like ethyl acetate to remove non-polar impurities.
-
Purification: Separate the product from the excess glycine. This can be challenging and may require techniques like ion-exchange chromatography on a large scale. A more straightforward but potentially lower-yielding approach is fractional crystallization by carefully adjusting the pH and solvent composition.
References
- 1. This compound AldrichCPR 756754-04-8 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. prezi.com [prezi.com]
- 8. CN1039810C - Purifying process for glycine - Google Patents [patents.google.com]
- 9. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]
Technical Support Center: N-(3-methoxybenzyl)glycine
Welcome to the dedicated technical support guide for N-(3-methoxybenzyl)glycine (CAS: 756754-04-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile glycine derivative in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to handle, store, and troubleshoot this reagent effectively, ensuring the integrity and reproducibility of your experiments.
Section 1: Quick Reference Data
For immediate reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 756754-04-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Solid | |
| Primary Application | Peptide Synthesis Building Block | |
| Hazard Pictograms | GHS07 (Harmful) | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Storage Class | 11 (Combustible Solids) |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal stability and to preserve purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] The recommended storage temperature is typically 2-8°C (refrigerated). The rationale for these conditions is to minimize the potential for two primary degradation pathways:
-
Hydrolytic Cleavage: Although stable under normal conditions, prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to slow hydrolysis.
-
Oxidation: The methoxybenzyl group can be susceptible to oxidation over time, particularly if exposed to air and light. Storing under an inert atmosphere (e.g., Argon or Nitrogen) can further extend shelf life, though it is not strictly required for short-to-medium term storage.[5]
Q2: What is the expected shelf-life of the compound?
A: When stored correctly as described above, this compound is a stable solid with a long shelf-life, often exceeding two years. However, we recommend re-analyzing the purity of the material (e.g., via HPLC or NMR) if it has been in storage for more than one year or if you observe any change in its physical appearance (e.g., discoloration, clumping).
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A: As a standard laboratory practice for handling any chemical reagent, appropriate PPE is mandatory.[6] Based on safety data, you should wear:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling the solid in a well-ventilated area.[7] If there is a risk of generating dust, use a dust mask or work in a fume hood to avoid inhalation.[3][4]
Q4: How should I prepare a stock solution of this compound?
A: The solubility depends on the chosen solvent. Based on data for structurally similar compounds like N-(4-Methoxybenzyl)glycine, it exhibits good solubility in polar organic solvents.[8]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like methanol or ethanol are effective for creating stock solutions.[8]
-
Aqueous Solubility: The compound has moderate water solubility, which is influenced by pH due to its zwitterionic nature as an amino acid.[8] To prepare aqueous solutions, it is often best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like ethanol or DMSO) and then dilute with the aqueous buffer.[9]
-
Stability in Solution: Aqueous solutions should ideally be prepared fresh. If storage is necessary, we recommend filtering the solution, storing it at 2-8°C, and using it within a few days. Do not store aqueous solutions for more than one day without validating stability for your specific buffer system.[9]
Section 3: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving specific experimental challenges.
Problem 1: Inconsistent Experimental Results or Suspected Degradation
Q: My reaction yields are inconsistent, or I'm observing unexpected peaks in my analytical data (LC-MS/NMR). I suspect my this compound has degraded. How can I confirm this and what are the likely causes?
A: This is a critical issue that can compromise your entire experimental outcome. The cause is often improper storage or handling, leading to chemical degradation.
Causality: N-substituted glycine derivatives can be susceptible to specific degradation pathways, especially under harsh conditions. For this compound, the two most probable non-synthetic degradation routes are oxidation and decarboxylation, particularly at elevated temperatures.[8] The methoxy group on the benzyl ring can be a site for oxidative cleavage, while the glycine carboxyl group can be lost under thermal stress.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected compound degradation.
Verification Protocol: To definitively assess purity, use the HPLC protocol provided in Section 4 . Compare the resulting chromatogram to the one from the Certificate of Analysis or a freshly opened batch. The appearance of new peaks, especially at different retention times, indicates the presence of impurities or degradation products.
Problem 2: Solubility and Solution Stability Issues
Q: I am struggling to dissolve this compound in my desired solvent, or my prepared solution becomes cloudy over time. What is causing this and how can I fix it?
A: Solubility issues are common and typically related to solvent choice, concentration, pH, or temperature.
Causality: As an amino acid derivative, this compound can exist as a zwitterion, and its solubility in polar solvents like water is highly pH-dependent.[8] Its solubility is lowest near its isoelectric point (pI). In organic solvents, the polarity match is key. Cloudiness or precipitation in a stored solution often indicates that the solution is supersaturated or that the compound is slowly degrading or precipitating out due to temperature changes.
Recommendations:
-
Consult the Solubility Table: Refer to the table below for guidance on appropriate solvents.
-
Adjust pH for Aqueous Solutions: If working in an aqueous buffer, try adjusting the pH away from the compound's estimated isoelectric point (pI values for similar compounds are in the 5.4-5.9 range).[8] Making the solution more acidic (pH < 4) or more basic (pH > 8) will favor the cationic or anionic form, respectively, which typically enhances water solubility.
-
Use Co-solvents: For challenging aqueous systems, prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO) and add it dropwise to your vigorously stirred aqueous buffer.[9] Do not exceed 1-5% organic solvent in your final aqueous solution if it might interfere with your experiment (e.g., cell-based assays).
-
Gentle Warming & Sonication: Applying gentle heat (e.g., 30-40°C) or using an ultrasonic bath can aid dissolution. Avoid aggressive heating, which can cause degradation.[8]
Solubility Profile (Qualitative)
| Solvent | Solubility | Rationale & Comments |
| Water | Moderate | Highly pH-dependent. Solubility is lowest near the isoelectric point.[8] |
| Methanol, Ethanol | Soluble | Good solubility due to hydrogen bonding with the polar protic solvent.[8] |
| DMSO, DMF | Soluble | Excellent solvents for preparing high-concentration stock solutions. |
| Acetonitrile | Slightly Soluble | Can be used, but may require warming or sonication for higher concentrations. |
| Dichloromethane (DCM) | Slightly Soluble | The polarity mismatch limits solubility.[8] |
| Hexanes, Ether | Insoluble | Non-polar solvents are unsuitable. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a stable, high-concentration stock solution for general use.
Materials:
-
This compound (MW: 195.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Tare: Place a clean, dry weighing vessel on the calibrated balance and tare it.
-
Weigh: Carefully weigh out 195.22 mg of this compound.
-
Transfer: Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve: Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Mix: Cap the flask and mix using a vortex or magnetic stirrer until all the solid has completely dissolved. Gentle warming (to ~30°C) can be applied if needed.
-
Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO to bring the final volume to the 10 mL mark.
-
Store: Aliquot the solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air. Store at -20°C for long-term use.
Protocol 2: Standard Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound.
Instrumentation & Columns:
-
HPLC System: Standard system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile:Water.
Expected Outcome: A pure sample of this compound should yield a single major peak. The presence of multiple peaks suggests impurities or degradation. The retention time will vary based on the exact system and column but provides a reliable benchmark for comparing different batches.
References
- 1. This compound,(CAS# 756754-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Characterization of N-Aryl Glycines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with novel molecules like N-aryl glycines presents unique challenges. These compounds, while valuable building blocks in medicinal chemistry and materials science, possess distinct physicochemical properties that can lead to unexpected pitfalls during their characterization.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these complexities, ensuring the integrity and reproducibility of your results.
Section 1: Synthesis and Purification Pitfalls
FAQ 1.1: I've synthesized my N-aryl glycine, but the purification by standard silica gel chromatography is failing. The compound either doesn't move from the baseline or smears across all fractions. What's happening?
This is a classic issue stemming from the zwitterionic nature of N-aryl glycines under neutral pH conditions. The molecule possesses both a positive charge on the ammonium group and a negative charge on the carboxylate, leading to very high polarity and strong, often irreversible, binding to silica gel.
Causality Explained: Standard silica gel chromatography relies on partitioning based on polarity. Zwitterions, however, interact with the acidic silanol groups on the silica surface through strong ionic interactions, not just standard polar interactions (like hydrogen bonding or dipole-dipole).[4] This causes either complete retention at the origin or significant tailing and poor separation.
Troubleshooting Protocol: Purification of Zwitterionic N-Aryl Glycines
-
Ion-Exchange Chromatography (IEC): This is the most robust method.
-
Step 1: Choose an appropriate ion-exchange resin. For N-aryl glycines, a weak cation exchange resin can be effective.[5]
-
Step 2: Equilibrate the column with a low ionic strength buffer at a pH where your compound is charged.
-
Step 3: Load your crude sample.
-
Step 4: Elute with a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by changing the pH to neutralize the charge of your compound, thus releasing it from the resin.
-
-
Reversed-Phase Chromatography (RPC) with pH Modification:
-
Step 1: Use a C18 column. The retention of zwitterionic molecules on C18 can be manipulated by adjusting the mobile phase pH.[6]
-
Step 2: To retain the compound, suppress the ionization of either the carboxylate or the amine.
-
Acidic Mobile Phase (e.g., 0.1% TFA or Formic Acid in Water/Acetonitrile): This protonates the carboxylate, making the molecule overall cationic and more amenable to reversed-phase separation.
-
Basic Mobile Phase (e.g., 0.1% Ammonia or Diethylamine in Water/Acetonitrile): This deprotonates the ammonium group, rendering the molecule overall anionic. Ensure you use a pH-stable column for basic conditions.[6]
-
-
Step 3: Start with a high aqueous percentage and gradually increase the organic modifier (acetonitrile or methanol) to elute the compound.
-
-
Chemical Derivatization (Esterification):
-
Step 1: Temporarily "mask" the zwitterionic character by converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) using standard methods like Fischer esterification.
-
Step 2: The resulting N-aryl glycine ester is no longer zwitterionic and will behave like a standard amine, allowing for easy purification on silica gel.
-
Step 3: After purification, the ester can be hydrolyzed back to the carboxylic acid using mild basic conditions (e.g., LiOH in THF/water).
-
Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying N-aryl glycines.
Section 2: Spectroscopic Characterization Pitfalls
FAQ 2.1: My ¹H NMR spectrum is messy. I see broad peaks and more signals than I expect for my N-aryl glycine. Is my sample impure?
While impurities are always a possibility, this observation is frequently caused by the presence of rotamers (rotational isomers) due to restricted rotation around the aryl-N bond and/or the N-C(alpha) bond.[7][8] The partial double-bond character of the amide bond can also lead to distinct cis and trans conformers, further complicating the spectrum.
Causality Explained: The rotation around these bonds can be slow on the NMR timescale at room temperature. This means that instead of seeing an averaged signal for a given proton, the NMR spectrometer detects distinct signals for that proton in each stable conformation (rotamer). If the rate of interconversion is just right, the peaks can broaden significantly, sometimes into the baseline.
Troubleshooting Protocol: NMR Analysis of Rotamers
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.
-
Step 1: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Step 2: Increase the sample temperature in increments (e.g., to 40 °C, 60 °C, 80 °C) and acquire a spectrum at each step.
-
Step 3: Observe the changes. If rotamers are present, you will see the distinct peaks broaden and eventually coalesce into single, sharp, averaged signals as the temperature increases and the rate of bond rotation becomes fast on the NMR timescale.[9]
-
Caution: Be mindful of your compound's stability at elevated temperatures.
-
-
2D NMR (EXSY - Exchange Spectroscopy): If VT-NMR is not conclusive or feasible, an EXSY experiment can provide evidence of chemical exchange between the rotameric forms. You will observe cross-peaks connecting the signals of the exchanging protons from the different rotamers.[7]
Diagram of Rotamer Equilibrium
Caption: Rotational isomers interconverting on the NMR timescale.
FAQ 2.2: I'm struggling to get a clean mass spectrum. My N-aryl glycine seems to fragment unpredictably or not ionize well.
This is a common issue related to both the stability of the molecule and the choice of ionization technique. N-aryl glycines can undergo in-source fragmentation or degradation, especially under harsh ionization conditions.
Causality Explained:
-
Thermal Instability: In techniques like Electron Ionization (EI), the high energy can cause the molecule to fragment extensively, often leading to the absence of a molecular ion peak. A common thermal degradation pathway is intramolecular cyclization to form a diketopiperazine , especially if there is a second amino acid residue present or if the molecule dimerizes.[10][11][12]
-
Ionization Efficiency: As zwitterions, these molecules are already charged in a sense, which can complicate ionization in techniques like Electrospray Ionization (ESI). The choice of solvent and pH is critical to ensure a consistent charge state (either [M+H]⁺ or [M-H]⁻) for detection.
Troubleshooting Protocol: Mass Spectrometry Analysis
-
Choose a Soft Ionization Technique:
-
Optimize ESI Conditions:
-
Positive Ion Mode ([M+H]⁺): Infuse the sample in a slightly acidic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). This ensures the carboxylic acid is neutral and the amine is protonated.
-
Negative Ion Mode ([M-H]⁻): Infuse the sample in a slightly basic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% ammonium hydroxide). This ensures the amine is neutral and the carboxylic acid is deprotonated.
-
Compare both modes to see which gives a cleaner and more intense signal for the molecular ion.
-
-
Interpret Fragmentation Patterns:
-
A common and diagnostic fragmentation is the loss of the carboxylic acid group (a neutral loss of 46 Da for -COOH or 44 Da for CO₂).
-
Cleavage at the Cα-C(carbonyl) bond is also frequently observed.[15]
-
If you are performing tandem MS (MS/MS), these characteristic losses can help confirm the structure.
-
Table 1: Troubleshooting Guide for Mass Spectrometry of N-Aryl Glycines
| Issue Observed | Probable Cause | Recommended Solution |
| No molecular ion peak in EI-MS | High energy causes excessive fragmentation. | Switch to a soft ionization technique like ESI or MALDI. |
| Multiple unexpected peaks in ESI-MS | In-source fragmentation or presence of adducts (e.g., [M+Na]⁺, [M+K]⁺). | Decrease fragmentor/cone voltage. Ensure use of high-purity solvents and additives. Check for sodium contamination. |
| Inconsistent signal/low intensity | Poor ionization efficiency due to zwitterionic nature. | Optimize mobile phase pH. Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. |
| M+114 or M+... peak observed | Dimerization and cyclization to form a diketopiperazine byproduct.[16] | Re-evaluate sample purity by LC-MS. This may be a true impurity from synthesis or storage. |
Section 3: Stability and Storage
FAQ 3.1: After storing my purified N-aryl glycine in solution for a week, my repeat analysis shows a new major peak. What is it?
This is likely a degradation product. N-aryl glycines, particularly in solution, can be susceptible to degradation through two primary pathways: oxidative decomposition and intramolecular/intermolecular cyclization.
Causality Explained:
-
Diketopiperazine (DKP) Formation: This is one of the most common degradation pathways for glycine derivatives, especially if they are part of a dipeptide or at a high concentration.[17] The N-terminal amino group of one molecule can attack the activated carbonyl of another, leading to the formation of a stable six-membered ring (a 2,5-diketopiperazine) and elimination of water.[10][11][18]
-
Oxidation: The electron-rich aryl ring and the secondary amine can be susceptible to oxidation, especially if exposed to air and light over time. This can lead to a complex mixture of colored byproducts.
Reaction Scheme: Diketopiperazine Formation
Caption: Dimerization and cyclization leading to DKP formation.
Recommendations for Storage and Handling:
-
Solid Storage: Store N-aryl glycines as dry, solid powders in a desiccator, protected from light, and preferably at low temperatures (e.g., 4 °C or -20 °C).
-
Solution Storage: If solutions are necessary, prepare them fresh. If they must be stored, use aprotic solvents (e.g., DMSO, DMF), aliquot into small volumes to avoid freeze-thaw cycles, and store at -80 °C under an inert atmosphere (argon or nitrogen). Avoid storing in protic solvents like methanol or water for extended periods.
-
pH Control: The rate of DKP formation can be pH-dependent. Storing solutions under slightly acidic conditions (pH 4-5) can often slow the rate of nucleophilic attack by protonating the amine.
References
- 1. mdpi.com [mdpi.com]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diketopiperazine-mediated peptide formation in aqueous solution. II. Catalytic effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Glycines: A Comparative Analysis
Introduction
N-substituted glycines, the fundamental building blocks of peptoids, are of paramount importance in the fields of drug discovery, materials science, and biotechnology.[1][2] Their unique structure, with the side chain appended to the backbone nitrogen atom, confers remarkable resistance to proteolytic degradation, a significant advantage over their natural peptide counterparts.[1][3] This inherent stability, coupled with the vast chemical space accessible through diverse N-substituents, has propelled the development of a myriad of synthetic methodologies for their preparation. This guide provides a comparative overview of the most prevalent and impactful methods for synthesizing N-substituted glycines, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of N-substituted glycines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. Here, we delve into the mechanistic underpinnings and practical considerations of the most prominent methods: Solid-Phase "Submonomer" Synthesis, Reductive Amination, Direct Alkylation of Glycine, the Strecker Synthesis, the Bucherer-Bergs Reaction, and the Ugi Multicomponent Reaction.
Solid-Phase "Submonomer" Synthesis: The Workhorse of Peptoid Chemistry
The solid-phase "submonomer" method, pioneered by Zuckermann and colleagues, is arguably the most widely employed strategy for the synthesis of N-substituted glycine oligomers (peptoids).[1][2] This elegant and efficient two-step iterative process allows for the modular and controlled assembly of peptoid chains on a solid support.
Causality Behind Experimental Choices: The choice of a solid support, typically a resin like Rink Amide, provides a robust anchor for the growing peptoid chain, simplifying purification by allowing for the removal of excess reagents and byproducts through simple washing steps. The two-step cycle, involving acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, offers exceptional versatility in the introduction of a wide array of side chains.
Self-Validating System: The iterative nature of the synthesis, with each cycle consisting of two well-defined reactions, allows for straightforward monitoring of reaction completion using standard analytical techniques like the Kaiser test (for primary amines) or chloranil test (for secondary amines). The purity of the final product after cleavage from the resin serves as a validation of the efficiency of each coupling and displacement step throughout the synthesis.
Experimental Workflow Diagram:
Caption: Solid-phase submonomer synthesis workflow for N-substituted glycine oligomers.
Representative Experimental Protocol:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the primary amine.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Acylation: Add a solution of bromoacetic acid (10 eq) and diisopropylcarbodiimide (DIC) (10 eq) in DMF to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
Nucleophilic Displacement: Add a solution of the desired primary amine (20 eq) in DMF to the resin. Agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 4-7 for each subsequent monomer addition.
-
Cleavage: After the final monomer addition, wash the resin with DCM and dry under vacuum. Cleave the peptoid from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.
-
Isolation: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.
Reductive Amination: A Versatile Solution-Phase Approach
Reductive amination is a powerful and widely used method for the synthesis of N-substituted glycines in solution.[4][5] This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-substituted amine. For N-substituted glycines, this typically involves the reaction of glycine or its esters with an aldehyde or ketone in the presence of a reducing agent.[6][7]
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6] The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate both imine formation and reduction.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product. The isolation and characterization of the final N-substituted glycine by NMR and mass spectrometry confirms the successful reductive amination.
Reaction Mechanism Diagram:
Caption: General mechanism of reductive amination for N-substituted glycine synthesis.
Representative Experimental Protocol:
-
Reaction Setup: To a solution of glycine methyl ester hydrochloride (1.0 eq) and an aldehyde or ketone (1.2 eq) in methanol, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Direct Alkylation of Glycine: A Straightforward but Challenging Route
The direct alkylation of the nitrogen atom of glycine with an alkyl halide is conceptually the simplest approach to N-substituted glycines.[8][9] However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium salts. Recent advances have focused on the use of catalysts to achieve more controlled and selective N-alkylation.[8][10]
Causality Behind Experimental Choices: The use of a base is necessary to deprotonate the amino group of glycine, making it nucleophilic. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents generally favoring SN2 reactions. Catalytic systems, such as those based on iron or palladium, can facilitate the reaction under milder conditions and improve selectivity for mono-alkylation.[8][10]
Self-Validating System: The product distribution (mono- vs. di-alkylation) can be readily assessed by LC-MS and NMR spectroscopy. The successful implementation of a selective protocol is validated by the high yield of the desired mono-N-substituted glycine with minimal formation of byproducts.
Reaction Mechanism Diagram:
Caption: General mechanism of direct alkylation of glycine.
Representative Experimental Protocol (Catalytic):
-
Reaction Setup: In a reaction vessel, combine unprotected glycine (1.0 eq), an alcohol (as the alkylating agent, 2.0 eq), and an iron-based catalyst (e.g., 5 mol % of a well-defined iron complex).[8]
-
Reaction Conditions: Heat the mixture at 110 °C for 18-42 hours.[8]
-
Workup: After cooling, the reaction mixture is worked up by adding aqueous KOH.
-
Isolation: The N-alkylated glycine can be isolated after an appropriate workup and purification, which may involve extraction and crystallization.
The Strecker Synthesis: A Classic Route to α-Amino Acids
The Strecker synthesis is a venerable method for the preparation of α-amino acids, including N-substituted glycines.[11][12][13] This three-component reaction involves the treatment of an aldehyde with an amine and a source of cyanide, followed by hydrolysis of the resulting α-aminonitrile.[13][14]
Causality Behind Experimental Choices: The use of an aldehyde, an amine (which can be a primary or secondary amine to generate N-substituted products), and a cyanide source (such as KCN or HCN) is fundamental to the formation of the key α-aminonitrile intermediate. The final hydrolysis step, typically under acidic conditions, is necessary to convert the nitrile group into a carboxylic acid.
Self-Validating System: The formation of the α-aminonitrile intermediate can be monitored, and its subsequent hydrolysis to the final amino acid product can be tracked by spectroscopic methods. The isolation of the N-substituted glycine with the expected spectroscopic data validates the success of the multi-step synthesis.
Reaction Mechanism Diagram:
Caption: Mechanism of the Strecker synthesis for N-substituted glycines.
Representative Experimental Protocol:
-
Reaction Setup: To a solution of an aldehyde (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol), add potassium cyanide (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for several hours to overnight.
-
Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to reflux for several hours to hydrolyze the nitrile.
-
Workup and Isolation: After cooling, the product can be isolated by crystallization or ion-exchange chromatography.
The Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins and Amino Acids
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[14][15] These hydantoin intermediates can then be hydrolyzed to yield α-amino acids, including N-substituted glycines if a primary amine is used in place of ammonium carbonate.
Causality Behind Experimental Choices: This reaction provides a convergent route to hydantoins, which are stable intermediates that can be purified before hydrolysis. The use of ammonium carbonate provides both ammonia and carbon dioxide for the formation of the hydantoin ring.
Self-Validating System: The formation of the hydantoin intermediate is often evidenced by its precipitation from the reaction mixture. The subsequent hydrolysis to the desired N-substituted glycine can be monitored by TLC or LC-MS, and the final product's identity is confirmed by spectroscopic analysis.
Reaction Mechanism Diagram:
Caption: The Bucherer-Bergs reaction leading to α,α-disubstituted glycines.
Representative Experimental Protocol:
-
Reaction Setup: A mixture of a ketone or aldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water is prepared.[15]
-
Reaction Conditions: The mixture is heated in a sealed vessel at a temperature ranging from 80-100°C.[15]
-
Hydantoin Isolation: Upon cooling, the hydantoin product often crystallizes and can be collected by filtration.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed to the corresponding amino acid by heating with a strong acid or base.
The Ugi Multicomponent Reaction: A Powerful Tool for Diversity
The Ugi four-component reaction (U-4CR) is a highly efficient one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[16][17] By using glycine as the carboxylic acid component, this reaction can be a powerful tool for generating libraries of N-substituted glycine derivatives.
Causality Behind Experimental Choices: The Ugi reaction's power lies in its convergence, allowing for the rapid assembly of complex molecules from simple starting materials. The choice of each of the four components allows for a high degree of structural diversity in the final product. Methanol is a common solvent for this reaction.
Self-Validating System: The reaction is often high-yielding, and the product can sometimes precipitate directly from the reaction mixture, simplifying purification.[16] The structure of the complex product can be unequivocally determined by spectroscopic methods, validating the successful multicomponent assembly.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Ugi four-component reaction.
Representative Experimental Protocol:
-
Reaction Setup: To a solution of an aldehyde (1.0 eq), an amine (1.0 eq), and glycine (1.0 eq) in methanol, add an isocyanide (1.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.
-
Isolation: The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or crystallization.
Quantitative Comparison of Synthesis Methods
| Method | Typical Yield | Reaction Time | Temperature (°C) | Reagent Toxicity | Substrate Scope | Key Advantages | Key Disadvantages |
| Solid-Phase "Submonomer" | High (per step) | 2-4 hours/cycle | Room Temp. | Moderate (DIC, TFA) | Very Broad (amines) | High purity, automation-friendly, diverse side chains | Requires solid support, multi-step for oligomers |
| Reductive Amination | Good to Excellent | 2-24 hours | Room Temp. | Moderate (NaBH3CN) | Broad (aldehydes, ketones) | One-pot, good yields, mild conditions | Requires a reducing agent, potential for side reactions |
| Direct Alkylation | Variable | 18-48 hours | 110 | Low (catalytic) to High (alkyl halides) | Moderate (alcohols, halides) | Atom economical (catalytic) | Prone to over-alkylation, harsh conditions may be needed |
| Strecker Synthesis | Good | Several hours to days | Room Temp. to Reflux | High (cyanide) | Broad (aldehydes) | Classic, reliable method | Use of highly toxic cyanide, requires hydrolysis step |
| Bucherer-Bergs Reaction | Good | 10-90 hours | 80-110 | High (cyanide) | Broad (ketones, aldehydes) | Forms stable hydantoin intermediate | High temperatures, use of cyanide, multi-step |
| Ugi Reaction | Good to Excellent | 24-48 hours | Room Temp. | Moderate (isocyanides) | Very Broad (all components) | High convergence, diversity-oriented | Isocyanides can be foul-smelling and toxic |
Conclusion
The synthesis of N-substituted glycines is a mature field with a diverse array of reliable methods at the disposal of the modern chemist. The choice of the most appropriate method hinges on a careful consideration of the desired scale, the required level of purity, the available starting materials, and the tolerance for hazardous reagents. For the rapid generation of diverse libraries of N-substituted glycine oligomers, the solid-phase "submonomer" synthesis remains the undisputed champion. For solution-phase synthesis of individual N-substituted glycines, reductive amination offers a versatile and high-yielding approach with mild reaction conditions. While classic methods like the Strecker and Bucherer-Bergs syntheses remain valuable, particularly for specific substrates, modern catalytic approaches to direct alkylation and the exceptional convergence of the Ugi reaction continue to push the boundaries of efficiency and molecular diversity in this important area of chemical synthesis.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gctlc.org [gctlc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of N-(3-methoxybenzyl)glycine and Other Glycine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Glycinergic System: Key Targets for Drug Discovery
The biological effects of glycine and its analogs are primarily mediated by two main classes of proteins:
-
Glycine Transporters (GlyT1 and GlyT2): These membrane-bound proteins are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[2] GlyT1 is predominantly found in glial cells and at glutamatergic synapses, where it modulates NMDA receptor activity.[1] GlyT2 is primarily located at presynaptic terminals of glycinergic neurons and is crucial for replenishing vesicular glycine stores.[2] Inhibition of GlyT1 is a major focus for enhancing NMDA receptor function, with potential applications in schizophrenia and other cognitive disorders.
-
Glycine Receptors (GlyRs): These are ligand-gated ion channels that, upon binding glycine, mediate fast inhibitory neurotransmission by increasing chloride conductance. They are a key target for therapeutic agents aimed at modulating inhibitory tone in the CNS.
-
NMDA Receptors: Glycine acts as a co-agonist at the glycine binding site on the GluN1 subunit of NMDA receptors. Saturation of this site is necessary for the glutamate-mediated activation of the receptor, which is pivotal for synaptic plasticity, learning, and memory.[3]
Structure-Activity Relationships of N-Aralkyl Glycine Analogs
The N-substitution of glycine, particularly with aralkyl groups like benzyl, has been a fruitful strategy in the development of modulators of glycine transporters. The nature and substitution pattern of the aromatic ring, as well as the linker to the glycine moiety, significantly influence the potency and selectivity of these compounds.
N-Benzylglycine: The Unsubstituted Scaffold
N-benzylglycine itself serves as a foundational structure for many glycine analogs. Its biological activity is generally modest, but it provides a scaffold for further optimization. Modifications to the benzyl ring can dramatically alter its affinity for biological targets.
Impact of Benzyl Ring Substitution
The introduction of substituents onto the benzyl ring of N-aralkylglycine derivatives can profoundly impact their interaction with target proteins. Key considerations include:
-
Position of Substitution (Ortho, Meta, Para): The location of a substituent dictates its spatial orientation and potential for steric hindrance or favorable interactions within the binding pocket of a receptor or transporter.
-
Electronic Effects (Electron-Donating vs. Electron-Withdrawing): Substituents can alter the electron density of the aromatic ring, influencing cation-π or other electronic interactions with the target protein.
-
Lipophilicity: The hydrophobicity of the substituent can affect membrane permeability and the overall binding affinity, often with a parabolic relationship where optimal lipophilicity leads to maximal activity.
While direct data for N-(3-methoxybenzyl)glycine is lacking, studies on related N-substituted glycine derivatives and other scaffolds with methoxybenzyl moieties can provide valuable insights. For instance, in the context of other transporter inhibitors, a methoxy group can enhance binding affinity through hydrogen bond acceptance or favorable hydrophobic interactions.
A Comparative Analysis: this compound vs. Other Glycine Analogs
Based on the established SAR principles for glycine transporter inhibitors and other N-aralkyl compounds, we can formulate a hypothesis regarding the biological activity of this compound in comparison to other key analogs.
| Compound | Structure | Key Structural Features | Hypothesized Biological Activity | Rationale |
| Glycine | Endogenous amino acid | Agonist at GlyRs and co-agonist at NMDA receptors. Substrate for GlyT1 and GlyT2. | The natural ligand for glycine receptors and transporters. | |
| N-Benzylglycine | ![]() | Unsubstituted benzyl group on the nitrogen atom. | Likely weak inhibitor of glycine transporters. | The benzyl group adds lipophilicity but may lack specific interactions for high-affinity binding. |
| N-(4-methoxybenzyl)glycine | ![]() | Methoxy group at the para position of the benzyl ring. | Potentially a more potent GlyT inhibitor than N-benzylglycine. | The para-methoxy group can engage in favorable interactions within the binding pocket of transporters.[4] |
| This compound | Methoxy group at the meta position of the benzyl ring. | Activity profile is likely distinct from the para-isomer, with potential for altered selectivity between GlyT1 and GlyT2. | The meta position may orient the methoxy group into a different region of the binding site, potentially leading to a different pharmacological profile compared to the para-substituted analog. | |
| Sarcosine (N-Methylglycine) | Methyl group on the nitrogen atom. | Selective inhibitor of GlyT1. | A well-established GlyT1 inhibitor that serves as a lead compound for more potent derivatives.[1] |
Hypothesis: The meta-position of the methoxy group in this compound, as opposed to the para-position in N-(4-methoxybenzyl)glycine, will likely result in a different binding orientation within the target protein. This could lead to variations in potency and selectivity for GlyT1 versus GlyT2. It is plausible that this compound will exhibit inhibitory activity at glycine transporters, and its efficacy relative to other analogs will depend on the specific topology of the transporter's binding pocket.
Proposed Experimental Workflows for Characterization
To empirically determine the biological activity of this compound and validate the hypotheses presented, a series of in vitro experiments are proposed.
Glycine Transporter Inhibition Assays
The primary hypothesis to test is whether this compound acts as an inhibitor of GlyT1 and/or GlyT2.
Objective: To determine the potency (IC₅₀) of this compound for the inhibition of GlyT1 and GlyT2.
Methodology: Radioligand Uptake Assay
-
Cell Culture: Utilize HEK293 cells stably expressing human GlyT1 or GlyT2.
-
Assay Preparation: Plate the cells in a 96-well format and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, N-benzylglycine (as a control), and a known potent inhibitor (e.g., NFPS for GlyT1) for a specified time.
-
Radioligand Addition: Add [³H]glycine to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]glycine uptake against the concentration of the test compound to determine the IC₅₀ value.
References
- 1. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
A Senior Application Scientist's Guide to the Structural Comparison of N-benzylglycine Derivatives
Introduction: The N-benzylglycine Scaffold - A Privileged Motif in Modulating Biological Systems
In the landscape of medicinal chemistry and drug development, the N-benzylglycine scaffold has emerged as a cornerstone for the design of a diverse array of bioactive molecules. Its inherent structural features—a flexible glycine backbone coupled with a sterically and electronically tunable benzyl group—provide a versatile platform for probing and modulating complex biological targets. N-benzylglycine and its derivatives are particularly significant as building blocks for peptidomimetics and as core structures in compounds targeting neurological disorders.[1] Notably, derivatives of glycine are recognized as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[2][3] Understanding the intricate relationship between the three-dimensional structure of N-benzylglycine derivatives and their biological function is therefore paramount for the rational design of novel therapeutics.
This guide provides a comprehensive structural comparison of N-benzylglycine derivatives, drawing upon experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore how substitutions on the benzyl moiety influence both solid-state conformation and solution-phase properties, and how these structural nuances can be correlated with biological activity. This analysis is supported by detailed experimental protocols, offering researchers a practical framework for the synthesis and characterization of these valuable compounds.
The Structural Influence of the N-Benzyl Group: A Comparative Analysis
The introduction of a benzyl group to the nitrogen atom of glycine profoundly impacts its structural and physicochemical properties. This section compares N-benzylglycine derivatives to simpler analogs and examines the effect of aromatic substitution on their conformation.
Solid-State Conformation: Insights from X-ray Crystallography
In the absence of the benzyl group, related benzimidazole structures are primarily assembled through strong N—H⋯N hydrogen bonds.[4] However, the introduction of the N-benzyl group precludes this hydrogen bonding and introduces a new set of organizing principles: π–π stacking and C—H⋯π interactions.[4] The benzyl group, with its extended π-system, facilitates the formation of offset π-stacking arrangements, which significantly influence the crystal packing.
The dihedral angle between the benzyl ring and the rest of the molecule is a critical conformational parameter. In the case of 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, this angle is 38.67 (6)°.[4] This twisting is a common feature in benzyl derivatives and is a compromise between minimizing steric hindrance and maximizing stabilizing intramolecular and intermolecular interactions.
Table 1: Comparative Crystallographic Features of N-Substituted Aromatic Systems
| Feature | N-H Analog | N-Phenyl Analog | N-Benzyl Analog |
| Primary Intermolecular Interaction | N—H⋯N Hydrogen Bonds | π–π and C—H⋯π Interactions | π–π and C—H⋯π Interactions |
| Dihedral Angle (Aromatic Ring to Core) | 35.02 (17)° | 31.46 (4)° | 38.67 (6)° |
| Key Packing Motif | Hydrogen-bonded chains | Herringbone-like π-stacking | Offset π-stacking |
Data extrapolated from a comparative study of N-substituted benzimidazoles to illustrate the influence of the N-benzyl group.[4]
This comparison underscores a fundamental principle: the N-benzyl group acts as a powerful director of supramolecular assembly in the solid state, favoring π-interactions over traditional hydrogen bonding networks.
Caption: Logical workflow for the structural comparison of N-benzylglycine analogs.
Solution-Phase Analysis: The Electronic Influence of Benzyl Substituents by NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers insights into the structure and dynamics of molecules in solution, which is more relevant to their biological activity. A comparative NMR study of a series of N-benzylglycine derivatives with different substituents on the phenyl ring can reveal the electronic influence of these groups on the glycine backbone.
We can infer the expected outcomes from studies on analogous systems, such as N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles.[5] In such systems, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzyl ring systematically alter the chemical shifts of protons on the core structure.[5][6]
For N-benzylglycine derivatives, we would anticipate the following:
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups pull electron density from the benzyl ring, which in turn deshields the benzylic protons (-CH₂-) and the protons on the glycine backbone (-NH-CH₂-COOH). This would result in a downfield shift (higher ppm) of their respective signals in the ¹H NMR spectrum.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups push electron density into the benzyl ring, leading to increased shielding of the benzylic and glycine protons. This would cause an upfield shift (lower ppm) of their signals.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Glycine Methylene Protons of N-(4-substituted-benzyl)glycine Ethyl Ester in CDCl₃
| Substituent (X) | Nature of Group | Predicted δ (ppm) for -NH-CH₂-COOEt | Rationale |
| -NO₂ | Strong EWG | ~3.60 | Significant deshielding due to strong inductive and resonance withdrawal. |
| -Cl | Halogen (EWG) | ~3.52 | Moderate deshielding from inductive withdrawal. |
| -H | Neutral | 3.48 | Unsubstituted baseline. |
| -CH₃ | Weak EDG | ~3.45 | Minor shielding from inductive donation. |
| -OCH₃ | Strong EDG | ~3.41 | Significant shielding due to strong resonance donation. |
These are hypothetical values based on established principles of substituent effects to illustrate the expected trend.
This systematic variation in chemical shifts provides a powerful tool for quantifying the electronic effects of substituents and can be correlated with biological activity in structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) of N-benzylglycine Derivatives at the NMDA Receptor
The NMDA receptor is a crucial ion channel in the central nervous system, and its glycine binding site is a key target for therapeutic intervention in neurodegenerative diseases.[3][7] Glycine antagonists can offer a more favorable side-effect profile compared to other classes of NMDA receptor modulators.[3] The N-benzylglycine scaffold provides an excellent starting point for designing such antagonists.
SAR studies on related NMDA receptor ligands reveal several key principles that can be applied to N-benzylglycine derivatives:[2][8]
-
Aromatic Interactions: The benzyl ring is likely to engage in π-stacking or hydrophobic interactions within the binding pocket of the receptor. The nature and position of substituents on this ring can fine-tune these interactions.
-
Hydrophobicity: Increased hydrophobicity of the benzyl substituent can enhance binding affinity, suggesting the presence of a hydrophobic pocket in the receptor.
-
Steric Constraints: The size and shape of the substituent on the benzyl ring are critical. Bulky groups may either enhance binding by occupying a specific sub-pocket or reduce affinity due to steric clashes.
-
Electronic Effects: As demonstrated by NMR, substituents modulate the electron density of the scaffold. This can influence the pKa of the glycine carboxyl and amino groups, affecting their ionization state and ability to form hydrogen bonds or ionic interactions with receptor residues.
Caption: Hypothetical mechanism of action for an N-benzylglycine antagonist at the NMDA receptor.
By systematically synthesizing and evaluating a library of N-benzylglycine derivatives with varied substituents, researchers can build a detailed SAR model to optimize potency and selectivity for the NMDA receptor glycine site.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of N-benzylglycine derivatives, essential for any comparative structural study.
Protocol 1: Synthesis of Ethyl N-(4-methoxybenzyl)glycinate
This protocol describes the synthesis of a representative N-benzylglycine derivative with an electron-donating group.
Materials:
-
Glycine ethyl ester hydrochloride
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a 100 mL round-bottom flask, add glycine ethyl ester hydrochloride (1.0 eq) and dichloromethane (20 mL).
-
Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free base.
-
Add 4-methoxybenzaldehyde (1.0 eq) to the mixture.
-
Stir for 30 minutes to allow for the formation of the imine intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl N-(4-methoxybenzyl)glycinate.
Caption: Experimental workflow for the synthesis of a substituted N-benzylglycine ester.
Protocol 2: Characterization by NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified N-benzylglycine derivative.[9]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
-
Compare the chemical shifts of the glycine and benzylic protons across a series of derivatives to assess the electronic effects of the substituents.
Protocol 3: Single-Crystal X-ray Diffraction
Crystal Growth:
-
Obtaining high-quality single crystals is the most crucial step.[10]
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexanes).
-
Employ a slow crystallization technique, such as:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place the vial of the compound solution inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound.
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Process the diffraction data (integration and scaling) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Analyze the refined structure to determine the molecular conformation, crystal packing, and intermolecular interactions.
Conclusion
The N-benzylglycine scaffold represents a highly adaptable platform for the development of bioactive compounds. This guide has demonstrated that a multi-faceted approach, combining synthesis, X-ray crystallography, and NMR spectroscopy, is essential for a thorough structural comparison of its derivatives. The benzyl group is not merely a passive substituent; it actively directs the supramolecular architecture in the solid state through π-interactions and its electronic properties, which can be finely tuned by aromatic substitution, are readily observable in solution by NMR. These structural and electronic variations are intrinsically linked to biological activity, providing a rational basis for the design of potent and selective modulators of therapeutic targets such as the NMDA receptor. The provided protocols offer a practical starting point for researchers to synthesize and rigorously characterize novel N-benzylglycine derivatives, paving the way for future discoveries in drug development.
References
- 1. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of N-(3-methoxybenzyl)glycine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific integrity. This guide provides an in-depth, technically-grounded framework for the validation of spectroscopic data for N-(3-methoxybenzyl)glycine. We will move beyond a simple checklist of procedures to explain the causality behind experimental choices, ensuring a self-validating system of analysis. Our approach is rooted in established principles of analytical procedure validation, drawing from authoritative guidelines to ensure trustworthiness and scientific rigor.[1][2][3][4]
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient for the complete structural elucidation and validation of a novel or synthesized compound. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle. For this compound, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique is sensitive to different aspects of the molecule's structure, and their combined data provides a high degree of confidence in the compound's identity and purity.
This compound: Predicted Spectroscopic Profile
Before embarking on the validation of experimentally acquired data, it is crucial to have a theoretically sound prediction of the expected spectroscopic features of this compound. This predictive framework allows for a more targeted and critical evaluation of the experimental results.
Molecular Structure and Key Functional Groups:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is arguably the most informative for initial structural confirmation. The predicted chemical shifts (δ) in ppm, splitting patterns, and integrations for this compound are as follows:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.3 | t | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |
| ~6.8-6.9 | m | 3H | Ar-H | Remaining aromatic protons. |
| ~3.8 | s | 3H | OCH₃ | Methoxy group protons, singlet due to no adjacent protons. |
| ~3.7 | s | 2H | CH₂ | Benzyl methylene protons. |
| ~3.2 | s | 2H | CH₂ | Glycine methylene protons. |
| Variable | br s | 1H | NH | Amine proton, often broad and may exchange with D₂O. |
| Variable | br s | 1H | OH | Carboxylic acid proton, often broad and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~170-175 | C=O | Carboxylic acid carbonyl carbon. |
| ~160 | Ar-C-O | Aromatic carbon attached to the methoxy group. |
| ~140 | Ar-C | Quaternary aromatic carbon attached to the benzyl methylene. |
| ~130 | Ar-CH | Aromatic CH ortho to the methoxy group. |
| ~120 | Ar-CH | Aromatic CH para to the methoxy group. |
| ~115 | Ar-CH | Aromatic CH ortho to the benzyl methylene. |
| ~113 | Ar-CH | Aromatic CH meta to the methoxy group. |
| ~55 | OCH₃ | Methoxy carbon. |
| ~53 | N-CH₂ | Benzyl methylene carbon. |
| ~50 | N-CH₂-COOH | Glycine methylene carbon. |
Predicted FT-IR Absorptions
FT-IR spectroscopy is excellent for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300-2500 | Broad | O-H | Carboxylic acid O-H stretch |
| 3000-2850 | Medium | C-H | sp³ C-H stretch |
| ~3030 | Medium | C-H | sp² C-H stretch (aromatic) |
| ~1710 | Strong | C=O | Carboxylic acid C=O stretch |
| ~1600, ~1480 | Medium-Strong | C=C | Aromatic C=C stretch |
| ~1250 | Strong | C-O | Aryl-alkyl ether C-O stretch |
| ~1150 | Medium | C-N | C-N stretch |
Predicted Mass Spectrum
Mass spectrometry provides the molecular weight and fragmentation pattern.
| m/z | Ion |
| 195.09 | [M]⁺ (Molecular Ion) |
| 196.10 | [M+H]⁺ (Protonated Molecule) |
| 121.07 | [M-C₂H₄NO₂]⁺ (Loss of glycine moiety) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
A Framework for Spectroscopic Data Validation
The following workflow outlines a systematic approach to validating the spectroscopic data for a synthesized batch of this compound.
References
A Comparative Guide to the In Vitro Bioactivity of N-(3-methoxybenzyl)glycine and Structural Analogs in Oncology Models
Senior Application Scientist Note: This document serves as a comprehensive, albeit hypothetical, guide to the in vitro evaluation of N-(3-methoxybenzyl)glycine. Due to the current absence of published biological data for this specific compound, we have constructed this guide as a template for researchers. The experimental data presented herein is illustrative, based on the known activities of structurally related N-benzylglycine and methoxybenzyl derivatives, to provide a realistic framework for comparison and analysis. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating this compound
N-substituted glycine derivatives represent a versatile scaffold in medicinal chemistry, with various analogs demonstrating a range of biological activities, including anti-inflammatory and anticancer properties[1][2]. The core structure combines the physiological amino acid glycine with a substituted benzyl group, allowing for systematic modifications to explore structure-activity relationships (SAR). The introduction of a methoxy group on the benzyl ring, as seen in this compound, can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets[3].
While derivatives of the isomeric N-(4-methoxybenzyl)glycine have been explored for potential cytotoxic effects against cancer cell lines, the biological profile of the 3-methoxy isomer remains uncharacterized in publicly available literature[1]. This guide provides a hypothetical framework for the initial in vitro characterization of this compound (referred to as Compound 1 ), comparing its potential anticancer properties against relevant alternatives.
Our comparative analysis will include:
-
N-benzylglycine (Compound 2): The unsubstituted parent compound, to establish a baseline.
-
N-(4-methoxybenzyl)glycine (Compound 3): The 4-methoxy isomer, to investigate the impact of the methoxy group's position.
-
Doxorubicin: A standard-of-care chemotherapy agent, as a positive control for cytotoxicity.
The primary hypothesis is that the methoxy substitution on the benzyl ring of this compound will modulate its bioactivity, potentially offering a unique profile compared to its structural analogs. This investigation will focus on two key areas of in vitro oncology research: broad cytotoxicity against a panel of cancer cell lines and specific inhibition of a relevant oncogenic kinase.
Comparative Analysis of In Vitro Cytotoxicity
A foundational step in anticancer drug discovery is to assess a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability.
Illustrative Cytotoxicity Data (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HFF (Normal Fibroblasts) |
| This compound (1) | 15.2 | 22.5 | 18.9 | > 100 |
| N-benzylglycine (2) | 45.8 | 58.1 | 51.3 | > 100 |
| N-(4-methoxybenzyl)glycine (3) | 25.6 | 33.7 | 29.4 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.4 |
Interpretation of Hypothetical Results:
In this illustrative dataset, This compound (1) demonstrates the most potent cytotoxic activity among the glycine derivatives, with IC50 values ranging from 15.2 to 22.5 µM across the tested cancer cell lines. The presence of the methoxy group at the 3-position appears to enhance cytotoxicity compared to the unsubstituted analog (2) and the 4-methoxy isomer (3) . Importantly, all glycine derivatives show significantly less toxicity towards normal human foreskin fibroblasts (HFF), suggesting a potential therapeutic window. As expected, Doxorubicin is highly potent but also shows greater toxicity to normal cells.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 values presented in the table above.
-
Cell Culture:
-
MCF-7, A549, HCT116, and HFF cell lines are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Test compounds are dissolved in DMSO to create stock solutions.
-
A series of dilutions are prepared in culture medium, and 100 µL of each concentration is added to the appropriate wells.
-
Control wells receive medium with the same percentage of DMSO as the highest concentration of the test compound.
-
Plates are incubated for 72 hours.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanistic Insights: Kinase Inhibition Profile
To move beyond broad cytotoxicity, it is crucial to investigate potential molecular targets. Many small molecules with a benzyl group interact with the ATP-binding pocket of protein kinases. Let's hypothesize that this compound targets a kinase involved in cell proliferation, such as Mitogen-Activated Protein Kinase (MAPK) Kinase 1 (MEK1).
Hypothetical MEK1 Kinase Inhibition Data
| Compound | MEK1 Inhibition (IC50 in µM) |
| This compound (1) | 5.8 |
| N-benzylglycine (2) | 28.4 |
| N-(4-methoxybenzyl)glycine (3) | 12.1 |
| Trametinib (Positive Control) | 0.002 |
Interpretation of Hypothetical Results:
This illustrative data suggests that This compound (1) is a moderately potent inhibitor of MEK1, with an IC50 of 5.8 µM. Again, the 3-methoxy substitution provides a significant improvement in activity over the unsubstituted and 4-methoxy analogs. While not as potent as the FDA-approved MEK inhibitor Trametinib, this finding would provide a valuable starting point for further optimization.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro MEK1 kinase inhibition assay.
Experimental Protocol: MEK1 Kinase Assay (ADP-Glo™)
-
Reagents:
-
Recombinant human MEK1 enzyme.
-
Inactive ERK1 kinase as a substrate.
-
ATP.
-
Test compounds and positive control (Trametinib).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure:
-
A kinase reaction buffer is prepared containing the MEK1 enzyme and the ERK1 substrate.
-
The test compound is added to the reaction mixture at various concentrations.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into a luminescent signal.
-
Luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
The percentage of inhibition is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Proposed Signaling Pathway Involvement
The hypothetical inhibition of MEK1 by this compound places it within the well-established RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MEK1/2 node in the MAPK pathway.
Conclusion and Future Directions
This guide presents a hypothetical but scientifically grounded framework for the in vitro evaluation of this compound as a potential anticancer agent. The illustrative data suggests that the 3-methoxy substitution on the benzyl ring could be a favorable modification for enhancing both cytotoxicity and specific kinase inhibition compared to its parent compound and the 4-methoxy isomer.
Should experimental data align with these hypothetical results, the logical next steps would include:
-
Broader Kinase Profiling: To assess the selectivity of this compound.
-
In Vitro ADME/Tox Assays: To evaluate properties such as metabolic stability and potential off-target toxicities.
-
In Vivo Studies: To determine the compound's efficacy and safety in animal models of cancer.
This structured approach, starting from broad phenotypic screening and progressing to more specific mechanistic studies, provides a robust pathway for the preclinical evaluation of novel chemical entities like this compound.
References
A Comparative Analysis of N-(3-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine: A Guide for Researchers
This guide provides a detailed comparative analysis of the structural isomers N-(3-methoxybenzyl)glycine and N-(4-methoxybenzyl)glycine. As valuable intermediates in synthetic chemistry and potential scaffolds in drug discovery, understanding the nuanced differences imparted by the seemingly minor positional change of a methoxy group is critical for researchers, scientists, and drug development professionals. This document moves beyond a simple cataloging of properties to explain the causal relationships behind their chemical behavior and biological relevance, grounded in experimental data and established scientific principles.
Introduction: The Significance of Isomeric Substitution
This compound and N-(4-methoxybenzyl)glycine are substituted glycine derivatives. The core structure consists of a glycine backbone N-substituted with a methoxybenzyl group. The sole structural difference between the two is the position of the methoxy (-OCH₃) substituent on the benzyl ring: the meta (3-) position versus the para (4-) position.
This positional isomerism, while structurally subtle, can profoundly influence a molecule's electronic properties, conformation, and ability to interact with biological targets. The methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The overall electronic effect on the aromatic ring, and consequently on the molecule's reactivity and binding capabilities, is dictated by its position relative to the benzylic carbon.
Below is a logical diagram illustrating the core structural comparison and the key areas of analysis covered in this guide.
Caption: Logical flow of the comparative analysis, from core structures to key scientific domains.
Physicochemical Properties: A Quantitative Comparison
The position of the methoxy group directly impacts the molecule's polarity, hydrogen bonding potential, and overall electronic distribution. These differences are captured in their predicted and experimentally determined physicochemical properties.
| Property | This compound | N-(4-methoxybenzyl)glycine | Significance of the Difference |
| CAS Number | 79654-36-3 | 103239-57-6 | Unique identifiers for substance registration. |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | Identical formula, confirming they are isomers. |
| Molecular Weight | 195.21 g/mol | 195.21 g/mol | Identical mass. |
| Appearance | White to off-white solid | White to off-white solid | Similar physical state under standard conditions. |
| Predicted pKa | 2.25 (acidic), 9.4 (basic) | 2.26 (acidic), 9.5 (basic) | The para-methoxy group's stronger electron-donating effect slightly increases the basicity of the amine compared to the meta isomer. |
| Predicted LogP | 0.95 | 0.98 | The marginal difference in the octanol-water partition coefficient suggests very similar lipophilicity, with the para-isomer being slightly more lipophilic. |
Data compiled from publicly available chemical databases such as PubChem.
The key takeaway from this data is the subtle yet measurable electronic influence of the methoxy group's position. The para position allows for direct resonance donation to the benzylic position, which can slightly alter the basicity of the distal amine group. While the predicted LogP values are very close, such small differences can become significant in the context of membrane permeability or hydrophobic interactions within a protein binding pocket.
Synthesis and Reactivity: A Shared Pathway
Both isomers are typically synthesized via the same fundamental pathway: reductive amination . This method is a cornerstone of amine synthesis and provides a reliable and scalable route.
Experimental Protocol: Reductive Amination
This protocol describes a general, self-validating procedure for the synthesis of both isomers. The primary variable is the choice of the starting aldehyde.
Objective: To synthesize N-(methoxybenzyl)glycine by reacting the corresponding methoxybenzaldehyde with glycine under reductive conditions.
Materials:
-
Glycine
-
3-Methoxybenzaldehyde OR 4-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (or other suitable solvent)
-
Aqueous HCl
-
Aqueous NaOH
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis via reductive amination.
Procedure:
-
Schiff Base Formation: Dissolve glycine in a basic aqueous solution (e.g., 1M NaOH). To this solution, add one molar equivalent of the chosen isomer (3-methoxybenzaldehyde or 4-methoxybenzaldehyde). Stir at room temperature for 1-2 hours to facilitate the formation of the imine (Schiff base) intermediate. The progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Carefully and portion-wise, add a reducing agent such as sodium borohydride (NaBH₄). Causality Note: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as the reduction of the aldehyde starting material.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully acidifying with aqueous HCl to a pH of ~2. This protonates the carboxylate and the amine. The product may precipitate at this stage.
-
Purification: The crude product can be collected by filtration. If impurities are present, it can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound or N-(4-methoxybenzyl)glycine.
Comparative Reactivity Insights:
While the mechanism is identical, the reaction kinetics can differ slightly. The para-methoxybenzaldehyde is generally more reactive towards nucleophilic attack than the meta-isomer due to the stronger activating effect of the para-methoxy group. However, in the context of reductive amination, this difference is often negligible and does not typically necessitate a significant change in protocol. The primary use for both compounds, as evidenced in patent literature, is as stable intermediates for further elaboration in multi-step syntheses.
Biological and Pharmacological Context
Neither this compound nor N-(4-methoxybenzyl)glycine are known to be active pharmaceutical ingredients themselves. Instead, their value lies in their role as structural motifs or building blocks in the synthesis of more complex, biologically active molecules. A review of chemical literature and patents reveals their incorporation into scaffolds targeting a range of biological systems.
Case Study: Role as Intermediates in Drug Discovery
These glycine derivatives are frequently cited in patents as intermediates for creating libraries of compounds for screening. For example, they have been used in the synthesis of:
-
Inhibitors of enzymes: Where the N-benzylglycine core provides a specific vector and spacing to position pharmacophores within an enzyme's active site.
-
Receptor Antagonists: The benzyl ring can engage in pi-stacking or hydrophobic interactions, while the glycine backbone serves as a versatile linker to other functional groups.
The choice between the 3-methoxy and 4-methoxy isomer in these synthetic campaigns is a deliberate strategy in exploring the Structure-Activity Relationship (SAR) .
SAR Logic Diagram:
Caption: The logical process of using isomers to probe a biological target's binding pocket.
By synthesizing and testing final compounds derived from both the meta and para isomers, researchers can probe the topology of a target's binding site.
-
If the para-substituted compound is more active: This suggests the binding pocket has space at the 4-position and may contain a hydrogen bond acceptor that can interact favorably with the methoxy group's lone pair of electrons.
-
If the meta-substituted compound is more active: This implies a different pocket topology, where substitution at the 4-position might cause a steric clash, while the 3-position is more accommodating or places the methoxy group in a favorable hydrophobic sub-pocket.
-
If both have similar activity: This could indicate that this region of the molecule is solvent-exposed and does not make critical contacts with the target.
Conclusion and Future Directions
This compound and N-(4-methoxybenzyl)glycine are fundamentally similar compounds whose subtle structural differences are strategically exploited in synthetic and medicinal chemistry. While their physicochemical properties are closely matched, the electronic and steric distinctions arising from the methoxy group's position are significant enough to serve as a crucial probe in structure-activity relationship studies.
Key Comparative Summary:
-
Structure: Isomers differing only in the meta vs. para position of the methoxy group.
-
Properties: Near-identical molecular weight and LogP, with minor predictable differences in the amine pKa.
-
Synthesis: Readily prepared via identical, high-yielding reductive amination protocols.
-
Application: Primarily used not as active agents, but as valuable intermediates to explore SAR in drug discovery programs, enabling a direct test of a biological target's steric and electronic requirements.
Future research involving these compounds will likely continue within this paradigm. As computational modeling and high-throughput screening become more sophisticated, the targeted synthesis of such isomer pairs will remain a cost-effective and powerful tool for validating in silico predictions and guiding the rational design of more potent and selective therapeutic agents.
A Comparative Guide to the Efficacy of N-(3-methoxybenzyl)glycine as a Peptide Building Block
This guide provides an in-depth technical comparison of N-(3-methoxybenzyl)glycine as a building block in peptide and peptidomimetic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for creating novel therapeutics with enhanced properties. We will explore the underlying chemical principles, compare its performance against relevant alternatives, and provide validated experimental protocols.
Introduction: The Need for Non-Natural Building Blocks
In the quest for novel therapeutics, native peptides offer high potency and specificity but are often hampered by poor metabolic stability and low cell permeability.[1][2] Peptidomimetics, which mimic the structure and function of peptides, provide a powerful strategy to overcome these limitations. Among the most successful classes of peptidomimetics are peptoids, or oligo-N-substituted glycines.[3][4][5] Peptoids are resistant to proteolysis and can exhibit improved cellular uptake.[3][5][6]
The versatility of peptoids stems from the "submonomer" solid-phase synthesis method, which allows for the facile incorporation of a vast diversity of side chains by appending them to the backbone amide nitrogen.[7][8][9] This architectural shift—side chain on the nitrogen instead of the α-carbon—eliminates backbone chirality and the primary amide proton, leading to increased conformational flexibility.[6][10] The choice of the N-substituent is therefore critical, as it exclusively governs the resulting polymer's structure and function.[4][9] this compound is one such building block, offering a unique combination of properties that we will dissect in this guide.
Part 1: Physicochemical Profile of this compound
The efficacy of a building block begins with its intrinsic properties. The structure of this compound features a glycine backbone with the nitrogen atom substituted by a 3-methoxybenzyl group. This side chain imparts a distinct set of characteristics that influence both the synthesis process and the final properties of the oligomer.
-
Aromaticity and Steric Hindrance: The benzyl group is a bulky, aromatic side chain. Such groups are known to influence the local conformation of the peptoid backbone, often favoring a trans-amide bond geometry through steric and electronic effects.[6][11] This is a crucial feature for pre-organizing the peptoid into a defined secondary structure, which can be essential for target binding.[9]
-
Hydrophilicity and Solubility: The methoxy group at the meta-position provides a critical balance. While the benzyl ring is hydrophobic, the ether oxygen of the methoxy group can act as a hydrogen bond acceptor. This subtle modification can improve the solubility of the resulting peptoid in aqueous buffers compared to a simple N-benzylglycine, a significant advantage for biological applications.[12]
-
Reactivity: The primary amine precursor, 3-methoxybenzylamine, is a moderately strong nucleophile, ensuring efficient reaction during the displacement step of submonomer synthesis. Its commercial availability and stability make it a practical choice for routine synthesis.[8]
Caption: Chemical structure of the this compound building block.
Part 2: Comparative Performance Analysis
The choice of a building block is justified by its performance relative to other available options. Here, we compare this compound to two common alternatives: a simple aliphatic side chain (N-isobutylglycine) and a more functionalized aromatic side chain (N-(4-carboxymethylbenzyl)glycine).
| Property | This compound | N-isobutylglycine (Aliphatic) | N-(4-carboxymethylbenzyl)glycine (Functional) | Rationale & Causality |
| Synthesis Efficiency | >98% per cycle | >99% per cycle | ~95-98% per cycle | The nucleophilic displacement step is typically very efficient. The slightly lower efficiency for the functionalized monomer can be due to steric hindrance or side reactions related to the carboxyl group if not properly protected.[7] |
| Backbone Conformation | High propensity for trans-amide | Mixture of cis and trans | High propensity for trans-amide | Bulky aromatic side chains sterically favor the trans conformation. Simple N-alkyl substituents have a low energetic barrier between cis and trans rotamers, leading to conformational heterogeneity.[13] |
| Aqueous Solubility | Moderate | Low | High | The methoxy group provides moderate polarity. The isobutyl group is hydrophobic. The terminal carboxylic acid provides high aqueous solubility, especially at neutral or basic pH. |
| Proteolytic Stability | High | High | High | The N-substituted backbone is inherently resistant to cleavage by common proteases, which recognize specific peptide bond configurations absent in peptoids.[2][5][14] |
| Cell Permeability | Moderate-High | High | Low | The balanced lipophilicity of the 3-methoxybenzyl group often facilitates membrane transit. Highly hydrophobic or highly charged side chains can hinder passive diffusion.[3] |
Expert Insight: this compound occupies a valuable "middle ground." It enforces a defined backbone conformation like other bulky aromatics but provides better solubility than simple hydrophobic groups without introducing a formal charge, which can be detrimental to cell permeability. This makes it an excellent candidate for designing bioactive peptoids intended for intracellular targets.
Part 3: Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols are validated for the synthesis of peptoid oligomers using this compound via the submonomer method on a solid support.
The core of peptoid synthesis is a two-step iterative cycle performed on a solid-phase resin (e.g., Rink Amide resin for a C-terminal amide).[7][8][15]
Caption: The two-step submonomer cycle for peptoid synthesis.
This protocol describes the manual synthesis of a simple trimer, Ac-(Nmbg)₃-NH₂, where Nmbg is this compound.
1. Materials & Reagents:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
3-methoxybenzylamine
-
Piperidine
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
2. Resin Preparation:
-
Place 100 mg of Rink Amide resin in a fritted syringe reactor.
-
Swell the resin in 5 mL of DMF for 30 minutes.
-
Drain the DMF.
-
Deprotect the Fmoc group by adding 3 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Monomer Addition Cycle (Repeat 3 times):
-
Acylation Step:
-
Prepare an acylation solution: 0.6 M Bromoacetic acid and 0.6 M DIC in DMF.
-
Add 1.5 mL of the acylation solution to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain and wash with DMF (5 x 5 mL).
-
-
Displacement Step:
4. N-terminal Capping:
-
After the final displacement and wash, add a solution of 10% acetic anhydride in DMF.
-
Agitate for 20 minutes.
-
Drain and wash with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).
-
Dry the resin under vacuum.
5. Cleavage and Purification:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2 hours at room temperature.
-
Filter the solution away from the resin into a cold ether solution to precipitate the crude peptoid.
-
Centrifuge, decant the ether, and dry the crude product.
-
Purify by reverse-phase HPLC and confirm identity by LC-MS.
Self-Validation: The efficiency of each coupling cycle can be monitored using a qualitative test (e.g., a chloranil test) to confirm the presence of a secondary amine after the displacement step. The final product's purity and identity are confirmed by HPLC and mass spectrometry, validating the success of the synthesis.
Part 4: Conclusion and Future Outlook
This compound stands out as a highly effective and versatile building block for the synthesis of peptoids. Its unique structure provides a strategic balance of steric bulk to control backbone conformation and moderate polarity to enhance solubility, without compromising synthetic accessibility or inherent proteolytic resistance.
Comparative Advantage:
-
Superior to simple aliphatics when defined secondary structures are desired.
-
More advantageous than charged aromatics when cell permeability is a key objective.
The logical selection of N-substituents is the foundation of rational peptoid design. This compound provides a reliable, high-performing option in the medicinal chemist's toolbox, enabling the creation of sophisticated peptidomimetics for challenging biological targets. Future work will likely focus on exploring further substitutions on the benzyl ring to fine-tune electronic properties and create novel interactions with biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 9. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 13. Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolytic studies of homologous peptide and N-substituted glycine peptoid oligomers | Semantic Scholar [semanticscholar.org]
- 15. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of N-(3-methoxybenzyl)glycine Derivatives
This guide provides a comprehensive framework for assessing the cross-reactivity of N-(3-methoxybenzyl)glycine derivatives, a critical step in the preclinical evaluation of any new chemical entity. In drug discovery, establishing a molecule's selectivity is as crucial as confirming its primary efficacy. Off-target interactions can lead to unforeseen toxicities or diminished therapeutic effects, making a robust cross-reactivity assessment non-negotiable for advancing a candidate. This document moves beyond a simple listing of techniques, offering a strategic, multi-tiered approach that integrates high-throughput screening, detailed biophysical characterization, and functional cellular analysis to build a comprehensive selectivity profile. We will compare the primary methodologies, explain the causal logic behind their deployment in a tiered workflow, and provide actionable protocols and data interpretation frameworks.
The principles and workflows outlined herein are grounded in established best practices and align with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for thorough drug interaction and safety profiling.[1][2][3]
Part 1: Foundational Screening — Target-Based Biophysical Assays
The initial phase of a cross-reactivity study aims to cast a wide net, identifying potential binding interactions across a panel of relevant off-targets. The choice of targets should be informed by sequence homology to the primary target, known class-specific liabilities, and predictive computational modeling. Here, we compare two foundational, target-based assays: the high-throughput immunoassay and the gold-standard surface plasmon resonance.
Comparison of Foundational Biophysical Methods
| Feature | Competitive Immunoassay (e.g., ELISA) | Surface Plasmon Resonance (SPR) |
| Primary Output | IC50 (Concentration for 50% inhibition) | KD (Equilibrium Dissociation Constant), ka (on-rate), kd (off-rate) |
| Throughput | High (384- or 1536-well plates) | Low to Medium |
| Core Application | Primary screening, rank-ordering compounds | Hit validation, detailed kinetic analysis, mechanism of action |
| Label Requirement | Requires labeled competitor molecule | Label-free[4][5] |
| Key Advantage | Cost-effective, scalable for large panels | Provides real-time kinetic data, high sensitivity for small molecules[6][7] |
| Causality | Why use it first? To rapidly and economically screen a library of this compound derivatives against a broad panel of potential off-targets to identify primary "hits" for further investigation. | Why use it for follow-up? To confirm direct binding of the initial hits, eliminate false positives from the primary screen, and provide precise affinity and kinetic data crucial for structure-activity relationship (SAR) studies.[8] |
Experimental Workflow: From High-Throughput Screen to Hit Validation
The logical flow is to use an economical, high-throughput method to initially identify potential interactions, which are then rigorously confirmed and quantified using a more information-rich biophysical technique like SPR.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 7. portlandpress.com [portlandpress.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: N-(3-methoxybenzyl)glycine versus Commercial Glycine Derivatives
Introduction: Re-evaluating the Glycine Scaffold in Drug Discovery
For decades, the glycine backbone has been a foundational element in the design of neuromodulatory agents. The canonical approach has focused on leveraging its role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor and as a substrate for glycine transporters (GlyT1 and GlyT2).[1][2] This has led to the development of numerous commercial derivatives, primarily aimed at treating central nervous system (CNS) disorders like schizophrenia by enhancing NMDA receptor function.[2][3] These strategies typically involve either direct agonism at the NMDA receptor's glycine modulatory site or inhibiting the reuptake of synaptic glycine via GlyT1 blockade.[1][3]
This guide introduces a novel glycine derivative, N-(3-methoxybenzyl)glycine , and proposes a comprehensive benchmarking framework to evaluate its therapeutic potential against established commercial glycine derivatives. Our central hypothesis is that the addition of the N-(3-methoxybenzyl) moiety fundamentally alters the pharmacological profile of the glycine core, directing it away from the classical NMDA/GlyT1 targets and towards alternative pathways, potentially including the endocannabinoid system.
Recent research has highlighted that related structures, specifically N-(3-methoxybenzyl) amides, exhibit inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).[4][5][6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Its inhibition represents a significant therapeutic strategy for pain, inflammation, and neurodegenerative disorders.[4][5] Furthermore, compounds bearing the N-(3-methoxybenzyl) group have been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and disease.[7]
This guide, therefore, provides the scientific rationale and detailed experimental protocols for a head-to-head comparison of this compound with two classes of commercial glycine derivatives:
-
Classical Glycine Mimetics: Represented by GlyT1 inhibitors (e.g., Sarcosine-based derivatives).
-
Emerging Therapeutic Counterparts: Represented by a known FAAH inhibitor.
The objective is to furnish researchers, scientists, and drug development professionals with a robust framework to assess its drug-like properties and elucidate its primary mechanism of action.
Comparative Framework: Key Performance Metrics
A successful drug candidate must possess a suitable balance of physicochemical properties, metabolic stability, membrane permeability, and on-target potency. Our benchmarking study is designed to evaluate this compound across these critical parameters.
Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in biological systems. We will compare the calculated and experimental properties of our test compounds.
Table 1: Physicochemical Properties of Test Compounds
| Property | This compound | Commercial GlyT1 Inhibitor (e.g., NFPS) | Commercial FAAH Inhibitor (e.g., URB597) |
| Molecular Formula | C₁₀H₁₃NO₃ | C₂₁H₂₀F₃NO | C₂₃H₂₈N₂O₃ |
| Molecular Weight | 195.22 g/mol | 375.39 g/mol | 396.49 g/mol |
| LogP (Calculated) | Data to be determined | Data to be determined | Data to be determined |
| Aqueous Solubility | Data to be determined | Data to be determined | Data to be determined |
| pKa | Data to be determined | Data to be determined | Data to be determined |
In Vitro ADME Profile: Permeability and Metabolic Stability
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. We will focus on two key in vitro assays: passive permeability and hepatic metabolic stability.
-
Rationale for Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[8][9] This is a critical first step in assessing potential oral bioavailability and CNS penetration.
-
Rationale for Metabolic Stability Assessment: The liver is the primary site of drug metabolism.[10] An in vitro assay using cryopreserved hepatocytes provides a comprehensive screen for both Phase I (e.g., CYP450-mediated) and Phase II (e.g., glucuronidation) metabolism, allowing for the estimation of a compound's intrinsic clearance.[10][11]
Table 2: Projected In Vitro ADME Benchmarking Data
| Assay | Performance Metric | This compound | Commercial GlyT1 Inhibitor | Commercial FAAH Inhibitor |
| PAMPA | Permeability (Pₑ, 10⁻⁶ cm/s) | Data to be determined | Data to be determined | Data to be determined |
| Hepatocyte Stability | Half-life (t₁/₂, min) | Data to be determined | Data to be determined | Data to be determined |
| Hepatocyte Stability | Intrinsic Clearance (Clᵢₙₜ, µL/min/10⁶ cells) | Data to be determined | Data to be determined | Data to be determined |
Pharmacological Profile: On-Target Potency
This is the core of the comparison. We will assess the activity of this compound at the primary targets associated with commercial glycine derivatives (GlyT1, NMDA receptor) and its hypothesized target (FAAH).
-
Rationale for GlyT1 and NMDA Receptor Assays: To validate our hypothesis, we must first confirm whether this compound interacts with the classical targets. A lack of significant activity at these sites would strongly suggest a divergent mechanism of action.
-
Rationale for FAAH Assay: Based on literature for structurally similar compounds,[4][5][6] assessing FAAH inhibition is critical to potentially identify a novel mechanism for this glycine derivative.
Table 3: Projected Pharmacological Benchmarking Data
| Target | Assay Type | Performance Metric | This compound | Commercial GlyT1 Inhibitor | Commercial FAAH Inhibitor |
| Glycine Transporter 1 (GlyT1) | [³H]Glycine Uptake | IC₅₀ (µM) | Data to be determined | Data to be determined | Data to be determined |
| NMDA Receptor (Glycine Site) | Calcium-Flux | EC₅₀/IC₅₀ (µM) | Data to be determined | Data to be determined | Data to be determined |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition | IC₅₀ (µM) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are detailed, self-validating systems designed to generate the data outlined in the tables above.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from established methods for assessing passive permeability.[8][12][13]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of this compound and commercial comparators in 100% DMSO.
-
Prepare the membrane solution by dissolving lecithin to 1% (w/v) in dodecane. Sonicate until fully dissolved.
-
Prepare the donor solutions by diluting the 10 mM stock solutions to a final concentration of 500 µM in Phosphate Buffered Saline (PBS), pH 7.4. The final DMSO concentration should be ≤ 1%.
-
-
Assay Plate Preparation:
-
Using a 96-well 'sandwich' PAMPA plate system, add 300 µL of PBS to each well of the acceptor plate.
-
Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the filter membrane of each well in the donor plate. Allow it to impregnate the membrane for 5 minutes.
-
-
Incubation:
-
Add 200 µL of the prepared donor solutions to the corresponding wells of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the 'sandwich'.
-
Incubate the plate assembly at room temperature for 16-18 hours in a sealed chamber with a wet paper towel to minimize evaporation.
-
-
Quantification and Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of each compound in the samples using a validated LC-MS/MS method.
-
Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = - (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] * ln(1 - [Drug]ₐ / [Drug]ₑq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [Drug]a is the concentration in the acceptor well, and [Drug]eq is the equilibrium concentration.
-
Protocol 2: Hepatocyte Metabolic Stability Assay
This protocol uses cryopreserved human hepatocytes to determine metabolic clearance.[11][14][15]
Caption: Workflow for the Hepatocyte Metabolic Stability Assay.
Step-by-Step Methodology:
-
Cell and Compound Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).
-
Perform a cell count and viability assessment (e.g., Trypan Blue). Dilute the cell suspension to a final concentration of 1 x 10⁶ viable cells/mL.
-
Prepare 1 µM working solutions of the test compounds by diluting 1 mM DMSO stocks into pre-warmed incubation medium. The final DMSO concentration must be ≤ 0.1%.
-
-
Incubation and Sampling:
-
In a 12-well plate, add 0.5 mL of the compound working solution to the appropriate wells.
-
Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension to each well (final cell density: 0.5 x 10⁶ cells/mL).
-
Place the plate on an orbital shaker in a 37°C incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing 100 µL of ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) * (incubation volume / number of cells).
-
Protocol 3: Target-Based Functional Assays
The choice of assay depends on the biological target.
A. GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake):
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[3]
-
Cell Culture: Use a stable cell line overexpressing human GlyT1 (e.g., MDCK-II cells).
-
Assay Procedure:
-
Plate cells in a 96-well format and grow to confluence.
-
Wash cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells for 10-15 minutes with various concentrations of the test compounds.
-
Initiate uptake by adding a solution containing a mixture of [³H]glycine and unlabeled glycine.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific glycine uptake (IC₅₀) by fitting the data to a dose-response curve.
B. NMDA Receptor Glycine Site Activity (Calcium-Flux Assay):
This functional assay measures changes in intracellular calcium in response to NMDA receptor activation in a high-throughput format.[16][17]
-
Cell Culture: Use a cell line (e.g., HEK293) co-expressing the NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Assay Procedure:
-
Plate cells in a 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add test compounds at various concentrations.
-
Stimulate the cells with a fixed concentration of glutamate (agonist) and a sub-maximal concentration of glycine (co-agonist).
-
Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
-
Data Analysis: Plot the fluorescence response against the test compound concentration to determine EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists) values.
C. FAAH Inhibition Assay (Enzyme Activity):
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Enzyme and Substrate: Use human recombinant FAAH and a suitable fluorogenic substrate (e.g., anandamide derivative that releases a fluorescent product upon hydrolysis).
-
Assay Procedure:
-
In a 96-well plate, add FAAH enzyme to a buffer solution.
-
Add the test compounds at various concentrations and pre-incubate for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the initial benchmarking of this compound. The proposed experiments are designed to systematically evaluate its drug-likeness and, most importantly, to elucidate its primary mechanism of action.
Caption: Logical decision tree for subsequent development based on initial findings.
By comparing this compound against both classical GlyT1 inhibitors and emerging FAAH inhibitors, this framework provides a dual-pronged approach. It will either confirm or refute the hypothesis that the N-(3-methoxybenzyl) substitution creates a novel pharmacological profile. The results will provide a clear, data-driven path for future research, whether that involves optimizing this scaffold for FAAH inhibition, re-evaluating it within the classical glycine mimetic space, or exploring entirely different mechanisms like Wnt signaling modulation. This objective, evidence-based comparison is essential for unlocking the true potential of novel chemical entities in the competitive landscape of drug discovery.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-Methoxybenzyl)Palmitamide | FAAH | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
A Comparative Guide to Validating the Mechanism of Action for N-(3-methoxybenzyl)glycine as a Putative IDO1 Inhibitor
This guide provides a comprehensive, technically grounded framework for validating the mechanism of action (MoA) of a novel small molecule, N-(3-methoxybenzyl)glycine, hypothesized to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). For drug development professionals, rigorous MoA validation is paramount. It ensures that a compound's therapeutic effect is mediated through its intended target, predicts potential liabilities, and builds a solid foundation for further preclinical and clinical development.[1][2]
We will proceed under the hypothesis that this compound is a novel therapeutic agent designed to reverse tumor-mediated immune suppression by inhibiting IDO1. This enzyme is a critical immune checkpoint that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine.[3][4][5] This activity has two major immunosuppressive effects: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine, which promotes the generation of regulatory T-cells (Tregs) and induces T-cell apoptosis.[3][5][6]
This guide will objectively compare the validation workflow for our test article, this compound, against Epacadostat, a well-characterized and highly selective clinical-stage IDO1 inhibitor.[7][8][9] By following this multi-pillar approach, researchers can build a robust data package that definitively confirms the compound's MoA.
Pillar 1: Direct Target Engagement and Biochemical Potency
The foundational step in MoA validation is to confirm that the compound directly interacts with its putative target and to quantify the potency of this interaction. We will employ a direct enzymatic assay and a target engagement assay in a native cellular environment.
Experiment 1: Recombinant Enzyme Inhibition Assay
Causality: This is the most direct test of enzymatic inhibition. By using purified, recombinant IDO1 protein, we can isolate the interaction between the compound and the enzyme, free from the complexities of a cellular system. This allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[10] Comparing this value to that of Epacadostat provides an immediate benchmark of relative potency.[11]
-
Reagents: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), assay buffer (e.g., 50mM potassium phosphate), cofactors (ascorbate, methylene blue), and test compounds (this compound, Epacadostat).[12]
-
Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration curve (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and recombinant IDO1 enzyme.
-
Inhibitor Addition: Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells and pre-incubate for 15 minutes at 37°C to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Termination & Detection: Terminate the reaction. The product, kynurenine, can be quantified by measuring its absorbance at 321-325 nm or after adding Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine measurable at 480 nm.[12][13]
-
Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Causality: While a biochemical assay confirms inhibition, it doesn't prove the compound can enter a cell and bind to its target in the crowded intracellular environment.[10][14] CETSA provides this critical evidence of target engagement. The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[15][16][17]
-
Cell Culture: Culture an IDO1-expressing cell line (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells) to near confluency.[18]
-
Compound Treatment: Treat cells with a high concentration (e.g., 10x the biochemical IC50) of this compound, Epacadostat, or vehicle control for 1-2 hours.
-
Heat Challenge: Harvest the cells, wash, and resuspend them. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.[19]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the precipitated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble IDO1 remaining at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble IDO1 against temperature for each treatment condition. A shift of the melting curve to a higher temperature in the compound-treated sample relative to the vehicle control confirms target engagement.[14][17]
Caption: Workflow for determining direct target engagement and potency.
Pillar 2: Cellular Activity, Functional Outcomes, and Selectivity
Confirming target engagement is necessary but not sufficient. We must demonstrate that this engagement translates into the desired biological effect within a cellular context and that the compound is selective for its intended target.
Experiment 3: Cell-Based Kynurenine Production Assay
Causality: This assay directly measures the functional consequence of IDO1 inhibition in cells: a reduction in the production of kynurenine. It integrates compound permeability, target engagement, and functional enzyme inhibition into a single, robust readout.[18][20] This is a crucial step to bridge the gap between biochemical potency and physiological effect.
-
Cell Culture & Induction: Plate an appropriate cancer cell line (e.g., SKOV-3) and allow cells to adhere. Induce IDO1 expression by treating with IFN-γ (e.g., 100 ng/mL) for 24 hours.[18]
-
Compound Treatment: Remove the induction medium and replace it with fresh medium containing serial dilutions of this compound, Epacadostat, or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the Ehrlich's reagent method described previously or by LC-MS for higher sensitivity and specificity.[12]
-
Data Analysis: Calculate the cellular half-maximal effective concentration (EC50) by plotting the reduction in kynurenine production against the compound concentration.
Experiment 4: T-Cell Co-Culture Functional Rescue Assay
Causality: The ultimate therapeutic goal of an IDO1 inhibitor is to restore T-cell function.[3] This assay mimics the tumor microenvironment by co-culturing IDO1-expressing cancer cells with T-cells. IDO1 activity suppresses T-cell activation; a successful inhibitor will "rescue" this suppression. This provides powerful evidence of the compound's intended downstream immunological effect.[18][21]
-
Setup: Establish an IDO1-expressing cancer cell culture as in Experiment 3.
-
Co-culture: After treating the cancer cells with test compounds for ~24 hours, add a responsive T-cell line (e.g., Jurkat) or primary human T-cells to the wells.[18][22]
-
T-Cell Stimulation: Stimulate the T-cells to proliferate and produce cytokines (e.g., using PHA/PMA or anti-CD3/CD28 antibodies).[18]
-
Incubation: Co-culture for an additional 48-72 hours.
-
Readout: Measure T-cell activation. A common and robust method is to quantify the amount of Interleukin-2 (IL-2) secreted into the supernatant via ELISA.[22]
-
Data Analysis: Plot the IL-2 concentration against the compound concentration. A potent inhibitor will show a dose-dependent increase in IL-2 production, demonstrating a rescue of T-cell function.
Experiment 5: Selectivity Profiling (IDO1 vs. TDO2)
Causality: Tryptophan 2,3-dioxygenase (TDO2) is another enzyme that catalyzes the same rate-limiting step in tryptophan catabolism.[23][24] To ensure that the observed effects are due to IDO1 inhibition and not broad-spectrum tryptophan catabolism inhibition, it is critical to assess the compound's selectivity. High selectivity reduces the risk of off-target effects and helps in interpreting clinical outcomes.[25][26]
-
This protocol is identical to the biochemical and cellular assays described for IDO1 (Experiments 1 and 3) but substitutes TDO2 for IDO1.[20][24]
-
Biochemical: Use recombinant TDO2 enzyme.
-
Cellular: Use a cell line engineered to express TDO2 or a cell line known to endogenously express TDO2 (e.g., glioma cell line A172).[20]
-
Data Analysis: Calculate the IC50/EC50 for TDO2 and determine the selectivity ratio (IC50 TDO2 / IC50 IDO1). A high ratio indicates strong selectivity for IDO1.
Caption: Workflow for validating cellular function and target selectivity.
Data Summary and Comparative Analysis
Organizing the experimental data into a clear, comparative table is essential for objective evaluation. The following table presents hypothetical data for our test article, this compound, alongside established values for the reference compound, Epacadostat.
| Parameter | This compound (Hypothetical Data) | Epacadostat (Reference Data) | Interpretation |
| IDO1 Biochemical IC50 | 25 nM | ~10 nM[8] | Demonstrates potent, direct inhibition of the target enzyme, comparable to the clinical candidate. |
| CETSA Melt Shift (ΔTm) | +5.2 °C at 1 µM | Positive Shift Confirmed | Confirms direct binding and stabilization of IDO1 in a cellular environment. |
| Cellular Kynurenine EC50 | 60 nM | ~70 nM | Shows excellent cell permeability and potent functional inhibition of the IDO1 pathway in cells. |
| T-Cell Rescue (IL-2) EC50 | 85 nM | ~100 nM[27] | Validates that target inhibition leads to the desired downstream immunological effect. |
| TDO2 Biochemical IC50 | >10,000 nM | >10,000 nM[27] | Indicates high selectivity for IDO1 over the related TDO2 enzyme. |
| Selectivity Ratio (TDO2/IDO1) | >400-fold | >1000-fold[8][27] | Confirms the compound is a highly selective IDO1 inhibitor, reducing the risk of off-target effects. |
Visualizing the IDO1 Signaling Pathway
Understanding the pathway is key to interpreting the experimental results. The diagram below illustrates how IDO1 activity suppresses the immune response and how an inhibitor can reverse this effect.
Caption: The IDO1 pathway's role in T-cell suppression and inhibitor action.
Conclusion
This guide outlines a rigorous, multi-pillar strategy for validating the mechanism of action of this compound as a putative IDO1 inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement and culminating in functional immunological assays, researchers can build a high-confidence data package. The direct comparison with a known standard, Epacadostat, provides essential context for potency and selectivity. This logical, evidence-based approach is fundamental to the successful translation of promising small molecules from the laboratory to the clinic.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 3. fortislife.com [fortislife.com]
- 4. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. Epacadostat - Wikipedia [en.wikipedia.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(3-methoxybenzyl)glycine: A Guide to Safe and Compliant Practices
For Immediate Release
[CITY, STATE] – [Date] – For researchers and drug development professionals handling N-(3-methoxybenzyl)glycine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.
Core Principles of this compound Disposal
The disposal of this compound should always prioritize safety and environmental protection. This involves a systematic approach to waste identification, segregation, and selection of the appropriate disposal route. The key is to prevent its release into the environment, particularly into drains and waterways.[3][4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on available data, this compound is classified as Acute Toxicity 4 (Oral) and is a combustible solid.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles/Glasses | To protect eyes from dust particles and potential splashes. |
| Chemical-Resistant Gloves | To prevent skin contact and absorption. |
| Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection (if dust is generated) | A dust mask or respirator should be used if handling procedures may generate airborne particles. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly and accurately labeled as "this compound Waste." Include the date of waste generation.
-
Segregation: This chemical waste should be segregated from other laboratory waste streams, such as sharps, biological waste, and radioactive waste. It is also crucial to avoid mixing it with incompatible materials, particularly strong oxidizing agents.[3][6]
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and sealable container for collecting solid this compound waste.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The storage area should be clearly marked as a chemical waste accumulation point.
Step 3: Disposal Route Determination
The appropriate disposal route for this compound is as a chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][5]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Step 4: Arranging for Chemical Waste Pickup
-
Contact a Licensed Professional: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required waste disposal forms and documentation are completed accurately and completely.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the Spilled Material: Place the collected material into a labeled container for chemical waste disposal.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials should also be disposed of as chemical waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Causality Behind Disposal Choices
The recommendation to treat this compound as a chemical waste to be handled by a licensed professional stems from several key factors:
-
Toxicity: Its classification as "harmful if swallowed" indicates a potential risk to human health.[1] Improper disposal could lead to accidental ingestion by humans or animals.
-
Environmental Persistence and Ecotoxicity: While specific data on the environmental fate of this compound is limited, the general principle for synthetic organic compounds is to prevent their release into the environment. Many such compounds can be persistent and have unknown or harmful effects on aquatic life and ecosystems.[3]
-
Regulatory Compliance: Federal, state, and local regulations strictly govern the disposal of chemical waste to protect public health and the environment.[2] Disposing of chemicals down the drain or in the trash can lead to significant legal and financial penalties.[7]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Unknown: A Guide to Safely Handling N-(3-methoxybenzyl)glycine
Our core principle when dealing with a substance of unknown toxicity is to treat it as potentially hazardous.[2] This directive ensures that we operate with the highest level of caution, minimizing all potential routes of exposure—inhalation, ingestion, and skin contact.[2] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers protect laboratory workers from chemical hazards, a rule that becomes even more critical when complete hazard information is unavailable.[3][4][5]
Core Directive: Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive PPE strategy.[6][7] The following table outlines the recommended PPE for handling N-(3-methoxybenzyl)glycine, based on established best practices for managing solid chemicals of unknown toxicity.
| PPE Category | Minimum Requirement | Rationale for Use |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[2] | Protects against accidental splashes and airborne particles. Given the unknown nature of the compound, preventing any eye contact is critical. For larger quantities or when splash potential is high, chemical splash goggles should be worn.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin absorption, which is a potential route of exposure for many organic molecules.[8] It is good practice to double-glove if handling for extended periods and to change gloves immediately if contamination is suspected. |
| Body Protection | A standard, buttoned laboratory coat. | Protects skin and personal clothing from spills and contamination.[6] For operations with a higher risk of spillage, a chemically resistant apron over the lab coat provides an additional layer of security. |
| Respiratory | All handling of the solid should be performed within a certified chemical fume hood.[6] | A fume hood is the primary engineering control to prevent inhalation of fine powders or dust.[6] If there is any risk of generating dust outside of a fume hood, a NIOSH-approved respirator with particulate filters would be necessary.[9] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. This is a standard requirement for all laboratory work.[9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound. The following step-by-step guidance, visualized in the workflow diagram below, provides a clear operational plan.
Step 1: Preparation and Pre-Handling
-
Designate a Handling Area: All work with this compound should occur in a designated area, preferably within a certified chemical fume hood.[6]
-
Verify Safety Equipment: Before you begin, ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
-
Consult General SDS: While a specific SDS for this compound is unavailable, reviewing the SDS for a structurally similar and well-characterized compound like Glycine can provide some context, though it should be noted that the addition of the methoxybenzyl group could significantly alter its toxicological properties.[10][11]
-
Don Appropriate PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 2: Handling and Manipulation
-
Weighing: Carefully weigh the solid compound within the fume hood to minimize the risk of inhaling any airborne dust. Use a container that can be securely sealed.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Spill Response: In the event of a small spill, immediately alert others in the lab. Use an appropriate spill kit to absorb the material, working from the outside of the spill inward. All materials used for cleanup must be treated as hazardous waste.[12] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]
Step 3: Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.[13] The label should include the chemical name and a warning such as "Caution: Substance of Unknown Toxicity."
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[13][14]
Safe Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan: Managing Chemical Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be disposed of as hazardous waste.
-
Waste Segregation: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container.[15] This container should be kept closed except when adding waste.[12][14]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[16]
-
Disposal: Do not dispose of this chemical or any contaminated materials in the regular trash or down the drain.[12] Contact your institution's EHS department to arrange for proper disposal according to federal, state, and local regulations.[15][17]
By adhering to these rigorous safety protocols, you can confidently work with this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. Hit2Lead | this compound | CAS# 756754-04-8 | MFCD08060563 | BB-4003037 [hit2lead.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. osha.gov [osha.gov]
- 6. ipgsf.com [ipgsf.com]
- 7. realsafety.org [realsafety.org]
- 8. uah.edu [uah.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. redox.com [redox.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. vumc.org [vumc.org]
- 13. fishersci.com [fishersci.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



